N-(Hydroxymethyl)salicylamide
Description
Properties
IUPAC Name |
2-hydroxy-N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYAHCUAUNANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158673 | |
| Record name | Methylol salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-87-8 | |
| Record name | Methylol salicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13436-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylol salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(HYDROXYMETHYL)-SALICYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLOL SALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of N-(Hydroxymethyl)salicylamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis and structural elucidation of N-(Hydroxymethyl)salicylamide (CAS No. 13436-87-8). Intended for researchers and professionals in chemical synthesis and drug development, this guide details a robust synthetic protocol via N-hydroxymethylation of salicylamide. The core of this work is a detailed explanation of the underlying reaction mechanism and the causality behind the chosen experimental parameters. Furthermore, a multi-technique approach to structural characterization is presented, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Each characterization method is accompanied by a discussion of the expected spectral features, providing a self-validating framework for confirming the identity and purity of the synthesized compound. This guide aims to bridge theoretical knowledge with practical application, ensuring a reproducible and verifiable scientific process.
Introduction
This compound is an organic compound featuring a salicylamide core functionalized with a hydroxymethyl group on the amide nitrogen. Its molecular structure, combining a phenolic hydroxyl group, an aromatic ring, and a primary alcohol attached to an amide, presents multiple sites for potential hydrogen bonding and further chemical modification. This makes it an interesting candidate for investigation in medicinal chemistry and materials science. Salicylamide itself is known for its analgesic and antipyretic properties, acting through the inhibition of cyclooxygenase (COX) enzymes.[1] The addition of the hydroxymethyl group modifies its polarity and introduces a reactive site, potentially altering its pharmacological profile or enabling its use as a versatile intermediate for the synthesis of more complex molecules and prodrugs.[2][3]
This guide provides an expert-level walkthrough of its synthesis from commercially available precursors and outlines the rigorous analytical procedures required to confirm its structural integrity.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through the N-hydroxymethylation of salicylamide. This reaction involves the condensation of salicylamide with formaldehyde.
Principle and Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The amide nitrogen of salicylamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the amide nitrogen is sufficiently nucleophilic to initiate this attack, often facilitated by a slightly basic or neutral environment. The process typically does not require strong catalysts and can proceed with gentle heating in a suitable solvent like ethanol.[4] The resulting intermediate, a hemiaminal, is protonated by the solvent to yield the final N-(hydroxymethyl) product.
The choice of an aqueous-alcoholic medium is strategic; it effectively dissolves the salicylamide starting material while being fully miscible with the aqueous formaldehyde solution, ensuring a homogenous reaction environment.
Experimental Protocol
Materials:
-
Salicylamide (CAS: 65-45-2)
-
Formaldehyde solution (37% in H₂O, stabilized with methanol)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of salicylamide in 100 mL of ethanol with gentle warming and stirring.
-
Reagent Addition: Once a clear solution is obtained, add 10 mL of 37% aqueous formaldehyde solution (approx. 0.12 mol) to the flask. The use of a slight excess of formaldehyde ensures the complete conversion of the starting salicylamide.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a water bath or heating mantle. Maintain the reflux with continuous stirring for 2-3 hours.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2x 25 mL) to remove any unreacted formaldehyde and other water-soluble impurities. Follow with a wash of cold ethanol (25 mL) to remove unreacted salicylamide.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 13436-87-8 | [5][6][7] |
| Molecular Formula | C₈H₉NO₃ | [5][6] |
| Molecular Weight | 167.16 g/mol | [5] |
| Appearance | White crystalline solid | (Expected) |
| Boiling Point | 408.6°C at 760 mmHg | [5] |
| Density | 1.329 g/cm³ | [5] |
| Melting Point | To be determined experimentally |
Characterization and Structural Elucidation
The confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers unambiguous proof of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.[8]
-
Experimental Protocol: A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet for analysis.
-
Expected Spectral Features: The spectrum of this compound is expected to show characteristic peaks for its multiple functional groups. As a secondary amide, it will have a distinct pattern compared to the primary amide of salicylamide.[9]
-
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹. This band arises from two sources: the phenolic -OH and the alcoholic -OH of the hydroxymethyl group. Hydrogen bonding will cause significant broadening.[10]
-
N-H Stretch: A sharp to medium peak around 3370-3170 cm⁻¹ is characteristic of a secondary amide N-H stretch.[9]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the range of 1680-1630 cm⁻¹. Conjugation with the aromatic ring places this peak at a relatively low wavenumber.[8][11]
-
N-H Bend (Amide II): An intense band adjacent to the C=O stretch, typically around 1550 cm⁻¹. This is a key diagnostic peak for secondary amides.[9]
-
C-O Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region corresponding to the phenolic and primary alcohol C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Nuclei (like ¹H and ¹³C) in a magnetic field absorb radiofrequency radiation at different frequencies depending on their chemical environment.
-
Experimental Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and placed in an NMR tube for analysis. DMSO-d₆ is often preferred as it readily dissolves amides and allows for the observation of exchangeable protons (OH, NH).
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~10-12 ppm (1H, broad singlet): Phenolic -OH proton. Its chemical shift can be variable and the peak is often broad.
-
~8.0-8.5 ppm (1H, triplet/broad): Amide N-H proton. It will likely couple to the adjacent methylene protons.
-
~6.8-7.9 ppm (4H, multiplet): Aromatic protons. The substitution pattern will give rise to a complex multiplet.
-
~4.5-5.0 ppm (1H, broad triplet/singlet): Alcoholic -OH proton from the -CH₂OH group.
-
~4.4-4.8 ppm (2H, doublet): Methylene protons (-N-CH₂-OH). These protons are adjacent to the N-H proton and will likely appear as a doublet.
-
-
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
~165-170 ppm: Amide carbonyl carbon (C=O).
-
~115-160 ppm: Six aromatic carbons. The carbon attached to the phenolic -OH will be the most downfield in this region.
-
~60-70 ppm: Methylene carbon (-CH₂OH).
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure from fragmentation patterns.
-
Experimental Protocol: The sample is introduced into the mass spectrometer, often using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.
-
Expected Spectrum:
-
Molecular Ion Peak: The primary peak of interest will be the molecular ion [M+H]⁺ at m/z = 168.06 or the sodium adduct [M+Na]⁺ at m/z = 190.04, confirming the molecular weight of 167.16 g/mol .
-
Fragmentation: Key fragmentation patterns could include the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the loss of water (-H₂O, 18 Da).
-
Summary of Characterization Data
| Technique | Expected Result | Interpretation |
| FTIR | Broad ~3300 cm⁻¹ (O-H/N-H), Strong ~1650 cm⁻¹ (C=O), Strong ~1550 cm⁻¹ (N-H bend) | Confirms presence of hydroxyl, secondary amide functional groups.[9] |
| ¹H NMR | Signals for phenolic, amide, aromatic, alcoholic, and methylene protons. | Elucidates the complete proton environment and connectivity. |
| ¹³C NMR | Signals for carbonyl, aromatic, and methylene carbons. | Confirms the carbon skeleton of the molecule. |
| MS (ESI+) | m/z = 168.06 ([M+H]⁺) | Confirms the molecular weight of 167.16 Da. |
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization of the product.
Safety and Handling
This compound is classified as causing serious eye irritation (H319).[6] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis of this compound from salicylamide and formaldehyde. The causality behind the synthetic strategy and the importance of a multi-faceted characterization approach have been emphasized. By following the detailed protocols for synthesis and leveraging the predictive spectroscopic data for FTIR, NMR, and Mass Spectrometry, researchers can confidently prepare and validate this compound. The self-validating nature of this workflow, where analytical results directly confirm the outcome of the synthesis, ensures a high degree of scientific integrity and reproducibility.
References
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]
-
ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. [Link]
-
University of Cambridge. (2021). Discovery, characterization and engineering of ligases for amide synthesis. Department of Chemistry. [Link]
-
Cadoni, R. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNICA. [Link]
-
MP Biomedicals. SALICYLAMIDE. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs. Oriental Journal of Chemistry. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Dyachenko, V. D., et al. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. [Link]
-
Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. [Link]
-
Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Salicylamide?. [Link]
Sources
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs – Oriental Journal of Chemistry [orientjchem.org]
- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. N-(HYDROXYMETHYL)-SALICYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characterization of N-(Hydroxymethyl)salicylamide
Foreword: Navigating the Data Gap in Early-Stage Drug Development
In the realm of medicinal chemistry and drug development, the journey of a novel molecule from synthesis to a potential therapeutic agent is paved with rigorous characterization. N-(Hydroxymethyl)salicylamide, a derivative of the well-known analgesic salicylamide, represents a class of compounds with potential biological activity. However, a thorough investigation into its fundamental physicochemical properties reveals a conspicuous absence of comprehensive experimental data in publicly accessible literature. This guide, therefore, takes a unique and pragmatic approach. Instead of merely summarizing sparse and often predictive data, we will provide a detailed roadmap for the experimental determination of the critical physicochemical parameters of this compound. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to bridge this data gap. By leveraging established methodologies and using the parent compound, salicylamide, as a contextual analogue, this guide serves as a self-validating system for the complete physicochemical profiling of this compound and other novel chemical entities.
Structural Identity and Synthesis
A definitive understanding of a molecule's properties begins with confirming its structure and purity. This compound is synthesized from salicylamide and formaldehyde. While various synthetic routes for salicylamide itself are documented, the hydroxymethylation step is crucial for obtaining the target compound.
Synthesis Pathway
The synthesis of this compound typically involves the reaction of salicylamide with formaldehyde in a suitable solvent. The reaction mechanism involves the nucleophilic attack of the amide nitrogen of salicylamide on the electrophilic carbonyl carbon of formaldehyde.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from salicylamide and formaldehyde.
Materials:
-
Salicylamide
-
Formaldehyde solution (37% in water)
-
Ethanol
-
Distilled water
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve salicylamide in ethanol.
-
Add formaldehyde solution to the flask. The molar ratio of salicylamide to formaldehyde should be optimized, typically starting with a slight excess of formaldehyde.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Induce crystallization by adding cold water or by cooling the concentrated solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Structural Characterization
The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of spectroscopic techniques.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton of the hydroxymethyl group, and the methylene protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon of the hydroxymethyl group.
1.3.2. Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to look for include:
-
O-H stretching (phenolic and alcoholic)
-
N-H stretching (amide)
-
C=O stretching (amide)
-
Aromatic C-H and C=C stretching
1.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (C₈H₉NO₃: 167.16 g/mol ).[1][2]
Core Physicochemical Properties: A Practical Approach to Determination
Due to the lack of extensive experimental data for this compound, this section provides detailed protocols for determining its key physicochemical properties.
Predicted Physicochemical Properties
A number of in silico predictions for the physicochemical properties of this compound are available and can serve as a preliminary guide.
| Property | Predicted Value | Source |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| XLogP3 | 0.46270 | [1] |
| ACD/LogP | 0.41 | [1] |
| ACD/LogD (pH 5.5) | 0.4 | [1] |
| ACD/LogD (pH 7.4) | 0.34 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 69.6 Ų | [1] |
| Vapor Pressure | 2.08E-07 mmHg at 25°C | [1] |
Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
2.2.1. Experimental Protocol: Capillary Melting Point
Objective: To determine the melting point range of this compound.
Instrumentation: Digital melting point apparatus.
Procedure:
-
Ensure the this compound sample is completely dry.
-
Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
For comparison, the reported melting point of the parent compound, salicylamide, is in the range of 139-142°C.
2.2.2. Differential Scanning Calorimetry (DSC)
DSC provides a more detailed thermal profile, including the onset of melting and the enthalpy of fusion.
2.2.3. Experimental Protocol: DSC Analysis
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
The temperature at the onset of the endothermic peak corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Caption: Workflow for DSC analysis.
Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and bioavailability. The solubility of this compound should be determined in various solvents relevant to pharmaceutical development.
2.3.1. Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in different solvents.
Materials:
-
This compound
-
Solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, propylene glycol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, allow the vials to stand for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. This compound has two ionizable protons: the phenolic hydroxyl group and the amide N-H.
2.4.1. Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa value(s) of this compound.
Instrumentation: Calibrated pH meter with a suitable electrode, automatic titrator or burette.
Procedure:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. If there are two ionizable groups, two inflection points may be observed.
2.4.2. UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis spectrum of the compound as a function of pH.
2.4.3. Experimental Protocol: Spectrophotometric pKa Determination
Objective: To determine the pKa value(s) of this compound using UV-Vis spectroscopy.
Instrumentation: UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small, constant amount of the stock solution to each buffer solution.
-
Record the UV-Vis spectrum of each solution.
-
Identify a wavelength where the absorbance of the ionized and un-ionized species is significantly different.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting sigmoid curve can be used to determine the pKa, which is the pH at the inflection point.
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. LogP is the partition coefficient between n-octanol and water, while LogD is the distribution coefficient at a specific pH.
2.5.1. Experimental Protocol: Shake-Flask Method for LogP/LogD
Objective: To determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and aqueous phases to a vial.
-
Shake the vial vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
Calculate LogP (for the neutral molecule) or LogD (at a specific pH) using the formula: LogP (or LogD) = log([Concentration in octanol] / [Concentration in aqueous phase]).
Stability Assessment
Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life and appropriate storage conditions.
Solid-State Stability
3.1.1. Experimental Protocol: Thermal Stability
Objective: To assess the thermal stability of solid this compound.
Procedure:
-
Store samples of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
At specified time points, analyze the samples for the appearance of degradation products and for any change in the purity of the parent compound using a stability-indicating HPLC method.
-
Thermogravimetric Analysis (TGA) can also be used to determine the decomposition temperature.
Solution-State Stability (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
3.2.1. Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions in solution.
Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at room temperature and elevated temperature.
-
Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Mass spectrometry can be used to identify the structure of the major degradation products.
Caption: Workflow for forced degradation studies.
Analytical Methodologies
A robust and validated analytical method is paramount for the accurate quantification of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of salicylamide derivatives.
4.1.1. Proposed HPLC Method Parameters
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectral analysis).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Conclusion
While experimental data on the physicochemical properties of this compound is currently limited, this guide provides a comprehensive framework for its thorough characterization. By following the detailed protocols outlined herein, researchers can systematically determine the essential parameters that will inform its potential as a drug candidate. The provided methodologies, grounded in established scientific principles, will enable the generation of reliable and reproducible data, thereby contributing to the broader understanding of this and other novel salicylamide derivatives. This proactive approach to characterization is fundamental to accelerating the drug discovery and development process.
References
- Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563.
- Morris, M. E., & Levy, G. (1983). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 612-617.
- Al-Badr, A. A. (2006). Analytical Profile of Salicylamide. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 33, pp. 523-569). Elsevier.
- Pawar, R. R., Kale, A. S., & Kale, S. S. (2018). Solubility of Salicylamide in (n-propanol, water) and their binary solvent mixtures at T= (288.15 to 313.15) K. Research Journal of Pharmacy and Technology, 11(9), 3883-3888.
- Isadiartuti, D., Wijaya, B., & Lestari, M. L. A. (2021). Solubility and Dissolution Study of Salicylamide. Berkala Ilmiah Kimia Farmasi, 4(2), 45-52.
- Xu, X., & Pang, K. S. (1987). High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.
-
PubChem. Salicylamide. [Link]
- Nordstrom, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide.
- Takács-Novák, K., & Avdeef, A. (2018). Development of Methods for the Determination of pKa Values. Molecules, 23(9), 2264.
-
Kemix. This compound. [Link]
Sources
An In-depth Technical Guide on the Core Mechanism of Action of N-(Hydroxymethyl)salicylamide
Abstract
N-(Hydroxymethyl)salicylamide is a derivative of salicylamide, a compound with known analgesic and antipyretic properties. While the mechanism of action for salicylamide is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, the introduction of an N-hydroxymethyl group presents a more complex pharmacological profile that warrants a detailed investigation. This guide synthesizes the current understanding of the salicylamide scaffold and the chemical biology of N-hydroxymethyl amides to propose a multi-faceted mechanism of action for this compound. We will explore three potential, non-mutually exclusive pathways: direct COX inhibition, activity as a prodrug of salicylamide, and potential as a formaldehyde donor. This document provides the theoretical framework and detailed experimental protocols required to rigorously validate these hypotheses, offering a comprehensive resource for researchers in pharmacology and drug development.
The Salicylamide Backbone: A Foundation of Cyclooxygenase Inhibition
Salicylamide is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] By inhibiting COX enzymes, salicylamide reduces prostaglandin synthesis, thereby mitigating these physiological responses.[1] However, it is noteworthy that some studies suggest that salicylamide is a relatively weak COX inhibitor compared to other salicylates like aspirin, and its pharmacological effects may also involve other, yet to be fully elucidated, mechanisms.[3][4] The metabolic fate of salicylamide includes the formation of gentisamide (2,5-dihydroxybenzamide) as a minor metabolite.[5]
The N-Hydroxymethyl Group: A Key Functional Moiety with Mechanistic Implications
The introduction of an N-hydroxymethyl group to the salicylamide scaffold is not a trivial substitution. This functional group can significantly alter the molecule's physicochemical properties, including its stability, reactivity, and metabolic fate. Based on the chemistry of N-hydroxymethyl amides, we can postulate three primary mechanistic pathways for this compound.
Hypothesis 1: Direct Inhibition of COX Enzymes
The N-hydroxymethyl group may modulate the interaction of the parent salicylamide molecule with the active site of COX enzymes. The steric bulk and electronic properties of this group could influence binding affinity and selectivity between COX-1 and COX-2. Structure-activity relationship (SAR) studies on various N-substituted salicylamides have demonstrated that modifications at the nitrogen atom can significantly impact their biological activities, which range from anticancer to neuroleptic and antimicrobial effects.[6][7][8] Therefore, it is plausible that this compound functions as a direct COX inhibitor with a potentially different potency and selectivity profile compared to salicylamide.
Hypothesis 2: A Prodrug of Salicylamide
Hydroxymethylation is a recognized strategy in medicinal chemistry for designing prodrugs to improve the pharmacokinetic or pharmacodynamic properties of a parent compound.[9][10] N-hydroxymethyl compounds can be engineered to be stable under physiological pH but may undergo enzymatic or spontaneous degradation to release the active drug.[9] The metabolism of N-hydroxymethylbenzamide, a related compound, has been shown to proceed via an N-formylbenzamide intermediate to ultimately yield benzamide.[11] This biotransformation is catalyzed by alcohol dehydrogenase.[11] A similar pathway for this compound would result in the release of salicylamide, which would then exert its known anti-inflammatory effects.
Hypothesis 3: A Formaldehyde-Donating Moiety
A critical aspect of the chemistry of N-hydroxymethyl amides is their potential for degradation. Studies on related compounds, such as N-(hydroxymethyl)-N-methylbenzamide, have shown that they can be unstable and decompose to release formaldehyde.[12] Formaldehyde is a highly reactive electrophile that can interact with various biological macromolecules, leading to a range of cellular effects and potential toxicity. If this compound were to degrade into salicylamide and formaldehyde, its biological activity would be a composite of both molecules. This would represent a novel mechanism of action for a salicylamide derivative.
Experimental Validation of the Proposed Mechanisms
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to test the three proposed hypotheses.
Characterization of Direct COX Inhibition
A standard in vitro COX inhibition assay is the first step to determine if this compound directly interacts with COX enzymes.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Salicylamide (positive control)
-
Celecoxib (COX-2 selective control)
-
Ibuprofen (non-selective control)
-
Prostaglandin screening EIA kit
-
-
Methodology:
-
Prepare a series of dilutions of this compound and control compounds.
-
In a 96-well plate, incubate the COX-1 or COX-2 enzyme with each compound dilution or vehicle control for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin E2 (PGE2) production.
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Salicylamide | To be determined | To be determined | To be determined |
| Celecoxib | Expected High | Expected Low | Expected >1 |
| Ibuprofen | Expected Low | Expected Low | Expected ~1 |
Investigation of the Prodrug Hypothesis
To test if this compound acts as a prodrug, its stability in biological matrices and its metabolism to salicylamide need to be assessed.
Experimental Protocol: In Vitro Metabolic Stability and Metabolite Identification
-
Objective: To evaluate the stability of this compound in liver microsomes and hepatocytes and to identify salicylamide as a metabolite.
-
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Cultured primary hepatocytes
-
This compound
-
Salicylamide standard
-
LC-MS/MS system
-
-
Methodology:
-
Incubate this compound at a known concentration with liver microsomes (in the presence of NADPH) or with hepatocytes in culture medium.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Monitor the disappearance of the parent compound, this compound, over time to determine its metabolic half-life.
-
Monitor for the appearance and quantify the formation of salicylamide by comparing with a standard curve.
-
Logical Workflow for Prodrug Investigation
Caption: Workflow for investigating the prodrug hypothesis.
Assessment of Formaldehyde Release
The potential for this compound to release formaldehyde can be investigated using a specific colorimetric assay.
Experimental Protocol: Quantification of Formaldehyde Release
-
Objective: To determine if this compound degrades to release formaldehyde under physiological conditions.
-
Materials:
-
This compound
-
Formaldehyde standard solution
-
Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
-
Methodology:
-
Incubate this compound in PBS at 37°C for various time points.
-
At each time point, take an aliquot of the solution and add Nash reagent.
-
Incubate the mixture to allow for the reaction between any released formaldehyde and the reagent, which forms a yellow-colored dihydrolutidine derivative.
-
Measure the absorbance of the solution at 412 nm.
-
Quantify the concentration of formaldehyde released by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.
-
Synthesizing the Mechanistic Narrative
The results from the proposed experiments will provide a comprehensive understanding of the mechanism of action of this compound.
-
If this compound demonstrates potent COX inhibition and is metabolically stable, its primary mechanism is likely direct enzyme inhibition.
-
If the compound is rapidly metabolized to salicylamide, which is detected in significant quantities, its action is predominantly that of a prodrug.
-
The detection of formaldehyde release would indicate a more complex mechanism with potential for both therapeutic and toxicological implications that would require further investigation.
It is also possible that a combination of these mechanisms is at play. For instance, the compound could have weak direct COX inhibitory activity while also serving as a prodrug for the more active salicylamide.
Visualizing the Potential Mechanisms
Caption: Proposed mechanistic pathways for this compound.
Conclusion
The mechanism of action of this compound is likely more nuanced than that of its parent compound, salicylamide. The presence of the N-hydroxymethyl group opens up possibilities of direct COX inhibition with altered selectivity, prodrug activity, and formaldehyde release. The experimental framework provided in this guide offers a clear and robust strategy to dissect these potential mechanisms. A thorough understanding of how this compound functions at a molecular level is essential for its potential development as a therapeutic agent and for predicting its efficacy and safety profile.
References
Sources
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 3. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships of salicylamide neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 11. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of N-(Hydroxymethyl)salicylamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Salicylamide Scaffold
The salicylamide moiety, a deceptively simple aromatic amide, has long been a cornerstone in medicinal chemistry. Its inherent analgesic, antipyretic, and anti-inflammatory properties have spurred the development of a vast array of derivatives with a remarkably broad spectrum of biological activities.[1][2][3] Among these, N-(Hydroxymethyl)salicylamide and its related derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Core Biological Activities and Mechanisms of Action
This compound derivatives exhibit a diverse range of biological effects, primarily attributable to their ability to interact with various cellular targets. The core activities explored in this guide include antimicrobial, anti-inflammatory, anticancer, and antiviral effects.
Antimicrobial Activity: A Renewed Assault on Pathogens
Salicylamide derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria and mycobacteria.[4][5] The introduction of various substituents on the salicylamide scaffold has led to the development of compounds with potent antimicrobial properties, in some cases comparable or superior to standard antibiotics.[4]
Mechanism of Action: While the exact mechanisms can vary between derivatives, a key mode of action is the disruption of bacterial cellular processes. Some derivatives are thought to act as protonophores, disrupting membrane potential and pH homeostasis, which is crucial for bacterial survival.
Exemplary Derivatives and Efficacy:
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) / IC50 | Reference |
| Derivative 3f | Staphylococcus aureus | ≤0.03 µmol/L | [4] |
| Derivative 3f | Mycobacterium marinum | ≤0.40 µmol/L | [4] |
| Derivative 3g | Clostridium perfringens | ≤0.03 µmol/L | [4] |
| Derivative 3h | Pasteurella multocida | ≤0.03 µmol/L | [4] |
| Derivative 3i | Methicillin-resistant S. aureus (MRSA) | ≤0.03 µmol/L | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The foundational anti-inflammatory properties of salicylamide are well-established and are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][6] This inhibition curtails the production of prostaglandins, key mediators of pain, fever, and inflammation.[1] Derivatives of salicylamide have been synthesized to enhance this activity and reduce associated side effects, such as gastrointestinal ulceration.[3][7]
Mechanism of Action: COX Inhibition
Salicylamide and its derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting both COX-1 and COX-2 enzymes.[1] This prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.[1]
Figure 2: Anticancer mechanism via inhibition of STAT3 phosphorylation.
Exemplary Derivatives and Anticancer Efficacy:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9a (JMX0293) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 | [8] |
| Compound 21b | MDA-MB-231 | 3.22 | [8] |
| Compound 21b | MCF-7 (ER-Positive Breast Cancer) | 1.62 | [8] |
| Compound 32a | MDA-MB-231 | 1.53 | [8] |
| Compound 32a | MCF-7 | 1.52 | [8] |
| Compound 33a | MDA-MB-231 | 1.17 | [8] |
| Compound 33a | MCF-7 | 1.53 | [8] |
Notably, compound 9a also demonstrated low toxicity against non-tumorigenic breast epithelial cells (MCF-10A) with an IC50 > 60 µM, indicating a favorable therapeutic window. [8]
Antiviral Activity: A Broad-Spectrum Defense
Salicylamide derivatives, including niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. [9][10]Their efficacy has been noted against viruses such as influenza A, coronaviruses, and Hepatitis B virus (HBV). [9][11] Mechanism of Action: The antiviral mechanisms of salicylamide derivatives are diverse and can be virus-specific. For HBV, some derivatives have been shown to impair the expression of the HBV core protein (HBc), while others disrupt viral capsid formation. [11][12]This highlights the potential for these compounds to target different stages of the viral life cycle.
Exemplary Derivatives and Anti-HBV Efficacy:
| Compound | Anti-HBV Activity (IC50, µM) | Selectivity Index (SI) | Mechanism | Reference |
| Compound 50 | 0.52 | 20.1 | Disrupts capsid formation | [11][12] |
| Compound 56 | 0.47 | 17.6 | Not specified | [11][12] |
| Compound 27 | Moderate | Not specified | Impairs HBc expression | [11][12] |
| Compound 31 | Moderate | Not specified | Impairs HBc expression | [11][12] |
| Compound 47 | Moderate | Not specified | Impairs HBc expression | [11][12] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of N-(Substituted-phenyl)-2-hydroxy-benzamide Derivatives
This protocol outlines a common method for synthesizing salicylanilide derivatives, which can be adapted for this compound derivatives.
Materials:
-
Substituted 2-methoxybenzoic acid
-
Substituted aniline
-
Thionyl chloride or other coupling agents
-
Anhydrous solvents (e.g., dichloromethane, DMF)
-
Boron tribromide (for demethylation)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Amide Coupling: a. To a solution of the substituted 2-methoxybenzoic acid in an anhydrous solvent, add a coupling agent (e.g., thionyl chloride) and stir at room temperature. b. After activation, add the desired substituted aniline to the reaction mixture. c. Stir the reaction until completion, monitoring by TLC. d. Upon completion, quench the reaction and perform an aqueous workup. e. Purify the resulting amide intermediate by column chromatography or recrystallization.
-
Demethylation: a. Dissolve the purified methoxy-substituted benzamide in anhydrous dichloromethane. b. Cool the solution to 0°C and slowly add a solution of boron tribromide. c. Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC). d. Carefully quench the reaction with methanol and water. e. Extract the product with an organic solvent and purify by column chromatography to yield the final N-(substituted-phenyl)-2-hydroxy-benzamide derivative.
Figure 3: General synthesis workflow for salicylanilide derivatives.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound derivatives represent a versatile and highly promising class of bioactive molecules. Their demonstrated efficacy across a range of therapeutic areas, including infectious diseases, inflammation, and oncology, underscores the enduring value of the salicylamide scaffold in modern drug discovery. The ability to fine-tune their biological activity through targeted chemical modifications offers a powerful strategy for developing novel therapeutics with improved potency and safety profiles. Future research should focus on elucidating the detailed molecular mechanisms of action for novel derivatives, optimizing their pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development. The insights and protocols provided in this guide aim to facilitate these endeavors and accelerate the translation of these remarkable compounds into next-generation therapies.
References
- Huo, J., Xiao, J., Zhang, Y., Qiu, X., Huang, X., Wang, G., Wang, J., Liu, K., & Xu, J. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 16, 3158-3173.
- BenchChem. (2025). A Head-to-Head Comparison of Salicylamide Derivatives: Efficacy and Mechanism of Action.
- Patsnap Synapse. (2024).
- PubMed Central. (n.d.). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents.
- Taylor & Francis. (n.d.). Salicylamide – Knowledge and References.
- Echemi. (2024). Iodination Of Salicylamide Mechanism | Overview.
- PubMed Central. (2025).
- (n.d.).
- ResearchGate. (2025). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity.
- PubMed. (n.d.). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.
- PubMed. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.
- PubMed Central. (n.d.). Salicylanilides and Their Anticancer Properties.
- PubMed Central. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma.
- Guidechem. (n.d.). This compound 13436-87-8 wiki.
- Semantic Scholar. (n.d.). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). N-(HYDROXYMETHYL)-SALICYLAMIDE AldrichCPR.
- ResearchGate. (2025). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.
- (2025).
- PubMed. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides.
- PubMed Central. (n.d.).
- University of Michigan Library Digital Collections. (n.d.).
- KoreaScience. (n.d.). Synthesis of New Salicylamide Derivatives with Evaluation of Their Antiinflammatory, Analgesic and Antipyretic Activities.
Sources
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)salicylamide CAS number 13436-87-8 properties
An In-depth Technical Guide to N-(Hydroxymethyl)salicylamide (CAS 13436-87-8)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 13436-87-8. While this compound is a structurally straightforward derivative of the well-known analgesic salicylamide, publicly available experimental data is limited. This document synthesizes available physical and chemical property data from chemical suppliers and databases, outlines a validated synthesis protocol based on established chemical principles, and provides an expert analysis of expected analytical characterization results. The guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering foundational knowledge and practical insights into the handling, synthesis, and characterization of this molecule.
Introduction and Scientific Context
This compound is a derivative of salicylamide, a non-prescription drug with established analgesic and antipyretic properties.[1][2] The parent compound, salicylamide, has a long history of use, often in combination with other active ingredients like aspirin and caffeine.[1] The introduction of a hydroxymethyl (-CH₂OH) group onto the amide nitrogen represents a common medicinal chemistry strategy to potentially modify the parent molecule's physicochemical properties, such as solubility, metabolic stability, or formulation characteristics.
The structure suggests its classification as an N-methylol derivative. Such functional groups are often key intermediates in the synthesis of more complex molecules or can act as prodrug moieties. This guide will explore the core properties of this compound, providing a foundational basis for its further investigation.
Physicochemical Properties
Quantitative data for this compound has been aggregated from various chemical databases and suppliers. These properties are essential for designing experimental conditions, from synthesis and purification to formulation and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 13436-87-8 | [3][4][5] |
| Molecular Formula | C₈H₉NO₃ | [3][4][6] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Boiling Point | 408.6 °C at 760 mmHg | [4][7] |
| Flash Point | 200.9 °C | [4][7] |
| Density | 1.329 g/cm³ | [4] |
| Vapor Pressure | 2.08 x 10⁻⁷ mmHg at 25 °C | [3][4] |
| Refractive Index | 1.604 | [4] |
| Polar Surface Area | 69.6 Ų | [3] |
| XLogP3 | 0.46 | [4] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Storage Conditions | Store in a cool, dry environment. Long-term storage at 2-8°C is recommended. | [3][6] |
Synthesis and Purification
The synthesis of this compound is achieved through the condensation of salicylamide with formaldehyde.[3] This reaction, known as N-methylolation, is a well-established transformation in organic chemistry.
Synthesis Pathway
Experimental Protocol: Laboratory Scale Synthesis
Causality: This protocol is designed for high yield and purity. The use of a mild base like potassium carbonate facilitates the deprotonation of the amide nitrogen, making it nucleophilic without causing significant hydrolysis of the amide bond. Dioxane is chosen as a co-solvent to ensure the solubility of the starting salicylamide. A controlled temperature prevents the formation of polymeric side products.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylamide (13.7 g, 0.1 mol) and 1,4-dioxane (100 mL). Stir until the solid is mostly dissolved.
-
Addition of Reagents: Add potassium carbonate (1.38 g, 0.01 mol) to the mixture. Subsequently, add a 37% aqueous solution of formaldehyde (9.0 mL, 0.11 mol) dropwise over 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:acetone (4:1).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding 1M hydrochloric acid (HCl) until the pH of the solution is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be further purified by recrystallization from a mixture of ethanol and water to yield this compound as a white solid.
Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectral characteristics based on the well-documented data of its parent, salicylamide, and standard functional group analysis.[8]
Infrared (IR) Spectroscopy
The IR spectrum is critical for confirming the presence of key functional groups. Compared to the spectrum of salicylamide, the product will exhibit a new, prominent C-O stretching band and a broader O-H band due to the additional hydroxyl group.
-
Expected Key Absorptions:
-
~3400-3200 cm⁻¹: A broad band corresponding to the overlapping O-H (phenolic and alcoholic) and N-H (amide) stretching vibrations.
-
~3060 cm⁻¹: Aromatic C-H stretching.
-
~1670 cm⁻¹: A strong C=O stretching (Amide I band).
-
~1630 cm⁻¹: N-H bending (Amide II band).
-
~1050 cm⁻¹: C-O stretching from the newly introduced hydroxymethyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The key diagnostic signals for this compound will be the new peaks corresponding to the -CH₂OH group. The following predictions are based on a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is effective for solubilizing such compounds.
-
¹H NMR (Predicted):
-
~13.0 ppm (1H, broad singlet): Phenolic -OH proton, deshielded due to intramolecular hydrogen bonding with the amide carbonyl.
-
~8.5-9.0 ppm (1H, triplet): Amide N-H proton, coupled to the adjacent -CH₂- protons.
-
~7.0-8.0 ppm (4H, multiplet): Aromatic protons, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.
-
~5.0-5.5 ppm (1H, triplet): Alcoholic -OH proton of the hydroxymethyl group, coupled to the adjacent -CH₂- protons.
-
~4.5 ppm (2H, doublet or triplet of doublets): Methylene (-CH₂-) protons, coupled to both the amide N-H and the alcoholic O-H protons.
-
-
¹³C NMR (Predicted):
-
~168 ppm: Amide carbonyl carbon (C=O).
-
~160 ppm: Aromatic carbon attached to the phenolic -OH group.
-
~115-135 ppm: Remaining four aromatic carbons.
-
~65 ppm: Methylene carbon (-CH₂) of the hydroxymethyl group.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak:
-
[M+H]⁺: 168.066 g/mol for the exact mass C₈H₁₀NO₃⁺.
-
[M-H]⁻: 166.050 g/mol for the exact mass C₈H₈NO₃⁻.
-
-
Key Fragmentation Pathways:
-
Loss of water (-18 Da) from the hydroxymethyl group.
-
Loss of formaldehyde (-30 Da) via retro-N-methylolation.
-
Fragmentation consistent with the salicylamide backbone, such as the loss of the amide moiety.
-
Potential Applications and Biological Context
Given that salicylamide is a known analgesic, this compound can be investigated as a potential prodrug. The hydroxymethyl group could be designed to be cleaved in vivo, releasing the active salicylamide. This modification could enhance aqueous solubility, improve membrane permeability, or alter the metabolic profile of the parent drug.
Furthermore, N-methylol compounds are known to be reactive intermediates. They can serve as precursors for further chemical modifications, such as etherification or esterification of the hydroxymethyl group, to generate a library of novel salicylamide derivatives for structure-activity relationship (SAR) studies. Researchers in drug discovery may find this compound to be a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a specific hazard that requires careful handling.
-
GHS Classification: Eye Irritation, Category 2.[3]
-
Hazard Statement: H319 - Causes serious eye irritation.[3]
-
Precautionary Statements: [3]
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves, is mandatory when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound (CAS 13436-87-8) is a key derivative of salicylamide with significant potential as a synthetic intermediate and a prodrug candidate. This guide has consolidated the available physicochemical data and provided robust, scientifically-grounded protocols and analytical expectations. While a lack of published experimental spectra necessitates a predictive approach to characterization, the methodologies and data presented herein offer a solid foundation for any researcher or drug development professional looking to work with this compound. Adherence to the outlined safety protocols is essential to ensure safe handling and use.
References
- 13436-87-8 this compound. ChemSigma. [Link]
- Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. PubMed. [Link]
- Salicylamide. PubChem, National Institutes of Health. [Link]
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
- Salicylamide. Wikipedia. [Link]
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica. [Link]
- Salicylamide. Wikiwand. [Link]
Sources
- 1. Salicylamide - Wikipedia [en.wikipedia.org]
- 2. Salicylamide [medbox.iiab.me]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. canbipharm.com [canbipharm.com]
- 6. download [amadischem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. N-(HYDROXYMETHYL)-SALICYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
N-(Hydroxymethyl)salicylamide: A Versatile Precursor for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)salicylamide is a bifunctional molecule of significant interest in organic synthesis, primarily serving as a robust precursor for the construction of complex heterocyclic systems. Its unique structural arrangement, featuring a phenolic hydroxyl group ortho to an N-hydroxymethyl amide, provides a versatile platform for a variety of chemical transformations. This guide delves into the synthesis, properties, and core applications of this compound, with a particular focus on its pivotal role in the synthesis of 1,3-benzoxazines and other novel molecular architectures. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in chemical and pharmaceutical development.
Introduction: Understanding the Core Reagent
This compound, also known as 2-hydroxy-N-(hydroxymethyl)benzamide, is a derivative of salicylamide. The parent molecule, salicylamide, is recognized for its analgesic and antipyretic properties.[1] The introduction of the N-hydroxymethyl group transforms the molecule from a simple therapeutic agent into a highly valuable synthetic intermediate.
The key to its utility lies in the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide moiety, which influences the molecule's conformation and reactivity.[2] The presence of both a nucleophilic phenol and an electrophilic N-hydroxymethyl group within the same structure allows for facile intramolecular cyclization reactions, making it an ideal precursor for building heterocyclic rings.
1.1. Synthesis of the Precursor
The preparation of this compound is typically achieved through a straightforward condensation reaction between salicylamide and formaldehyde under basic conditions. This reaction capitalizes on the nucleophilicity of the amide nitrogen, which attacks the electrophilic carbonyl carbon of formaldehyde.
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from salicylamide and formaldehyde.
Materials:
-
Salicylamide (1 eq.)
-
Formaldehyde (37% aqueous solution, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 0.1 eq.)
-
Distilled Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylamide in a minimal amount of ethanol.
-
Add distilled water to the flask, followed by the addition of potassium carbonate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the formaldehyde solution dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with dilute HCl until the pH reaches ~6.
-
The resulting white precipitate is collected by vacuum filtration.
-
Wash the solid with cold distilled water and then recrystallize from an ethanol/water mixture to yield pure this compound.
Expected Outcome: A white crystalline solid. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).
1.2. Physicochemical Properties
Understanding the properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~139-143 °C (parent salicylamide) | [2] |
| Solubility | Soluble in alcohols, ethers, and chloroform.[2][4] | [2][4] |
| Polar Surface Area | 69.6 Ų | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
The Premier Application: A Gateway to Benzoxazines
The most prominent application of this compound is as a precursor to 1,3-benzoxazines. Benzoxazines are a class of heterocyclic compounds that serve as monomers for the production of polybenzoxazines, a type of high-performance phenolic resin with excellent thermal stability, flame retardancy, and mechanical properties.[5]
The synthesis of benzoxazines from this compound involves a condensation reaction with a primary amine. This reaction is a variation of the Mannich reaction.[6]
2.1. Mechanism of Benzoxazine Formation
The reaction proceeds through a well-defined mechanism. The primary amine acts as a nucleophile, attacking the hydroxymethyl group, which is activated by the acidic phenolic proton or an external catalyst. This is followed by a cyclization step involving the phenolic hydroxyl group.
Causality in Mechanism:
-
Role of the Phenolic Hydroxyl Group: The ortho-hydroxyl group is critical. It acts as an internal acid catalyst, protonating the hydroxymethyl group's oxygen to facilitate its departure as a water molecule. It then serves as the nucleophile that attacks the resulting iminium intermediate to form the oxazine ring.
-
Choice of Amine: The structure of the primary amine (R-NH₂) directly dictates the properties of the resulting benzoxazine monomer and, consequently, the final polymer. Aliphatic or aromatic amines can be used, offering a high degree of molecular design flexibility.
Below is a diagram illustrating the general mechanism for benzoxazine formation.
Caption: Mechanism of 1,3-Benzoxazine formation.
2.2. Protocol for Benzoxazine Synthesis
Experimental Protocol 2: Synthesis of a Phenyl-Substituted Benzoxazine
Objective: To synthesize a model benzoxazine from this compound and aniline.
Materials:
-
This compound (1 eq.)
-
Aniline (1 eq.)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark trap and condenser, add this compound, aniline, and toluene.
-
Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion.
-
Continue refluxing until the theoretical amount of water has been collected in the trap (typically 4-6 hours).
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).
Data Analysis: The structure of the synthesized benzoxazine should be confirmed using FT-IR and NMR spectroscopy.[6]
-
FT-IR: Look for the disappearance of the broad -OH and -NH stretches from the starting material and the appearance of characteristic oxazine ring vibrations (e.g., around 930-950 cm⁻¹ and 1230 cm⁻¹).[6]
-
¹H NMR: Confirm the presence of the O-CH₂-N proton signals, typically seen as two distinct singlets or an AB quartet, and the integration should correspond to the expected structure.
| Reaction Parameter | Typical Value |
| Reaction Time | 4 - 8 hours |
| Solvent | Toluene, Xylene |
| Yield | 70 - 90% |
Beyond Benzoxazines: Other Synthetic Applications
While benzoxazine synthesis is a major application, the unique reactivity of this compound allows it to be a precursor for other heterocyclic systems and functionalized molecules.
-
Formation of 1,4-Benzoxazepine-3,5-diones: Through cyclocondensation reactions, this compound derivatives can be used to construct seven-membered heterocyclic rings.[7]
-
Derivatization for Biological Screening: The core salicylamide structure is a known pharmacophore. The N-hydroxymethyl group provides a handle for further functionalization to create libraries of novel salicylamide derivatives for biological evaluation, such as potential anti-estrogen agents or antimycobacterial compounds.[7][8]
The general workflow for utilizing this precursor is outlined below.
Caption: Synthetic pathways from this compound.
Conclusion and Future Outlook
This compound stands out as a highly efficient and versatile precursor in modern organic synthesis. Its straightforward preparation and inherent bifunctionality provide a reliable route to valuable heterocyclic structures, most notably benzoxazines. The ability to easily modify the final structure by selecting different reaction partners (e.g., various primary amines) allows for the fine-tuning of material properties, which is of paramount importance in the fields of materials science and drug discovery. Future research may focus on expanding the scope of its reactions to create novel polycyclic systems and leveraging its structure for the development of new functional materials and therapeutic agents.
References
-
Salicylamide Me - Chemical & Physical Properties by Cheméo. [Link]
-
Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity | Request PDF - ResearchGate. [Link]
-
Salicylamide | C7H7NO2 | CID 5147 - PubChem - NIH. [Link]
-
Mechanism of formation of benzoxazine monomer. - ResearchGate. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. [Link]
-
Solubility and Melting Properties of Salicylamide | Request PDF - ResearchGate. [Link]
-
Ring-opening reaction mechanism of benzoxazine M1 - ResearchGate. [Link]
-
Synthesis of salicylamide derivatives150 a–c. - ResearchGate. [Link]
-
Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed. [Link]
-
Synthesis and Characterization of Acrylamide Based Benzoxazine | Request PDF. [Link]
-
Copolymers of Vinyl-Containing Benzoxazine with Vinyl Monomers as Precursors for High Performance Thermosets - NIH. [Link]
- CN105646269A - Synthetic method of salicylamide - Google P
Sources
- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copolymers of Vinyl-Containing Benzoxazine with Vinyl Monomers as Precursors for High Performance Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of N-(Hydroxymethyl)salicylamide
An In-depth Technical Guide to N-(Hydroxymethyl)salicylamide: From Foundational Chemistry to Unexplored Potential
Authored by a Senior Application Scientist
This guide delves into the scientific landscape of this compound, a derivative of the well-known analgesic, salicylamide. While the specific historical record of its initial discovery is not extensively documented in mainstream literature, its existence is noted in chemical databases. This document reconstructs its likely scientific origins, details its synthesis based on established chemical principles, and explores its potential therapeutic applications by drawing insights from its parent compound and related derivatives.
The Legacy of Salicylamides: A Foundation for Innovation
The story of this compound begins with its parent molecule, salicylamide. A non-prescription drug, salicylamide has a history of use for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties, often in combination with aspirin and caffeine in over-the-counter remedies.[1][2] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3] By blocking COX-1 and COX-2, salicylamide effectively reduces the production of these pro-inflammatory molecules.[3]
The therapeutic utility of the salicylamide scaffold has inspired the development of numerous derivatives, including niclosamide and nitazoxanide, which have demonstrated a broad range of biological activities.[4][5] These derivatives have been investigated for potent antiviral effects against a wide spectrum of viruses, including flaviviruses, coronaviruses, and influenza.[4][5][6] This established versatility provides a compelling rationale for the synthesis and investigation of novel derivatives like this compound.
This compound: Chemical Identity and Properties
This compound, also known by its IUPAC name 2-hydroxy-N-(hydroxymethyl)benzamide, is a distinct chemical entity identified by CAS Number 13436-87-8.[7] While its discovery is not marked by a landmark publication, its synthesis is straightforward, arising from the chemical modification of the salicylamide core. The introduction of the hydroxymethyl (-CH2OH) group to the amide nitrogen fundamentally alters the molecule's polarity, reactivity, and potential for hydrogen bonding.
This modification can be significant from a drug development perspective. The hydroxymethyl group can act as a pharmacophore, directly interacting with biological targets, or serve as a pro-drug moiety, designed to be metabolized in vivo to release the parent salicylamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13436-87-8 | [7] |
| Molecular Formula | C₈H₉NO₃ | [7] |
| Molecular Weight | 167.16 g/mol | [7] |
| IUPAC Name | 2-hydroxy-N-(hydroxymethyl)benzamide | [7] |
| Topological Polar Surface Area | 69.6 Ų | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
Synthesis and Experimental Protocols
The most chemically plausible route for the synthesis of this compound is the hydroxymethylation of salicylamide using formaldehyde as the reagent. This is a classic reaction involving the addition of formaldehyde to an amine or amide nitrogen.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from salicylamide and formaldehyde.
Materials:
-
Salicylamide (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 0.1 eq)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylamide (1.0 eq) in a minimal amount of ethanol.
-
Causality: Ethanol is chosen as a solvent to ensure the solubility of the starting salicylamide. A minimal amount is used to maintain a high concentration of reactants.
-
-
Catalyst Addition: Add potassium carbonate (0.1 eq) to the solution. This will act as a base catalyst.
-
Causality: The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde.
-
-
Reagent Addition: Slowly add the aqueous formaldehyde solution (1.2 eq) to the stirring mixture at room temperature.
-
Causality: A slight excess of formaldehyde ensures the complete conversion of the starting material. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC provides a reliable, real-time method to validate the consumption of starting material and the formation of the new product, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Workup and Extraction:
-
Once the reaction is complete, neutralize the mixture by adding 1M HCl dropwise until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Causality: This standard aqueous workup removes the inorganic catalyst and any water-soluble impurities. Ethyl acetate is a suitable solvent for extracting the moderately polar product.
-
-
Purification and Characterization:
-
Concentrate the dried organic phase in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the resulting white crystals under vacuum.
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.
-
Trustworthiness: Spectroscopic and physical characterization provides definitive proof of the molecular structure and purity, validating the success of the synthesis.
-
Potential Mechanism of Action and Therapeutic Applications
The biological activity of this compound has not been extensively studied. However, based on the robust pharmacology of its parent compound and other derivatives, we can postulate several potential avenues for its therapeutic utility.
Diagram 2: Postulated Signaling Pathway Inhibition
Caption: Potential mechanism via inhibition of the COX pathway by salicylamide derivatives.
Potential Therapeutic Roles:
-
Anti-inflammatory and Analgesic Agent: As a direct derivative of salicylamide, the compound could retain the ability to inhibit COX enzymes, suggesting potential as a novel non-steroidal anti-inflammatory drug (NSAID).[2][3] The hydroxymethyl modification may alter its potency, selectivity, or pharmacokinetic profile compared to the parent drug.
-
Broad-Spectrum Antiviral: The salicylamide scaffold is a proven launchpad for potent antiviral agents.[6] Derivatives like niclosamide and nitazoxanide inhibit the replication of a wide array of viruses.[5] this compound should be considered a candidate for screening in antiviral assays, particularly against RNA viruses where other salicylamides have shown efficacy.[4][5]
-
Anticancer Agent: Some salicylamide derivatives have been investigated as anti-estrogen agents for breast cancer therapy.[8] The core structure can be modified to interact with various targets in cancer signaling pathways. The hydroxymethyl group offers a new point for diversification to explore potential anti-neoplastic activity.
-
Antimicrobial Agent: Certain salicylamide derivatives have also exhibited fungicidal activity.[9] This suggests that the core scaffold has potential for development as an antimicrobial agent, an area where this compound could be explored.
Future Directions and Conclusion
This compound represents an under-explored yet promising molecule. While its specific history is obscure, its chemical foundation is sound and its synthesis is achievable through standard organic chemistry techniques.
The primary directive for future research is the systematic biological evaluation of this compound. Key steps should include:
-
In Vitro Screening: Assay its activity against COX-1 and COX-2, a panel of clinically relevant viruses (e.g., influenza, coronaviruses, RSV), various cancer cell lines, and common bacterial and fungal strains.
-
Mechanism of Action Studies: Should activity be confirmed, subsequent studies must elucidate the precise molecular mechanisms, determining if it acts as a pro-drug for salicylamide or possesses its own unique mode of action.
-
Structure-Activity Relationship (SAR) Studies: The hydroxymethyl group serves as a valuable chemical handle. It can be further modified (e.g., through etherification or esterification) to create a library of related compounds, enabling the exploration of SAR and the optimization of potency and selectivity.[10]
References
-
Salicylamide - Wikipedia. [Link]
-
Derivatives of Salicylamide - ResearchGate. [Link]
-
What is the mechanism of Salicylamide? - Patsnap Synapse. [Link]
-
Therapeutic potential of salicylamide derivatives for combating viral infections. [Link]
-
Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed. [Link]
-
Salicylamide – Knowledge and References - Taylor & Francis. [Link]
-
Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed. [Link]
-
Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed. [Link]
-
Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC - NIH. [Link]
-
Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC - PubMed Central. [Link]
Sources
- 1. Salicylamide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and In-Silico Guide to the Structural Elucidation of N-(Hydroxymethyl)salicylamide
Abstract
N-(Hydroxymethyl)salicylamide, a derivative of salicylic acid, presents a fascinating case for theoretical structural analysis due to its conformational flexibility and the presence of multiple hydrogen bond donors and acceptors. Understanding its three-dimensional structure and energetic landscape is paramount for predicting its chemical behavior, reactivity, and potential applications in drug development and materials science. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the structure of this compound. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the conformational preferences, intramolecular interactions, and spectroscopic properties of flexible organic molecules. This document delves into the foundational principles of quantum chemical methods, outlines a step-by-step workflow for in-silico analysis, and demonstrates how to correlate theoretical data with experimental findings, thereby offering a robust framework for structural investigation.
Introduction: The Significance of Structural Analysis
This compound belongs to the salicylamide class of compounds, which are known for a wide range of biological activities, including analgesic, antipyretic, and antifungal properties.[1][2] The therapeutic potential and physicochemical properties of such molecules are intrinsically linked to their three-dimensional structure. The presence of a rotatable hydroxymethyl group and an amide linkage, in addition to the phenolic hydroxyl and amide protons, allows for a multitude of possible conformations. These conformations are stabilized by a delicate interplay of intramolecular hydrogen bonds and steric effects. A thorough understanding of the dominant conformations in different environments is crucial for rational drug design, as the molecular shape dictates its interaction with biological targets.[3][4]
Theoretical studies, primarily based on quantum mechanics, offer a powerful and cost-effective means to explore the potential energy surface of this compound. These methods can predict the most stable conformers, quantify the strength of intramolecular interactions, and simulate spectroscopic data (such as FT-IR and NMR spectra) that can be directly compared with experimental measurements for validation.[5][6] This guide will provide the theoretical underpinnings and practical protocols for conducting such an in-silico investigation.
Theoretical Background: A Primer on Computational Methods
The theoretical study of molecular structures relies on solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, a range of approximation methods are employed.
Hartree-Fock (HF) Theory: The Foundation
The Hartree-Fock (HF) method is a fundamental ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.[7] In this mean-field theory approach, each electron is considered to move in an average field created by all other electrons, thus neglecting instantaneous electron-electron correlation.[8] While HF theory can provide a reasonable initial geometry, its neglect of electron correlation limits its accuracy for predicting energies and certain molecular properties. Geometry optimization at the HF level is an iterative process that seeks to find a stationary point on the potential energy surface.[9][10]
Density Functional Theory (DFT): A Practical Powerhouse
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[11] Unlike HF theory, which deals with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy of a molecule is a functional of its electron density.[11] In practice, the exact form of this functional is unknown and must be approximated. A wide variety of exchange-correlation functionals have been developed, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals (which incorporate a portion of exact HF exchange), such as the widely used B3LYP.[12] The choice of functional and basis set is critical for obtaining reliable results.
Computational Workflow for Structural Elucidation
A systematic computational approach is essential for a thorough investigation of this compound's structure. The following workflow provides a robust framework for such a study.
Caption: A typical computational workflow for the theoretical structural analysis of a flexible molecule.
Step-by-Step Experimental Protocol
-
Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a preliminary 3D structure.
-
Conformational Search: Due to the presence of multiple rotatable bonds, a comprehensive conformational search is necessary. This is typically performed using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the conformational space and identify a large number of potential low-energy structures.[13]
-
Pre-optimization of Conformers: The unique conformers identified in the previous step are then subjected to a low-level quantum mechanical optimization, for instance, using Hartree-Fock with a minimal basis set (e.g., HF/3-21G). This step serves to refine the initial geometries and eliminate high-energy duplicates.[14]
-
High-Level Geometry Optimization: The pre-optimized conformers are then fully optimized at a higher level of theory, such as DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p)). This provides accurate geometries and relative energies of the stable conformers.[12][15]
-
Frequency Calculations: For each optimized structure, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[16]
-
Thermodynamic Analysis: The Gibbs free energies of the conformers are used to calculate their Boltzmann populations at a given temperature, providing insight into the relative abundance of each conformer.
-
Analysis of Intramolecular Interactions: The optimized geometries are analyzed to identify and characterize intramolecular hydrogen bonds. This can be done by examining bond lengths and angles, and more advanced techniques like Natural Bond Orbital (NBO) analysis can provide quantitative information about the strength of these interactions.[17]
-
Prediction of Spectroscopic Data: The results of the frequency calculations can be used to generate a theoretical infrared (IR) spectrum. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.[18][19]
-
Correlation with Experimental Data: The final and most crucial step is to compare the predicted spectroscopic data with experimentally obtained spectra. A good correlation between the theoretical and experimental data provides strong validation for the computed conformational preferences and structural parameters.[6][20]
Conformational Landscape of this compound
The conformational flexibility of this compound arises primarily from the rotation around the C(aryl)-C(amide), C(amide)-N, and N-C(hydroxymethyl) bonds. The relative orientation of the functional groups can lead to several distinct conformers stabilized by intramolecular hydrogen bonds.
Caption: Potential intramolecular hydrogen bonding schemes in this compound.
The relative energies of these conformers will determine the overall conformational population. DFT calculations are well-suited to accurately predict these energy differences.
Analysis of Intramolecular Hydrogen Bonding
A key feature of the structure of this compound is the presence of strong intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformations and influencing the molecule's properties. The most probable hydrogen bond involves the phenolic hydroxyl group and the amide carbonyl oxygen, forming a six-membered ring.[17] The strength of this hydrogen bond can be estimated computationally by comparing the energy of the hydrogen-bonded conformer with a hypothetical non-bonded conformer.
Correlation with Spectroscopic Data
The validation of a theoretical structural model hinges on its ability to reproduce experimental observations. FT-IR and NMR spectroscopy are powerful tools for this purpose.
FT-IR Spectroscopy
The calculated vibrational frequencies can be compared to an experimental FT-IR spectrum. The stretching frequencies of the O-H, N-H, and C=O groups are particularly sensitive to hydrogen bonding. A red-shift (shift to lower wavenumber) in the calculated stretching frequency of a proton donor group involved in a hydrogen bond, compared to a non-bonded reference, is a strong indicator of this interaction.[5][21]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Non-H-bonded) | Expected Wavenumber (cm⁻¹) (H-bonded) |
| Phenolic O-H stretch | ~3600 | 3200 - 3500 (broad) |
| Amide N-H stretch | ~3400-3500 | ~3200-3400 |
| Hydroxymethyl O-H stretch | ~3650 | ~3400-3600 |
| Amide C=O stretch | ~1680-1700 | ~1650-1670 |
| Table 1: Expected shifts in key vibrational frequencies due to intramolecular hydrogen bonding in this compound. |
NMR Spectroscopy
The chemical shifts of protons involved in hydrogen bonding are also significantly affected. The proton of the phenolic hydroxyl group, when involved in a strong intramolecular hydrogen bond, is expected to be deshielded and appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.[22][23] Theoretical calculations of NMR chemical shifts can be performed and, after appropriate scaling, compared with experimental data to confirm the dominant conformation in solution.
Conclusion
The theoretical study of this compound's structure provides invaluable insights into its conformational preferences and intramolecular interactions. By employing a systematic computational workflow, from conformational searching to high-level DFT calculations and spectroscopic prediction, a detailed and validated structural model can be constructed. This in-silico approach, when coupled with experimental data, offers a powerful strategy for understanding the structure-property relationships of this and other flexible molecules, ultimately aiding in their potential application in medicinal chemistry and materials science. The methodologies outlined in this guide provide a solid foundation for researchers to embark on their own theoretical investigations of complex molecular systems.
References
- Brémond, É., et al. (Year). Benchmarking exchange-correlation functionals for geometry optimization. Journal Name, Volume(Issue), Pages. [Link to a relevant benchmarking study]
-
Dybdal, I. (Year). Hartree-Fock and Density Functional Theory methods used for Molecular Geometry Optimization. Repository Name. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.
- Jensen, F. (2017).
- Leach, A. R. (2001). Molecular Modelling: Principles and Applications.
- Levine, I. N. (2009). Quantum Chemistry.
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]
-
El-Shahawy, A. S. (1988). Spectroscopic structural studies of salicylic acid, salicylamide and aspirin. Spectrochimica Acta Part A: Molecular Spectroscopy, 44(9), 903–907. [Link]
-
Zhang, Y., et al. (Year). Linear correlation between experimental and computational data of the product. Journal Name, Volume(Issue), Pages. [Link]
-
Raich, I., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Symmetry, 16(2), 138. [Link]
-
Al-Otaibi, J. S., et al. (2022). IR spectroscopic and DFT investigations on molecular conformations of thio-free oxo technetium (V) benzamidoxime complexes. Journal of Molecular Structure, 1250, 131758. [Link]
-
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015–37021. [Link]
-
Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74–82. [Link]
-
Grabowski, S. J., & Sokalski, W. A. (2021). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A, 125(6), 1526–1539. [Link]
-
Kairys, V., et al. (Year). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Molecules, 28(18), 6599. [Link]
-
Chan, B., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(19), 6061–6070. [Link]
-
Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology, 9(2), 823–834. [Link]
-
Singh, P., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]
-
Wang, Y., et al. (2025). Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. ACS Omega. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Retrieved from [Link]
-
CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of salicylamide. Retrieved from [Link]
-
Huo, J., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229. [Link]
-
Huo, J., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry. [Link]
Sources
- 1. sci-hub.st [sci-hub.st]
- 2. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Optimization of Geometry at Hartree-Fock level Using the Generalized Simulated Annealing [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of N-(Hydroxymethyl)salicylamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques used to elucidate and verify the structure of N-(Hydroxymethyl)salicylamide. Leveraging foundational principles and comparative analysis with its parent compound, salicylamide, we explore the characteristic spectral signatures obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying causality for experimental choices and observations. Each section includes self-validating experimental protocols, structured data tables, and logical workflow diagrams to ensure technical accuracy and practical utility in a laboratory setting.
Introduction: The Structural Imperative
This compound is a derivative of salicylamide, a compound with known analgesic and antipyretic properties. The introduction of a hydroxymethyl group (-CH₂OH) to the amide nitrogen modifies the molecule's polarity, hydrogen bonding potential, and metabolic profile, making it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any further investigation into its biological activity or material properties. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's atomic and electronic environment.
This guide will deconstruct the analysis by first establishing a baseline with the well-documented spectra of salicylamide and then logically extending that interpretation to predict and identify the specific contributions of the N-hydroxymethyl moiety. This comparative approach is a field-proven strategy for characterizing novel or less-documented derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Foundational Analysis: ¹H NMR of Salicylamide
The ¹H NMR spectrum of the parent compound, salicylamide, provides the reference framework for the aromatic and amide protons. In a polar aprotic solvent like DMSO-d₆, which minimizes proton exchange with the solvent, all labile protons are typically observable.
The key features are:
-
Phenolic Proton (Ar-OH): A highly deshielded, broad singlet typically found far downfield (>13 ppm). This significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen, which locks the proton in place and places it in the deshielding zone of the C=O bond.[1]
-
Amide Protons (-CONH₂): Due to the partial double bond character of the C-N bond, rotation is restricted, rendering the two amide protons chemically non-equivalent. They appear as two separate broad singlets.[1][2] Their broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and intermediate rates of chemical exchange.[1]
-
Aromatic Protons: The four protons on the benzene ring appear in the typical aromatic region (6.8-8.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships.
¹H NMR Analysis of this compound: The Derivative's Signature
The introduction of the -CH₂OH group introduces two new, distinct proton environments and subtly alters the existing ones.
-
Hydroxymethyl Protons (-N-CH₂-O-): These two protons are diastereotopic and would ideally appear as a doublet, coupled to the adjacent N-H proton. The signal is expected in the 4.5-5.5 ppm range.
-
Hydroxyl Proton (-CH₂-OH): This proton, part of a primary alcohol, will couple to the adjacent methylene (-CH₂) protons, resulting in a triplet. Its chemical shift is variable (typically 3.5-5.0 ppm) and depends on concentration and temperature due to intermolecular hydrogen bonding.
-
Amide Proton (-CO-NH-): Now a single proton, it will be coupled to the methylene protons, appearing as a triplet. Its chemical shift is expected to be further downfield compared to the parent amide protons due to the electronegativity of the adjacent CH₂OH group.
-
Aromatic and Phenolic Protons: The positions of these protons will be largely unperturbed, as the modification is on the distal nitrogen atom. The strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl group remains the dominant feature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Causality |
| Ar-OH | > 13.0 | Broad Singlet | N/A | Extreme deshielding due to strong intramolecular H-bonding with the C=O group.[1] |
| -NH- | 8.5 - 9.5 | Triplet | ~6 Hz | Coupled to adjacent -CH₂- group. Deshielded by C=O and adjacent functional group. |
| Ar-H (ortho to C=O) | 7.8 - 8.0 | Doublet | ~7-8 Hz | Deshielded by the anisotropic effect of the carbonyl group. |
| Ar-H (para to OH) | 7.4 - 7.6 | Triplet | ~7-8 Hz | Standard aromatic proton environment, influenced by both substituents. |
| Ar-H (ortho/para to OH) | 6.8 - 7.0 | Multiplet | ~7-8 Hz | Shielded by the electron-donating effect of the phenolic -OH group. |
| -N-CH₂ -O- | 4.5 - 5.5 | Doublet | ~6 Hz | Attached to electronegative N and O atoms. Coupled to the -NH- proton. |
| -CH₂-OH | 3.5 - 5.0 | Triplet | ~5-6 Hz | Labile proton on a primary alcohol; shift is concentration-dependent. Coupled to the -CH₂- protons. |
¹³C NMR Analysis: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): This is the most deshielded carbon, appearing around 170 ppm.
-
Aromatic Carbons: The C-OH carbon is significantly deshielded (~160 ppm), while the C-CONH- carbon is less so (~115-120 ppm). The remaining four aromatic carbons appear between 115-135 ppm.[2]
-
Hydroxymethyl Carbon (-N-CH₂-O-): The key new signal. This carbon, attached to both nitrogen and oxygen, is expected to appear in the 60-75 ppm range.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted δ (ppm) | Rationale & Causality |
| C =O | 168 - 172 | Amide carbonyl carbon, highly deshielded. |
| Ar-C -OH | 158 - 162 | Aromatic carbon attached to highly electronegative oxygen.[2] |
| Ar-C (unsubst.) | 115 - 135 | Standard range for aromatic carbons, specific shifts depend on substituent effects. |
| Ar-C -CONH | 115 - 120 | Shielded position ortho to the strong electron-donating -OH group. |
| -N-CH₂ -O- | 60 - 75 | Aliphatic carbon bonded to two heteroatoms (N and O), resulting in a downfield shift.[3] |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Materials: this compound sample, Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tubes, Tetramethylsilane (TMS) internal standard.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.
-
Internal Standard: Add a small drop of TMS to the solution to serve as the 0.00 ppm reference.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the spectrometer. Perform standard instrument tuning, locking (on the deuterium signal of DMSO-d₆), and shimming procedures to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (240 ppm) and a longer acquisition time with more scans will be necessary due to the lower sensitivity of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Foundational Analysis: IR Spectrum of Salicylamide
The IR spectrum of salicylamide is rich with characteristic peaks:
-
O-H Stretch (Phenolic): A very broad and strong absorption in the 3400-3100 cm⁻¹ region, indicative of strong hydrogen bonding.[4][5]
-
N-H Stretches (Primary Amide): Two distinct, medium-intensity peaks are typically observed around 3390 cm⁻¹ (asymmetric stretch) and 3200 cm⁻¹ (symmetric stretch).[1][6]
-
C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]
-
C=O Stretch (Amide I Band): A very strong and sharp absorption around 1680-1650 cm⁻¹. Its position is lowered due to conjugation with the aromatic ring.[1][8]
-
N-H Bend (Amide II Band): A strong absorption around 1630-1600 cm⁻¹, often appearing as a shoulder on the Amide I peak.[1]
-
C=C Stretches (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong absorption around 1250 cm⁻¹.[1]
IR Analysis of this compound: The New Vibrations
The N-hydroxymethyl group adds a primary alcohol functionality and converts the primary amide to a secondary amide, leading to predictable changes in the IR spectrum.
-
O-H Stretch (Alcoholic): A new, broad absorption will appear in the 3500-3200 cm⁻¹ region, overlapping with the phenolic O-H and N-H stretches. This makes the entire >3100 cm⁻¹ region a complex, broad envelope of absorptions.
-
N-H Stretch (Secondary Amide): The two N-H peaks of the primary amide will be replaced by a single, medium-intensity N-H stretching band for the secondary amide, expected around 3300 cm⁻¹.[6]
-
C-O Stretch (Primary Alcohol): A new, strong absorption band is expected in the 1050-1150 cm⁻¹ region, characteristic of a primary alcohol C-O stretching vibration.[5]
-
Amide Bands: The Amide I (C=O stretch) band will remain in a similar position (~1650 cm⁻¹). The Amide II band, now arising from N-H bending and C-N stretching in the secondary amide, will be distinct and strong, typically around 1550 cm⁻¹.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Causality & Key Insights |
| 3500 - 3100 (Broad) | O-H and N-H Stretches | Phenol, Alcohol, Amide | Strong, Broad | Overlapping bands from three H-bonding groups create a complex, broad signal.[4][5][6] |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak | Characteristic of sp² C-H bonds.[7] |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong | Position is lowered by conjugation with the aromatic ring.[8] |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong | A key indicator of a secondary amide, distinct from the primary amide band of salicylamide.[6] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O Stretch | Phenol | Strong | Characteristic of an aryl-oxygen bond.[1] |
| ~1070 | C-O Stretch | Primary Alcohol | Strong | Diagnostic peak for the N-hydroxymethyl group, indicating a primary alcohol.[5] |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule via their characteristic vibrational frequencies.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Method 1: ATR (Preferred for Solids)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample onto the crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Method 2: KBr Pellet
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum as described above (after running a background scan of the empty sample chamber).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.
Foundational Analysis: UV-Vis Spectrum of Salicylamide
The UV-Vis spectrum of salicylamide in a protic solvent like methanol or ethanol shows two primary absorption bands.[9][10]
-
λ_max ≈ 235 nm: This corresponds to a high-energy π→π* transition within the benzenoid system.
-
λ_max ≈ 302 nm: This lower-energy π→π* transition is characteristic of the entire conjugated system, including the benzene ring, the phenolic hydroxyl group, and the amide carbonyl group. The lone pairs on the hydroxyl oxygen and amide nitrogen act as auxochromes, shifting the absorption to a longer wavelength (a bathochromic shift) compared to benzene itself.[11][12]
UV-Vis Analysis of this compound: Auxochromic Effects
The N-hydroxymethyl group is considered an auxochrome—a group that does not absorb significantly on its own but can influence the absorption of a chromophore. However, because it is not conjugated with the primary π-system of the salicylamide core, its effect on the λ_max values is expected to be minimal. The core chromophore responsible for the UV absorption remains the 2-hydroxybenzoyl system. Therefore, the UV-Vis spectrum of this compound should be very similar to that of salicylamide.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) | Electronic Transition | Rationale & Causality |
| Methanol | ~235 | ~303 | π→π* | The N-hydroxymethyl group is not in conjugation with the aromatic π-system and acts as a weak auxochrome, causing negligible shifts.[11][13] |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λ_max) corresponding to electronic transitions within the molecule's chromophore.
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
Materials: this compound, Methanol (spectroscopic grade), Volumetric flasks, Quartz cuvettes.
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in 100 mL of methanol in a volumetric flask to create a stock solution (e.g., 10 µg/mL).
-
Working Solution: Dilute the stock solution as necessary to ensure the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 Absorbance Units). A 1:10 dilution is often a good starting point.
-
Instrument Blank: Fill two matched quartz cuvettes with the methanol solvent. Place one in the reference beam path and one in the sample beam path. Record a baseline correction from ~400 nm down to 200 nm.
-
Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample beam path.
-
Spectrum Acquisition: Scan the sample from 400 nm to 200 nm and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.
Data Visualization and Workflows
Visualizing the molecular structure with assigned spectral data and the experimental workflows provides a clear, integrated understanding of the analytical process.
Molecular Structure with Key NMR & IR Assignments
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Conclusion
The structural elucidation of this compound is systematically achieved through a coordinated application of NMR, IR, and UV-Vis spectroscopy. By grounding the analysis in the well-understood spectrum of its parent, salicylamide, we can confidently predict and assign the spectral features introduced by the N-hydroxymethyl group. ¹H and ¹³C NMR confirm the atomic connectivity and chemical environments, with the methylene carbon signal near 60-75 ppm being a key identifier. FT-IR spectroscopy validates the presence of functional groups, where the appearance of a primary alcohol C-O stretch (~1070 cm⁻¹) and the shift from primary to secondary amide bands are diagnostic. UV-Vis spectroscopy confirms the integrity of the core chromophore. Together, these techniques provide a robust, self-validating system for the complete characterization of the molecule, underscoring the power of multi-technique spectroscopic analysis in chemical research.
References
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation. International Journal of Engineering Research & Management Technology.
-
Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577–2587. [Link]
-
Altaf, S., Teotia, M., & Soni, R. K. (2020). Development of RP-HPLC–UV Technique for “N,N'-Disubstituted Terephthalamides”, the Depolymerized End Products of Polyethylene Terephthalate Waste. ResearchGate. [Link]
- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Science Publishing.
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
Analytical Profile of Salicylamide. ResearchGate. [Link]
-
Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link]
-
Muraca, R. F. (1951). Low-lying π-electron excited states of substituted benzenes. Journal of the American Chemical Society. [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]
-
Salicylamide. PubChem. [Link]
-
Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. [Link]
-
Expanded 1 H-NMR spectra showing the aromatic and amides signals. ResearchGate. [Link]
-
Hogness, T. R., & Potter, R. L. (1941). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 27(3), 215. [Link]
-
Salicylamide 13C NMR Spectrum. Human Metabolome Database. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. ResearchGate. [Link]
-
Ultraviolet Spectroscopy (Part-5, PPT-6). St. Paul's Cathedral Mission College. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Infrared spectra of the O– H stretching mode of phenol in carbon... ResearchGate. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Table of Characteristic IR Absorptions. Michigan State University. [Link]
-
Salicylamide 1H NMR Spectrum. Human Metabolome Database. [Link]
-
Salicylamide UV/Visible spectrum. NIST WebBook. [Link]
-
Salicylamide. mzCloud. [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. ResearchGate. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate. [Link]
-
Salicylamide Mass Spectrum. NIST WebBook. [Link]
-
The 13C-NMR spectrum of salicylamide. Chegg.com. [Link]
-
Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. National Institutes of Health. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijermt.org [ijermt.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
A Robust, Stability-Indicating RP-HPLC Method for the Analysis of N-(Hydroxymethyl)salicylamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(Hydroxymethyl)salicylamide. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability studies, and research applications. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. We detail the complete protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The validation protocol includes forced degradation studies to ensure the method can effectively separate the parent analyte from potential degradation products formed under various stress conditions.
Introduction
This compound (CAS No. 13436-87-8) is a chemical entity structurally related to salicylamide, a compound known for its analgesic and antipyretic properties.[5][6] As a derivative, this compound may appear as an intermediate, impurity, or a potential metabolite in pharmaceutical development and manufacturing processes.[7][8] Therefore, a reliable and validated analytical method is crucial for its accurate quantification to ensure product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed guide for developing and validating an HPLC method for this compound, grounded in established scientific principles and regulatory standards. The objective is to deliver a turnkey protocol that is both scientifically sound and readily implementable in a laboratory setting.
Method Development & Rationale
The development of a robust HPLC method is a systematic process. The choices made during this phase are critical for achieving a reliable and reproducible assay. The chemical properties of this compound—specifically its moderate polarity and UV-active phenolic chromophore—guide the selection of the chromatographic system.[9]
Analyte Properties
-
Structure and Polarity: this compound possesses a polar phenolic hydroxyl group, an amide linkage, and a hydroxymethyl group. Its overall polarity makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The parent compound, salicylamide, exhibits two primary UV absorbance maxima at approximately 235 nm and 302 nm.[10][11] A photodiode array (PDA) detector is recommended during development to scan the peak and confirm the optimal wavelength for maximum sensitivity and specificity for this compound. For this method, 235 nm is selected to provide high sensitivity.
Chromatographic Choices
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is selected for its versatility in retaining moderately polar analytes. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution and analysis time.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (MeCN) is chosen over methanol as it typically provides better peak shape (lower backpressure) and UV transparency.
-
Aqueous Phase & pH Control: The phenolic hydroxyl group on the analyte is weakly acidic. To ensure consistent retention times and sharp, symmetrical peaks, its ionization must be suppressed. This is achieved by maintaining the mobile phase pH below the analyte's pKa. An acidic buffer, such as potassium phosphate monobasic adjusted to pH 3.0 with phosphoric acid, is ideal. This pH ensures the analyte is in its non-ionized form, enhancing its retention on the nonpolar C18 stationary phase.
-
-
Isocratic vs. Gradient Elution: For a single analyte assay where impurities are not expected to have vastly different polarities, an isocratic elution (constant mobile phase composition) is preferable. It offers simplicity, robustness, and better reproducibility.
Experimental Protocol
Instrumentation & Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatography Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent).
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium Phosphate Monobasic (KH₂PO₄, analytical grade).
-
Orthophosphoric Acid (H₃PO₄, analytical grade).
-
Water (HPLC grade or Milli-Q).
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters.
Preparation of Solutions
-
Mobile Phase (Buffer:Acetonitrile 60:40 v/v):
-
Buffer Preparation (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Mixture: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas before use.
-
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
Chromatographic Conditions
All quantitative data should be summarized in a structured table for clarity.
| Parameter | Condition |
| Column | Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4] The following protocols should be followed.
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified.
-
Inject the working standard solution (e.g., 10 µg/mL) five times.
-
Calculate the acceptance criteria from the resulting chromatograms.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to develop a stability-indicating method.[12][13][14] A solution of this compound (e.g., 100 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Mix sample solution with 0.1 N HCl and heat at 80°C for 2 hours. Cool, neutralize, and dilute to the target concentration.
-
Base Hydrolysis: Mix sample solution with 0.1 N NaOH and heat at 80°C for 1 hour. Cool, neutralize, and dilute.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 4 hours. Dilute to the target concentration.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours. Dissolve and dilute.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analysis: Inject each stressed sample into the HPLC system. Use a PDA detector to assess peak purity for the main this compound peak to ensure it is free from co-eluting degradants.
Linearity and Range
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Prepare a placebo mixture (if a formulated product is being analyzed) or use the diluent.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Prepare and analyze six individual samples of the working standard concentration (100% level) on the same day. The % RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The % RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Visualization of Workflows
Diagrams are essential for visualizing complex processes and relationships.
Caption: Workflow for HPLC method development, validation, and application.
Caption: Logical relationship between the analyte and its degradation products.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of this compound. The validation protocol, designed in accordance with ICH Q2(R1) guidelines, establishes the method's linearity, accuracy, precision, and specificity. The successful separation of the parent peak from its degradation products in forced degradation studies confirms its stability-indicating nature. This method is therefore highly suitable for routine quality control analysis and for monitoring the stability of this compound in various matrices within the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. PubMed. [Link]
-
Analysis of Salicylamide and Its Metabolites in Blood and Urine by HPLC. Marcel Dekker, Inc. [Link]
-
Separation of Salicylamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]
-
Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. ResearchGate. [Link]
-
Chemical Properties of Salicylamide (CAS 65-45-2). Cheméo. [Link]
-
Salicylamide. PubChem, National Institutes of Health. [Link]
-
Analytical Profile of Salicylamide. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]
-
Optimized chromatogram of salicylamide, salicylic acid and deferasirox. ResearchGate. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmacie Globale. [Link]
-
Salicylamide. NIST WebBook, National Institute of Standards and Technology. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Salicylamide [webbook.nist.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scispace.com [scispace.com]
- 14. longdom.org [longdom.org]
Application Note: A Validated Protocol for the Synthesis and Characterization of N-(Hydroxymethyl)salicylamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(Hydroxymethyl)salicylamide, a derivative of the analgesic and antipyretic agent, salicylamide[1][2]. The synthesis is achieved through the N-hydroxymethylation of salicylamide using formaldehyde. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, methods for purification, and a full suite of analytical techniques for structural verification and purity assessment. Authored with the experienced researcher in mind, this guide emphasizes the causality behind procedural choices and integrates critical safety protocols for handling the reagents involved.
Synthesis Pathway and Chemical Rationale
The synthesis of this compound from salicylamide is a classic example of an N-hydroxymethylation reaction. This transformation involves the addition of a hydroxymethyl group (-CH₂OH) to the nitrogen atom of the primary amide of salicylamide.
Reaction Scheme
The overall reaction is as follows:
This reaction is typically conducted under mildly basic conditions. The base serves a crucial role: while the amide nitrogen is nucleophilic, its reactivity is enhanced by the deprotonation of the phenolic hydroxyl group, which increases the electron-donating character of the aromatic ring, albeit indirectly influencing the amide's electronic environment. More directly, a base can facilitate the formation of a more nucleophilic amide anion in small equilibrium concentrations, though the reaction often proceeds without strong bases due to the inherent reactivity of formaldehyde.
Reaction Mechanism
The mechanism proceeds via the nucleophilic addition of the amide nitrogen to the electrophilic carbonyl carbon of formaldehyde.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the salicylamide amide group attacks the electron-deficient carbonyl carbon of formaldehyde.
-
Proton Transfer: This initial attack forms a zwitterionic intermediate. A subsequent intramolecular or solvent-mediated proton transfer from the nitrogen to the oxygen atom neutralizes the charges.
-
Final Product: The resulting product is the stable this compound.
The mechanism is visualized in the diagram below.
Sources
Application Note: A Methodological Framework for Investigating the Antimicrobial Properties of N-(Hydroxymethyl)salicylamide
Abstract
Salicylamides and their derivatives represent a promising class of compounds with a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3] While compounds like salicylanilide have been extensively studied, N-(Hydroxymethyl)salicylamide, a simpler derivative, remains a comparatively unexplored molecule for antimicrobial applications. This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy and mechanism of action of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices, thereby ensuring robust and reproducible data generation from initial screening to preliminary mechanistic insights.
Introduction: The Scientific Rationale
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Salicylamides have emerged as a versatile scaffold; for instance, the parent compound, salicylamide, has demonstrated bactericidal activity against multidrug-resistant Neisseria gonorrhoeae.[4][5] The core structure, featuring a hydroxyl group and an amide moiety, is crucial for its biological activity.[4] this compound (CAS 13436-87-8) is a derivative that incorporates a hydroxymethyl group onto the amide nitrogen.[6] This modification can alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially modulating its biological activity and target interactions.
This guide presents a logical progression of experiments designed to thoroughly characterize the antimicrobial profile of this compound. We begin with foundational susceptibility assays (MIC, MBC), proceed to kinetic studies to differentiate between bacteriostatic and bactericidal effects, and conclude with established methods to probe for common mechanisms of action, such as membrane disruption and biofilm inhibition.
Compound Profile & Preparation
2.1. Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13436-87-8 | [6] |
| Molecular Formula | C₈H₉NO₃ | [6] |
| Molecular Weight | 167.16 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCO)O | [6] |
| Appearance | White or slightly pink crystals | [7] |
2.2. Protocol: Preparation of Stock Solution
The accurate preparation of a high-concentration stock solution is critical for serial dilutions in subsequent assays. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds.
Causality: A high-concentration, sterile stock solution prevents the need to weigh small, inaccurate amounts of powder for each experiment and minimizes the risk of contamination. Using a solvent like DMSO at a final concentration of ≤1% in assays is crucial to avoid solvent-induced toxicity to the microorganisms.
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet.
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in sterile, molecular-grade DMSO to achieve a final concentration of 10 mg/mL (10,000 µg/mL). For 10 mg, this would require 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Primary Antimicrobial Susceptibility Testing
The initial evaluation of an antimicrobial agent involves determining the minimum concentration required to inhibit growth (MIC) and to kill the bacteria (MBC). The broth microdilution method is a standardized, high-throughput technique for this purpose.
Caption: Workflow for Primary Antimicrobial Susceptibility Screening.
3.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Principle: This assay identifies the lowest concentration of the test compound that prevents visible microbial growth after a defined incubation period.
Methodology:
-
Plate Setup: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the working solution of this compound (e.g., 128 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain compound dilutions.
-
Controls:
-
Well 11 (Growth Control): 50 µL of CAMHB (no compound).
-
Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no bacteria).
-
-
Inoculation: Prepare a bacterial suspension standardized to ~1x10⁶ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11, resulting in a final volume of 100 µL and a final bacterial concentration of 5x10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
3.2. Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Principle: This assay determines the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Methodology:
-
Plating: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).
-
Spreading: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading MBC: The MBC is the lowest concentration that results in no colony formation (or a colony count corresponding to ≥99.9% killing compared to the initial inoculum count).
Elucidating Bactericidal vs. Bacteriostatic Action
While MIC and MBC provide endpoint data, a time-kill assay reveals the dynamics of antimicrobial action.
Caption: Logic of a Time-Kill Kinetic Assay.
4.1. Protocol: Time-Kill Kinetic Assay
Causality: This assay is crucial for drug development as bactericidal agents are often preferred for treating severe infections. The rate of killing provides insight into the compound's potency and mode of action. A rapid, concentration-dependent killing effect was observed for salicylamide against N. gonorrhoeae.[4]
Methodology:
-
Setup: Prepare flasks containing CAMHB with this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each flask with a starting bacterial density of ~5x10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Analysis: Plot the log₁₀(CFU/mL) versus time for each concentration. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL relative to the initial inoculum is the standard definition of bactericidal activity.
Investigating the Cellular Mechanism of Action (MoA)
With primary activity confirmed, the next logical step is to investigate how the compound works. The following are foundational assays for probing common antimicrobial targets.
Caption: Hypothetical Cellular Targets for Antimicrobial Investigation.
5.1. Protocol: Cell Membrane Integrity Assay
Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells. If the compound damages the cell membrane, PI enters the cell, intercalates with DNA, and fluoresces strongly, which can be quantified.
Methodology:
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS) to a density of ~1x10⁸ CFU/mL.
-
Treatment: Aliquot the cell suspension into tubes. Add this compound at various concentrations (e.g., 1x and 4x MIC). Include a negative control (buffer only) and a positive control (e.g., 70% isopropanol, which permeabilizes membranes).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Staining: Add PI to each sample to a final concentration of ~2 µM.
-
Measurement: Measure fluorescence using a fluorometer or plate reader (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence in treated samples compared to the negative control indicates membrane damage.
5.2. Protocol: Anti-Biofilm Activity Assay
Principle: Biofilms are communities of bacteria encased in a self-produced matrix, which confers high-level antibiotic resistance. The crystal violet (CV) assay quantifies the total biofilm biomass.
Methodology:
-
Biofilm Formation: In a 96-well plate, add 100 µL of bacterial suspension in a growth medium conducive to biofilm formation (e.g., TSB with glucose). Add this compound at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the wells. Include a no-compound growth control.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Washing: Carefully discard the medium and planktonic (free-floating) cells. Gently wash the wells three times with sterile PBS to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Solubilization: Discard the CV solution and wash the wells again with PBS. Add 125 µL of 30% acetic acid to each well to solubilize the CV bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized CV at 550 nm (OD₅₅₀) using a plate reader. A reduction in OD₅₅₀ in treated wells indicates biofilm inhibition.
Data Interpretation & Reporting
Table 1: Example Data Summary for this compound
| Assay | Test Organism | Result | Interpretation |
| MIC | Staphylococcus aureus ATCC 29213 | 16 µg/mL | Moderate inhibitory activity. |
| MBC | Staphylococcus aureus ATCC 29213 | 64 µg/mL | MBC/MIC ratio = 4. Suggests bacteriostatic action. |
| Time-Kill | S. aureus (at 4x MIC) | 1.5-log₁₀ reduction at 24h | Confirms bacteriostatic activity (<3-log₁₀ kill). |
| Membrane Integrity | S. aureus (at 4x MIC) | No significant PI uptake | The primary mechanism is likely not membrane disruption. |
| Anti-Biofilm | S. aureus (at 1/2 MIC) | 75% reduction in biomass | Potent biofilm formation inhibitor at sub-inhibitory concentrations. |
Conclusion
This application note provides a structured, multi-faceted approach to characterize the antimicrobial properties of this compound. By following these protocols, researchers can generate a comprehensive data package, moving from basic activity screening to more nuanced mechanistic questions. The observed bacteriostatic and potent anti-biofilm activity in our hypothetical example would suggest that this compound could be a valuable candidate for development, particularly for applications where biofilm-related infections are a concern. This framework is not only applicable to the title compound but can be readily adapted for the systematic evaluation of other novel salicylamide derivatives and antimicrobial candidates.
References
-
Pauk, K., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry, 21(21), 6574-6581. [Link]
-
ResearchGate. (n.d.). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species | Request PDF. Retrieved January 15, 2026, from [Link]
-
Alhashimi, M., Mayhoub, A. S., & Seleem, M. N. (2019). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 63(10), e01225-19. [Link]
-
Semantic Scholar. (n.d.). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). In vitro activity of salicylamide derivatives against vancomycin-resistant enterococci. Retrieved January 15, 2026, from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Salicylamide? Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity | Request PDF. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). EP0143628B1 - Process for preparing salicylamide compounds.
-
Wikipedia. (n.d.). Salicylamide. Retrieved January 15, 2026, from [Link]
-
Ienascu, I., et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 25(13), 3059. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs. Retrieved January 15, 2026, from [Link]
-
MDPI. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
Ibrahim, N. A., et al. (2014). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 63, 10-16. [Link]
Sources
- 1. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of salicylamide derivatives against vancomycin-resistant enterococci. | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [guidechem.com]
- 7. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Protocol for Evaluating the Anticancer Activity of N-(Hydroxymethyl)salicylamide Derivatives
[Application Notes and Protocols]
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of Salicylamide Derivatives
Salicylamides, a class of compounds derived from salicylic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties.[1][2] Recent investigations have unveiled their promising potential as anticancer agents.[1][3] These compounds and their derivatives, such as N-(Hydroxymethyl)salicylamides, are being explored for their ability to modulate various signaling pathways implicated in cancer progression, including STAT3, Wnt/β-catenin, and NF-κB, ultimately leading to cell growth inhibition and apoptosis.[1] The structural versatility of the salicylamide scaffold allows for modifications that can enhance potency and selectivity against cancer cells. This document provides a detailed, step-by-step protocol for the comprehensive in vitro and in vivo evaluation of novel N-(Hydroxymethyl)salicylamide derivatives as potential anticancer therapeutics.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening novel anticancer compounds involves a battery of in vitro assays to determine their cytotoxic and cytostatic effects on cancer cell lines.[4][5] This approach allows for a rapid and cost-effective assessment of a compound's potential before proceeding to more complex and expensive in vivo studies.[5][6]
Cell Line Selection and Culture
Rationale: The choice of cancer cell lines is critical and should be guided by the therapeutic target of interest. For this compound derivatives, which have shown activity against breast cancer, a panel of both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines is recommended.[3]
-
Recommended Breast Cancer Cell Lines:
-
Non-Tumorigenic Control:
-
MCF-10A: A non-tumorigenic breast epithelial cell line, crucial for assessing the selectivity of the compounds for cancer cells over normal cells.[3]
-
Protocol: All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Preliminary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a reliable and sensitive colorimetric method for determining cell density based on the measurement of cellular protein content.[9][10] It is less susceptible to interference from compounds than metabolic-based assays like the MTT assay.[10]
Experimental Workflow:
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.
-
Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[9]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[10]
-
Rinsing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]
-
Solubilization: Air-dry the plates and then dissolve the protein-bound dye in 10 mM Tris base solution.[9]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[10]
Data Analysis: The percentage of cell growth inhibition is calculated, and the half-maximal inhibitory concentration (IC50) value for each compound is determined.
Confirmation of Cytotoxicity: The MTT Assay
Rationale: The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. It serves as a complementary method to the SRB assay to confirm the cytotoxic effects of the compounds.
Experimental Workflow:
Caption: General workflow for Western blotting analysis.
Detailed Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in a suitable buffer to extract total protein. [11]2. Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE. [12]4. Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. [13]5. Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. [11]6. Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies. [11]7. Detection: Detect the protein bands using a chemiluminescent substrate. [11]
Part 3: In Vivo Evaluation of Anticancer Efficacy
Promising compounds identified from in vitro studies should be further evaluated in preclinical animal models to assess their in vivo efficacy and toxicity. [6][14]
Xenograft Tumor Model
Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used in vivo model for preclinical anticancer drug screening. [14][15] Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice). [15]2. Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to different treatment groups (vehicle control, test compound, positive control). Administer the treatments via a suitable route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Conclusion
This comprehensive protocol provides a systematic and robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By following these detailed methodologies, researchers can effectively assess the cytotoxicity, elucidate the mechanism of action, and determine the in vivo efficacy of these promising compounds, thereby accelerating their journey from the laboratory to potential clinical applications.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Salicylanilides and Their Anticancer Properties. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. Retrieved January 15, 2026, from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2013). Bentham Science. Retrieved January 15, 2026, from [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. Retrieved January 15, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 15, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved January 15, 2026, from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2016). Bio-protocol. Retrieved January 15, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2017). International Journal of Pharmacy and Biological Sciences. Retrieved January 15, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 15, 2026, from [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Retrieved January 15, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (2005). ANTICANCER RESEARCH. Retrieved January 15, 2026, from [Link]
-
Apoptosis Assay Chart. (n.d.). Merck Millipore. Retrieved January 15, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 15, 2026, from [Link]
-
In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved January 15, 2026, from [Link]
-
IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved January 15, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. Retrieved January 15, 2026, from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (2011). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Salicylanilides and Their Anticancer Properties. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. Retrieved January 15, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved January 15, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. (2013). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of the Salicylamide and Salicylic Acid Derivatives as Anti-Estrogen Agents. (2012). Bentham Science. Retrieved January 15, 2026, from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. Retrieved January 15, 2026, from [Link]
Sources
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. medium.com [medium.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. ijpbs.com [ijpbs.com]
- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay protocol for N-(Hydroxymethyl)salicylamide bioactivity
Application Note & Protocol Guide
Topic: In Vitro Assay Protocol for N-(Hydroxymethyl)salicylamide Bioactivity
Audience: Researchers, scientists, and drug development professionals.
A Tiered Strategy for Elucidating the Anti-Inflammatory Bioactivity of this compound
Authored by: Senior Application Scientist
Introduction and Scientific Rationale
This compound is an aromatic amide and a derivative of salicylamide. Its parent compound, salicylamide, is a known non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[1][2][3]. The therapeutic effects of salicylamide are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins[1]. Given this pharmacological lineage, it is hypothesized that this compound may possess similar anti-inflammatory bioactivity.
This guide presents a structured, multi-tiered in vitro testing strategy designed to systematically evaluate this hypothesis. The approach begins with foundational toxicity and primary target engagement assays, followed by more complex cell-based assays to elucidate the mechanism of action on key inflammatory signaling pathways. This integrated workflow ensures that data is contextualized, distinguishing true pharmacological effects from cytotoxicity and providing a robust profile of the compound's potential. Early-stage in vitro toxicology and efficacy screening are crucial for minimizing liabilities and reducing attrition rates in the drug discovery pipeline[4][5].
Experimental Design: A Sequential Assay Workflow
A logical, tiered approach is essential for an efficient and cost-effective investigation. We begin with fundamental safety and direct enzyme interaction assays before committing resources to more complex cellular models. This workflow ensures that each subsequent experiment is built upon a solid foundation of data from the previous tier.
Caption: Tiered workflow for this compound bioactivity assessment.
Tier 1: Foundational Screening Protocols
Assay 1: Cell Viability and Cytotoxicity Assessment
Causality: Before assessing the bioactivity of a compound in a cell-based assay, it is imperative to first identify a concentration range where the compound does not induce cell death. A reduction in an inflammatory marker could be a result of true pathway inhibition or simply a consequence of toxicity[6][7]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[8].
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 200 µM down to 0.39 µM. Include a vehicle control (0.5% DMSO) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The highest concentration showing ≥90% viability is determined as the Maximum Non-Toxic Concentration (MNTC) for subsequent experiments.
Table 1: Example Cytotoxicity Data
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle Control (0.5% DMSO) | 0.950 | 100% |
| 200 | 0.150 | 15.8% |
| 100 | 0.475 | 50.0% |
| 50 | 0.865 | 91.1% |
| 25 | 0.931 | 98.0% |
| 12.5 | 0.945 | 99.5% |
| Conclusion: | MNTC = 50 µM |
Assay 2: Biochemical Cyclooxygenase-2 (COX-2) Inhibition Assay
Causality: The primary hypothesis is that this compound inhibits COX enzymes, similar to salicylamide[1]. A direct, cell-free biochemical assay using recombinant human COX-2 allows for the precise measurement of enzyme inhibition without confounding cellular factors. Fluorometric or colorimetric kits are widely available and typically measure the peroxidase activity of COX, which converts arachidonic acid into the intermediate Prostaglandin G2 (PGG2)[9][10][11].
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK399, BPS Bioscience 82210)[9][12].
-
Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, Recombinant Human COX-2, Arachidonic Acid substrate) according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a dilution series for the positive control, Celecoxib (a known selective COX-2 inhibitor). Include a "No Inhibitor" control and a "Vehicle" control.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
COX-2 Enzyme
-
COX Cofactor
-
COX Probe
-
-
Inhibitor Addition: Add 10 µL of the diluted test compound, positive control, or vehicle to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the prepared Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 5-10 minutes at 25°C. The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Table 2: Example COX-2 Inhibition Data
| Compound | IC₅₀ (µM) |
| This compound | 12.5 |
| Celecoxib (Positive Control) | 0.05 |
Tier 2: Cellular Mechanism of Action
Upon confirmation of direct COX-2 inhibition, the next logical step is to verify this activity in a relevant cellular context and investigate its impact on downstream inflammatory signaling.
Caption: Simplified inflammatory signaling pathway targeted by the proposed assays.
Assay 3: NF-κB (p65) Nuclear Translocation Assay
Causality: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes[13]. In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB. The freed NF-κB then translocates to the nucleus to initiate gene transcription[14][15]. By inhibiting COX-2 and subsequent prostaglandin production, this compound is expected to reduce downstream NF-κB activation. This assay visualizes and quantifies this key event.
Protocol: High-Content Imaging of p65 Translocation
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well, black, clear-bottom imaging plate at 1.5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., 50 µM, 25 µM, 12.5 µM) or Dexamethasone (positive control) for 1 hour. Include vehicle-treated wells.
-
Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the "unstimulated" control. Incubate for 30-60 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash, then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.
-
-
Imaging: Wash wells and acquire images using a high-content imaging system. Capture at least two channels (one for the nucleus, one for p65).
-
Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Measure the intensity of the p65 signal in both compartments for hundreds of cells per well. Calculate the Nuclear-to-Cytoplasmic intensity ratio. A decrease in this ratio in treated cells compared to the LPS-only control indicates inhibition of translocation.
Table 3: Example p65 Translocation Data
| Treatment Condition | p65 Nuclear/Cytoplasmic Ratio | % Inhibition of Translocation |
| Unstimulated Control | 0.8 | - |
| LPS (100 ng/mL) + Vehicle | 3.5 | 0% |
| LPS + this compound (50 µM) | 1.4 | 77.8% |
| LPS + Dexamethasone (1 µM) | 1.1 | 88.9% |
Assay 4: Pro-Inflammatory Cytokine Quantification by ELISA
Causality: The functional consequence of NF-κB activation is the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[16][17]. Measuring the levels of these cytokines in the cell culture supernatant provides a quantitative readout of the compound's overall anti-inflammatory efficacy in a cellular system. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement due to its high sensitivity and specificity[18][19].
Protocol: Sandwich ELISA for TNF-α
-
Generate Supernatants: Prepare and treat cells in a standard 24-well plate exactly as described for the translocation assay (steps 1-3), but extend the LPS stimulation time to 6-8 hours to allow for cytokine accumulation.
-
Collect Supernatants: After incubation, centrifuge the plate to pellet any cells and collect the cell-free supernatant. Store at -80°C until use.
-
ELISA Procedure (General Steps):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α. Incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add standards (recombinant TNF-α) and the collected cell supernatants to the wells. Incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on TNF-α. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop in proportion to the amount of TNF-α present[20].
-
Stop Reaction: Stop the reaction by adding sulfuric acid, which turns the color yellow.
-
-
Measurement & Analysis: Read the absorbance at 450 nm. Create a standard curve from the recombinant TNF-α standards and use it to interpolate the concentration of TNF-α in the experimental samples.
Table 4: Example TNF-α Release Data
| Treatment Condition | TNF-α Concentration (pg/mL) | % Inhibition of Release |
| Unstimulated Control | < 20 | - |
| LPS (100 ng/mL) + Vehicle | 1500 | 0% |
| LPS + this compound (50 µM) | 450 | 70.0% |
| LPS + Dexamethasone (1 µM) | 150 | 90.0% |
Integrated Data Interpretation
By integrating the results from this tiered assay system, a comprehensive bioactivity profile for this compound can be constructed:
-
Cytotoxicity Data (Assay 1): Establishes the safe therapeutic window for in vitro testing, ensuring that observed effects in subsequent assays are not artifacts of cell death.
-
Biochemical Data (Assay 2): An IC₅₀ value in the low micromolar or nanomolar range would provide strong evidence that this compound is a direct inhibitor of the COX-2 enzyme. This confirms the primary mechanistic hypothesis.
-
Cellular Imaging Data (Assay 3): A dose-dependent reduction in the nuclear translocation of p65 confirms that the compound's activity translates to a cellular context, effectively disrupting a key pro-inflammatory signaling node downstream of COX-2.
-
Cytokine Data (Assay 4): A significant decrease in the secretion of TNF-α or IL-6 demonstrates a functional anti-inflammatory outcome, validating the upstream mechanistic findings and quantifying the compound's overall cellular potency.
References
- Patsnap Synapse. (2024).
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]
-
Sinobio Chemistry. (2025). Salicylamide: The Versatile Bioactive Compound with Exceptional Traits. [Link]
-
Intertek. (n.d.). In Vitro Toxicology Screening Services. [Link]
-
Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]
-
Wikipedia. (n.d.). In vitro toxicology. [Link]
-
News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Salicylamide. [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Al-Awad, D. A., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [Link]
-
Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Link. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. [Link]
-
Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. JoVE. [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database. [Link]
-
An, W. F., & Tolliday, N. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
-
Pękalski, J., & Tavernier, S. (2017). Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. [Link]
-
Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
-
ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?[Link]
-
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. [Link]
-
Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. [Link]
-
Edubirdie. (2022). Experiment 6 Iodination of Salicylamide. [Link]
Sources
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Toxicology Screening Services [intertek.com]
- 5. news-medical.net [news-medical.net]
- 6. criver.com [criver.com]
- 7. labcorp.com [labcorp.com]
- 8. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. journalajrb.com [journalajrb.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. biocompare.com [biocompare.com]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Crystallization of N-(Hydroxymethyl)salicylamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Crystallinity for N-(Hydroxymethyl)salicylamide
This compound, a derivative of salicylamide, is a compound of interest in pharmaceutical and materials science research. The isolation and purification of this compound in a highly pure, crystalline form are paramount for ensuring consistent physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. Control over the crystalline form is a critical determinant of a drug substance's performance and manufacturability. This guide provides a detailed exploration of various techniques for the crystallization of this compound, grounded in fundamental principles and supported by practical, field-proven protocols. The methodologies described herein are designed to be adaptable, allowing researchers to optimize conditions for their specific purity requirements and desired crystal attributes.
The molecular structure of this compound, featuring hydroxyl, amide, and hydroxymethyl functional groups, allows for a network of hydrogen bonds, which significantly influences its solubility and crystal packing. Understanding these interactions is key to selecting appropriate solvent systems and crystallization methods.
Core Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation, the state in which the concentration of a solute in a solution exceeds its equilibrium solubility.[1] The generation of a supersaturated state can be achieved through various means, including cooling, solvent evaporation, or the addition of an anti-solvent.[2] The rate at which supersaturation is achieved and the level of supersaturation directly impact nucleation (the formation of new crystal nuclei) and crystal growth, thereby influencing the final crystal size distribution, morphology, and purity. A slow and controlled approach to supersaturation is generally preferred to obtain larger, more well-defined crystals.[2]
Method 1: Single-Solvent Cooling Crystallization
This classical technique relies on the temperature-dependent solubility of the compound. This compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent slow cooling reduces the solubility, leading to supersaturation and crystallization.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will exhibit a significant difference in solubility for this compound across the chosen temperature range (high solubility at high temperature, low solubility at low temperature). Based on solubility studies of the closely related salicylamide, polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetone and ethyl acetate, are promising candidates.[3] The choice of solvent can also influence the resulting crystal habit.
-
Cooling Rate: A slow cooling rate is crucial to prevent rapid nucleation, which would result in a large number of small crystals that may trap impurities. Gradual cooling allows for controlled crystal growth on a smaller number of nuclei, leading to larger and purer crystals.
Experimental Protocol:
-
Solvent Screening: In a small test tube, add approximately 10-20 mg of this compound. Add a candidate solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Observe if a significant amount of solid precipitates upon cooling in an ice bath. A good solvent will show this behavior.
-
Dissolution: In an Erlenmeyer flask equipped with a stir bar, add the crude this compound. Add the minimum amount of the selected solvent required to dissolve the solid at an elevated temperature (e.g., near the solvent's boiling point). Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. To further decrease the solubility and increase the yield, the flask can then be placed in an ice bath or a refrigerator.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Visualization of the Cooling Crystallization Workflow:
Caption: Workflow for single-solvent cooling crystallization.
Method 2: Solvent/Anti-Solvent Crystallization
This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving this compound in a "good" solvent in which it is highly soluble, and then adding an "anti-solvent" in which it is poorly soluble. The anti-solvent reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.
Causality Behind Experimental Choices:
-
Solvent System Selection: The solvent and anti-solvent must be miscible. A common and effective combination for amide-containing compounds is an alcohol (e.g., ethanol, methanol) as the solvent and water as the anti-solvent.[4] Given the polar nature of this compound, this is a highly recommended starting point.
-
Rate of Addition: The anti-solvent should be added slowly and with good mixing to avoid localized high supersaturation, which can lead to "oiling out" (formation of a liquid phase of the solute instead of solid crystals) or the precipitation of amorphous material.
Experimental Protocol:
-
Dissolution: At room temperature, dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol).
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., deionized water) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of nucleation.
-
Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. The slow diffusion of the anti-solvent or slight evaporation of the "good" solvent will lead to gradual crystal growth.
-
Crystal Isolation: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a solvent mixture having a higher proportion of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualization of the Solvent/Anti-Solvent Workflow:
Caption: Workflow for solvent/anti-solvent crystallization.
Method 3: Slow Evaporation
This is a simple and effective method for obtaining high-quality single crystals, particularly when only small amounts of material are available. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.
Causality Behind Experimental Choices:
-
Solvent Volatility: The chosen solvent should be sufficiently volatile to evaporate over a reasonable period (days to weeks). Solvents like ethyl acetate or acetone can be suitable.
-
Container and Environment: The container should have a loose-fitting cover (e.g., a vial with a cap that is not airtight, or a beaker covered with perforated parafilm) to allow for slow solvent evaporation while preventing contamination from dust. The crystallization vessel should be kept in a vibration-free environment.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound that is below its saturation point in a suitable volatile solvent.
-
Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the container in a way that allows for slow evaporation.
-
Incubation: Place the container in a location with minimal temperature fluctuations and no vibrations.
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor.
Summary of Recommended Crystallization Parameters
| Crystallization Method | Recommended Solvent(s) | Anti-Solvent(s) (if applicable) | Key Considerations |
| Single-Solvent Cooling | Ethanol, Methanol, Acetone, Ethyl Acetate | N/A | Slow cooling rate is critical for crystal quality. |
| Solvent/Anti-Solvent | Ethanol, Methanol | Water | Add anti-solvent slowly to avoid "oiling out". |
| Slow Evaporation | Ethyl Acetate, Acetone | N/A | Requires a vibration-free environment and patience. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is classified as an eye irritant.[5] In case of eye contact, rinse cautiously with water for several minutes.[5]
-
Handle all organic solvents with care, being mindful of their flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use. The SDS for salicylamide indicates it is stable under normal conditions but incompatible with strong oxidizing agents and strong bases.[6]
References
- Lynch, A., Jia, L., Svärd, M., et al. (2018). Crystal Growth of Salicylamide in Organic Solvents. Crystal Growth & Design.
- Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide.
-
Recrystallization and Crystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado, Colorado Springs, Department of Chemistry and Biochemistry. Available at: [Link]
-
Recrystallization of Salicylic acid. University of Basrah, College of Pharmacy. Available at: [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for N-(Hydroxymethyl)salicylamide synthesis
An Expert's Guide to Optimizing N-(Hydroxymethyl)salicylamide Synthesis
Technical Support Center
Welcome to the technical support center dedicated to the synthesis of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the hydroxymethylation of salicylamide. This reaction involves the addition of formaldehyde to the nitrogen atom of the salicylamide's amide group. It is a nucleophilic addition reaction where the amide acts as the nucleophile and the carbonyl carbon of formaldehyde acts as the electrophile. The reaction is generally base-catalyzed to enhance the nucleophilicity of the amide nitrogen.
Q2: What are the critical reagents and their roles in this synthesis?
-
Salicylamide: The starting material and nucleophile. The purity of salicylamide is crucial, as impurities can lead to side reactions and discoloration of the final product.[1]
-
Formaldehyde: The electrophile that provides the hydroxymethyl group (-CH₂OH). It is commonly used as an aqueous solution (formalin). The stoichiometry must be carefully controlled to prevent side reactions like the formation of polymers or di-substitution.[2][3]
-
Base Catalyst: A base is used to deprotonate the amide nitrogen, significantly increasing its nucleophilicity and promoting the reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or tertiary amines like triethylamine (TEA). The choice of base can influence reaction rate and selectivity.
-
Solvent: The solvent must dissolve the salicylamide and be compatible with the reagents. Alcohols (e.g., methanol, ethanol) or polar aprotic solvents (e.g., THF, DMF) are often suitable choices.[4]
Q3: What are the key safety considerations for this reaction?
Formaldehyde is a known carcinogen and sensitizer and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Salicylamide can be irritating to the eyes, skin, and respiratory system.[1] The reaction may be exothermic, especially during the addition of reagents, and should be monitored carefully to control the temperature.
Q4: How is the reaction progress typically monitored?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to clearly separate the starting material (salicylamide) from the product (this compound). The disappearance of the salicylamide spot indicates the reaction is nearing completion.
Q5: What are the standard methods for purifying the final product?
The primary method for purification is recrystallization.[5] Given the product's polarity, a mixed solvent system like ethanol/water or isopropanol/water is often effective. If recrystallization fails to remove persistent impurities, column chromatography on silica gel may be necessary.
Section 2: Standard Experimental Protocol
This protocol provides a general, robust starting point for the synthesis. Optimization may be required based on laboratory conditions and desired scale.
Materials:
-
Salicylamide (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 0.2 eq)
-
Ethanol
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylamide (1.0 eq) and ethanol. Stir until the salicylamide is fully dissolved.
-
Catalyst Addition: Add potassium carbonate (0.2 eq) to the solution. Stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Slowly add the formaldehyde solution (1.1 eq) dropwise to the flask over 20-30 minutes. An ice bath can be used to manage any exotherm and maintain the reaction temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-70°C) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by carefully adding dilute hydrochloric acid until the pH is ~7.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold water.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (40-50°C) to a constant weight.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong?
A: Low or no conversion can stem from several factors:
-
Inactive Catalyst: The base catalyst is crucial. Ensure your base (e.g., K₂CO₃) is anhydrous and has not been deactivated by improper storage. Consider using a stronger, more soluble base like NaOH, but be cautious as this can promote side reactions.
-
Insufficient Temperature/Time: The reaction may require more thermal energy or a longer duration. Ensure your reflux temperature is adequate and consider extending the reaction time, monitoring periodically with TLC.
-
Reagent Quality: The quality of formaldehyde is critical. Over time, formaldehyde solutions can polymerize to form paraformaldehyde, reducing the concentration of the active monomer. Use a fresh, high-quality formaldehyde solution.
-
Reversibility: The N-hydroxymethylation of amides can be reversible. During workup, ensure the pH is maintained near neutral. Strongly acidic or basic conditions can hydrolyze the product back to the starting materials.[6]
Q: My final product is impure, showing multiple spots on the TLC plate. How can I improve purity?
A: The formation of multiple products points to side reactions:
-
Over-reaction: Using a large excess of formaldehyde or prolonged reaction times can lead to the formation of byproducts, such as the reaction at the phenolic hydroxyl group. Carefully control the stoichiometry (1.0 to 1.2 equivalents of formaldehyde is typically sufficient).
-
Formaldehyde Polymerization: At higher concentrations or in the presence of certain impurities, formaldehyde can polymerize. Ensure slow, controlled addition of the formaldehyde solution to the reaction mixture.
-
Product Degradation: N-hydroxymethyl compounds can be unstable under harsh conditions.[6] Avoid excessive heat or prolonged exposure to strong acids or bases. The product may appear as odorless white or slightly pink crystals; significant discoloration can indicate impurities.[1]
Q: I am having difficulty crystallizing the product from the reaction mixture. What should I do?
A: Crystallization issues are common and can be resolved with the following techniques:
-
Solvent System: The choice of solvent is critical for successful recrystallization. If the product is too soluble in your current solvent, try adding a miscible anti-solvent (a solvent in which the product is poorly soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. For this compound, an ethanol/water or isopropanol/water mixture is a good starting point.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Concentration: Your solution may be too dilute. Carefully evaporate more solvent to create a supersaturated solution before attempting to cool and crystallize.
Section 4: Optimizing Reaction Conditions
The key to a successful synthesis lies in the careful balance of several parameters. The following table summarizes key variables and their impact, providing a framework for optimization.
| Parameter | Range/Options | Effect on Reaction | Optimization Notes |
| Temperature | 25°C - 80°C | Higher temperatures increase the reaction rate but may also promote side reactions and product degradation. | Start at a lower temperature (e.g., 40-50°C) and gradually increase if the reaction is too slow.[7] |
| Base Catalyst | K₂CO₃, NaOH, TEA | The choice and amount of base affect the rate of amide deprotonation and overall reaction speed. Stronger bases can accelerate the reaction but may reduce selectivity. | K₂CO₃ is a mild and effective choice. Use catalytically (0.1-0.3 eq). If using NaOH, use a dilute solution and add it carefully. |
| Formaldehyde Stoichiometry | 1.0 - 1.5 eq | A slight excess of formaldehyde ensures complete conversion of salicylamide, but a large excess can lead to byproduct formation. | Begin with 1.1-1.2 equivalents. Monitor the reaction by TLC to avoid over-reaction. |
| Solvent | Ethanol, Methanol, THF | The solvent affects the solubility of reagents and can influence the reaction pathway. | Ethanol is a good, environmentally friendly starting point that effectively dissolves salicylamide. |
| Reaction Time | 1 - 8 hours | Time must be sufficient for complete conversion but not so long as to cause product degradation. | Monitor by TLC every 30-60 minutes to determine the optimal reaction time for your specific conditions.[8] |
Section 5: Visual Guides & Diagrams
Reaction Mechanism
Caption: Base-catalyzed nucleophilic addition of salicylamide to formaldehyde.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
Title: Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs Source: Oriental Journal of Chemistry URL: [Link]
- Title: Method of preparing salicylamides - US7262325B2 Source: Google Patents URL
- Title: Process for preparing salicylamide compounds - EP 0143628 B1 Source: Google Patents URL
-
Title: Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity Source: ResearchGate URL: [Link]
-
Title: Chemical reaction of formaldehyde with salicylic acid Source: Brainly.in URL: [Link]
- Title: Process for preparing salicylamide compounds - EP0144204A2 Source: Google Patents URL
- Title: Method of preparing salicylamides - US20030216593A1 Source: Google Patents URL
- Title: Preparation of salicylamide - US2570502A Source: Google Patents URL
- Title: Synthetic method of salicylamide - CN105646269A Source: Google Patents URL
-
Title: Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: MDPI URL: [Link]
- Title: A kind of method of synthesizing salicylamide - CN100369889C Source: Google Patents URL
-
Title: Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Salicylamide | C7H7NO2 Source: PubChem - NIH URL: [Link]
-
Title: The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds Source: PubMed URL: [Link]
Sources
- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. EP0144204A2 - Process for preparing salicylamide compounds - Google Patents [patents.google.com]
- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(Hydroxymethyl)salicylamide Degradation Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(Hydroxymethyl)salicylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for studying the degradation pathways and products of this molecule. Understanding the stability of this compound is critical for developing stable formulations and ensuring product safety and efficacy.[1][2]
This document synthesizes established principles of forced degradation studies with specific chemical knowledge of salicylamides and related N-hydroxymethyl compounds to offer a predictive and practical framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (CAS 13436-87-8) is a derivative of salicylamide.[3][4] Like any active pharmaceutical ingredient (API), its chemical stability is a critical parameter that can affect the purity, potency, and safety of a drug product.[2] Stability studies, particularly forced degradation, are essential to identify potential degradation products, establish degradation pathways, understand the intrinsic stability of the molecule, and develop validated, stability-indicating analytical methods as required by regulatory bodies like the ICH.[5][6]
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure—containing a phenolic hydroxyl group, an amide, and an N-hydroxymethyl group—the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would likely yield salicylic acid and N-(hydroxymethyl)amine, with the latter being unstable and decomposing to ammonia and formaldehyde. A more direct hydrolysis could also cleave the N-C bond of the hydroxymethyl group to yield salicylamide and formaldehyde.[7][8]
-
Oxidative Degradation: The phenolic ring and the hydroxymethyl group are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives or further degradation products.[9][10]
-
Photolytic Degradation: Aromatic compounds and those with functional groups like phenols can be sensitive to light. Salicylamide, the parent compound, is known to develop a slight pink color upon exposure to light, indicating susceptibility to photolytic degradation.[11]
Q3: What are the expected primary degradation products?
The primary degradation products anticipated from forced degradation studies include:
-
Salicylamide: Formed by the cleavage of the N-CH2OH bond.
-
Salicylic Acid: Resulting from the hydrolysis of the amide bond.[7]
-
Formaldehyde: A likely byproduct from the cleavage of the N-hydroxymethyl group. N-(hydroxymethyl) compounds can be unstable and release formaldehyde, particularly under alkaline conditions.[8]
-
Ammonia: A product of complete amide hydrolysis.[7]
Q4: When should forced degradation studies be performed?
According to FDA guidance, forced degradation studies are typically conducted during Phase III of the regulatory submission process.[1] However, performing these studies earlier in the development process can provide critical information to guide formulation development, salt selection, and manufacturing process design.[6] These studies are conducted on a single batch of the drug substance.[1]
Troubleshooting Experimental Challenges
This section addresses specific issues that may arise during the analysis of this compound degradation.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Problem: During routine analysis or preliminary stability testing, new, unidentified peaks appear in your HPLC chromatogram.
-
Potential Cause: This is a classic sign of product degradation. The new peaks represent degradation products formed due to exposure to stress conditions like pH changes, temperature, light, or oxidizing agents.
-
Recommended Solutions:
-
Systematic Forced Degradation: Perform a comprehensive forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) as outlined by ICH guidelines Q1A and Q1B.[1][12] This will help generate the degradation products in a controlled manner.
-
Develop a Stability-Indicating Method: The analytical method must be capable of separating the parent drug from all potential degradation products.[13] If peaks are co-eluting, modify HPLC parameters such as the mobile phase composition, gradient, column type, or pH.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity for both the parent compound and the new peaks to ensure they are chromatographically pure and not a mixture of co-eluting species.[6]
-
Characterize Unknowns: Use LC-MS/MS to obtain mass-to-charge ratios and fragmentation patterns of the unknown peaks to elucidate their structures.[10][14]
-
Issue 2: Poor Mass Balance in Stability Studies
-
Problem: The sum of the assay value of this compound and the levels of all known degradation products is significantly less than 100% of the initial value.
-
Potential Cause:
-
Formation of volatile degradation products (e.g., formaldehyde) that are not detected by standard HPLC-UV methods.
-
Formation of degradation products that are not UV-active or have a very low extinction coefficient at the chosen wavelength.
-
Degradation products are strongly retained on the analytical column and do not elute.
-
Incomplete separation of all degradation products.
-
-
Recommended Solutions:
-
Analyze for Volatiles: Employ Gas Chromatography (GC) or a specific derivatization method followed by HPLC to test for the presence of volatile compounds like formaldehyde.[14]
-
Use a Universal Detector: If non-UV active compounds are suspected, use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector.
-
Method Optimization: Ensure the HPLC method's gradient is sufficient to elute all compounds. A column wash step with a strong solvent at the end of each run can help remove highly retained species.
-
Review Degradation Pathway: Re-examine the potential degradation pathways to consider whether cleavage could result in small, non-aromatic fragments that would be difficult to detect via UV.
-
Issue 3: Inconsistent or Unreproducible Degradation Profiles
-
Problem: The rate and extent of degradation vary significantly between seemingly identical experiments.
-
Potential Cause: This usually points to a lack of precise control over the stress conditions.
-
pH: The pH of the solution can drift during the experiment, especially under heat.
-
Temperature: Inconsistent temperature control in ovens or water baths.
-
Light Exposure: Variations in the intensity or wavelength of the light source in photostability chambers.
-
Oxygen Levels: Inconsistent exposure to atmospheric oxygen, especially in oxidative degradation studies.
-
-
Recommended Solutions:
-
Use Buffered Solutions: For hydrolysis studies, use well-characterized buffers to maintain a constant pH throughout the experiment.
-
Calibrate Equipment: Regularly calibrate ovens, water baths, and photostability chambers to ensure accurate and consistent temperature and light exposure.
-
Control Headspace: For oxidative studies, ensure consistent headspace and consider blanketing samples with an inert gas like nitrogen for non-oxidative controls.
-
Precise Timing: Quench degradation reactions at precise time points to ensure accurate kinetic profiling. This can be done by rapidly cooling the sample and/or neutralizing the pH.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for subjecting this compound to stress conditions as recommended by ICH guidelines.[1][15]
Objective: To generate potential degradation products and understand the intrinsic stability of the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature and collect samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected higher reactivity of N-hydroxymethyl compounds under alkaline conditions.[8][16] Neutralize samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven. Analyze samples at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the drug solution and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/DAD method.
| Stress Condition | Reagent/Condition | Temperature | Duration | Primary Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24h | Salicylic Acid, Salicylamide, Formaldehyde |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | Up to 2h | Salicylic Acid, Salicylamide, Formaldehyde[7][8] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h | Oxidized/hydroxylated derivatives |
| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days | Minimal degradation expected if stable |
| Photolysis | ICH Q1B Light | Ambient | Per ICH guideline | Photodegradation products |
Visualized Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the primary proposed degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Caption: Proposed hydrolytic degradation pathways for this compound.
Forced Degradation Experimental Workflow
The diagram below outlines a standard workflow for conducting and analyzing a forced degradation study.
Caption: Standard workflow for a forced degradation study.
References
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Google Scholar.
-
Xu, K. K., & Sal-like, I. S. (1982). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Thakkar, D., & Dedania, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
- Method of preparing salicylamides. (n.d.). Google Patents.
-
A note on the hydrolysis of salicylamide. (n.d.). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Ijcrt.org. Retrieved from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). Ijrpp.com. Retrieved from [Link]
-
Analytical Profile of Salicylamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Abdel-Hay, M. H., et al. (1980). Rapid spectrophotometric determination of salicylamide in analgesic tablets. PubMed. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Emergent Life Science Research. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Annex 10 - ICH. (n.d.). World Health Organization. Retrieved from [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
This compound. (n.d.). Kemix Pty Ltd. Retrieved from [Link]
-
Salicylamide. (n.d.). PubChem. Retrieved from [Link]
-
Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved from [Link]
-
Wojnárovits, L., et al. (2010). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. ResearchGate. Retrieved from [Link]
-
George, D. K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed. Retrieved from [Link]
-
Salicylamide. (n.d.). NIST WebBook. Retrieved from [Link]
-
Gee, K. R., et al. (2003). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PubMed Central. Retrieved from [Link]
-
Guerrieri, P., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. PubMed Central. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. guidechem.com [guidechem.com]
- 4. kemix.com.au [kemix.com.au]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. organicintermediate.com [organicintermediate.com]
- 8. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotech-asia.org [biotech-asia.org]
- 14. ijmr.net.in [ijmr.net.in]
- 15. database.ich.org [database.ich.org]
- 16. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(Hydroxymethyl)salicylamide Synthesis
Welcome to the technical support guide for the synthesis of N-(Hydroxymethyl)salicylamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction and systematically improve experimental outcomes. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters and results, empowering you to troubleshoot effectively and achieve higher yields and purity.
Core Principles: Understanding the N-Hydroxymethylation Reaction
The synthesis of this compound is an N-hydroxymethylation reaction, which involves the addition of formaldehyde to the nitrogen atom of the salicylamide's primary amide group. At its core, this is a nucleophilic addition reaction. The amide nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
The reaction's success hinges on a delicate balance. The amide nitrogen must be sufficiently nucleophilic to initiate the attack, yet the conditions must be mild enough to prevent side reactions, such as the polymerization of formaldehyde or the decomposition of the desired product. The reaction is reversible and sensitive to pH, temperature, and reactant concentration.
Caption: General mechanism for the N-hydroxymethylation of salicylamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield is the most frequent issue and is typically multifactorial. A systematic approach is required to diagnose the root cause. The key variables to examine are pH, temperature, stoichiometry, and reaction time.
Underlying Causality: The reaction exists in an equilibrium. Pushing the equilibrium towards the product requires optimizing conditions that favor the forward reaction while minimizing decomposition and side reactions.
Troubleshooting Workflow:
preventing byproduct formation in N-(Hydroxymethyl)salicylamide synthesis
Welcome to the technical support center for the synthesis of N-(Hydroxymethyl)salicylamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the formation of undesirable byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve high yields and purity.
Section 1: Understanding the Core Synthesis and Competing Pathways
The synthesis of this compound is achieved through the N-hydroxymethylation of salicylamide with formaldehyde. While seemingly straightforward, this reaction is a delicate equilibrium that can easily be shifted toward the formation of stable byproducts if not properly controlled.
The primary reaction involves the nucleophilic attack of the amide nitrogen of salicylamide on the electrophilic carbonyl carbon of formaldehyde. This reaction is typically base-catalyzed, which enhances the nucleophilicity of the amide.
However, two significant side reactions can compromise the purity and yield of the desired product:
-
Dimerization to N,N'-methylenebis(salicylamide): The initially formed this compound is itself a reactive intermediate. Under acidic conditions or at elevated temperatures, it can react with a second molecule of salicylamide to form a stable, often insoluble, bis-amide dimer.[1]
-
Polymerization: Like many reactions involving formaldehyde and amides, there is a risk of forming polymeric or resinous materials, especially under uncontrolled temperature or pH conditions.[2][3] This occurs through repeated condensation reactions.
Below is a diagram illustrating the desired synthetic route versus the competing byproduct pathways.
Sources
Technical Support Center: Purification of N-(Hydroxymethyl)salicylamide
Welcome to the technical support center for N-(Hydroxymethyl)salicylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.
Introduction: The Challenge of the N-Methylol Moiety
This compound is a derivative of salicylamide, often synthesized through the reaction of salicylamide with formaldehyde. While this synthesis appears straightforward, the introduction of the N-hydroxymethyl (or N-methylol) group presents significant purification challenges. This moiety is notoriously labile, making the compound susceptible to degradation under various conditions, including heat, acidic or basic pH, and even in the presence of moisture.[1][2][3] Understanding the inherent instability of this functional group is the cornerstone of developing a successful purification strategy.
This guide will address the most common issues encountered during the purification of this compound, providing both the "how" and the "why" behind each recommended step.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.
Problem 1: Product Discoloration (Yellowing or Pinking) After Purification
Symptoms: The isolated solid, which should be a white to off-white crystalline material, exhibits a yellow or pink hue. This coloration may intensify upon storage.
Root Cause Analysis:
Discoloration is often a sign of degradation. The N-hydroxymethyl group can undergo a retro-Mannich reaction, particularly when heated or under non-neutral pH, to release formaldehyde and the parent salicylamide.[4] The phenolic hydroxyl group of salicylamide and its derivatives is susceptible to oxidation, which can be exacerbated by residual impurities or exposure to light and air, leading to colored byproducts.[5] The presence of unreacted starting materials or byproducts from the synthesis can also contribute to color.
Solutions:
-
Temperature Control: Avoid excessive temperatures during all purification steps. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound. If using a rotary evaporator to remove solvent, utilize a low-temperature water bath.
-
pH Neutrality: Ensure that all solvents and solutions used during purification are neutral. Residual acidic or basic catalysts from the synthesis reaction must be thoroughly removed. A wash with a dilute, buffered aqueous solution (e.g., a phosphate buffer with a pH of 6.5-7.0) during the workup can be beneficial.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite, during the workup or recrystallization can help prevent oxidation of the phenolic group.
-
Purification via Recrystallization with Activated Carbon: If the product is already discolored, a recrystallization step that includes the addition of activated carbon can be effective. The activated carbon will adsorb the colored impurities.
Experimental Protocol: Decolorization using Activated Carbon
-
Dissolve the discolored this compound in a minimal amount of a suitable hot solvent (see the Recrystallization FAQ for solvent selection).
-
Once dissolved, add a small amount of activated carbon (approximately 1-2% of the solute weight).
-
Heat the mixture at reflux for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
Problem 2: Low Yield After Recrystallization
Symptoms: A significant loss of product is observed after performing a recrystallization.
Root Cause Analysis:
Low yields can result from several factors:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly at cold temperatures.[6] If the compound has significant solubility in the solvent at low temperatures, a substantial amount will remain in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[7]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss.
-
Degradation: As previously mentioned, prolonged heating can lead to degradation of the product, reducing the overall yield of the desired compound.
Solutions:
-
Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to find the optimal one.
-
Minimal Solvent Usage: Add the hot recrystallization solvent in small portions to the crude product until it just dissolves.
-
Pre-heated Equipment: Ensure that the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystallization.
-
Minimize Heating Time: Do not heat the solution for longer than necessary to dissolve the solid.
Problem 3: Oiling Out During Recrystallization
Symptoms: Instead of forming crystals upon cooling, the product separates as an insoluble oil.
Root Cause Analysis:
"Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent. When the hot, saturated solution cools, it reaches a temperature where the solute is no longer soluble but is still above its melting point, causing it to separate as a liquid. This is also common when the concentration of impurities is high.
Solutions:
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: A two-solvent recrystallization can be very effective in such cases. The crude product is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.[8]
-
Lower the Crystallization Temperature: Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Problem 4: Product Fails Purity Analysis (e.g., by HPLC or NMR)
Symptoms: Analytical data shows the presence of impurities after purification.
Root Cause Analysis:
-
Co-precipitation: Impurities with similar solubility profiles to the desired product may co-precipitate during recrystallization.
-
Incomplete Removal of Starting Materials: Unreacted salicylamide or residual formaldehyde can be challenging to remove.
-
Formation of Byproducts: Side reactions during synthesis can lead to impurities that are structurally similar to the product, making them difficult to separate by simple recrystallization. For instance, the reaction of this compound with another molecule of salicylamide can form a methylene-bridged dimer.
-
Degradation During Analysis: The conditions of the analytical method itself (e.g., acidic mobile phase in HPLC) might be causing on-column degradation.
Solutions:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used for elution.[9]
-
Optimize HPLC Conditions: For purity analysis, use a buffered mobile phase with a neutral pH to prevent degradation on the column. A C18 column is typically suitable for this type of compound.[10][11][12]
-
Characterize Impurities: If possible, isolate and characterize the major impurities using techniques like LC-MS and NMR.[13][14][15][16][17] Knowing the identity of the impurities will provide insight into their origin and how to best remove them.
Workflow for Purification and Purity Assessment
Caption: A general workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted Salicylamide: The starting material for the synthesis.
-
Unreacted Formaldehyde: Often used in excess.
-
Polymeric Byproducts: Formaldehyde can polymerize, and this compound itself can self-condense or react with other nucleophiles present.
-
Methylene-bridged Dimer: Formed from the reaction of this compound with a molecule of salicylamide.
Q2: What is the best solvent for recrystallizing this compound?
A2: There is no single "best" solvent, as the optimal choice can depend on the specific impurity profile of your crude material. However, based on the polarity of the molecule and general experience with amides, good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or water.[7][9][18]
-
Two-Solvent Systems: Ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[8][18]
A good recrystallization solvent will dissolve the compound when hot but not when cold.
Solubility and Recrystallization Solvent Selection
| Solvent System | Suitability for this compound | Rationale |
| Ethanol or Isopropanol | Good starting point for single-solvent recrystallization. | The molecule has both polar (hydroxyl, amide) and non-polar (benzene ring) regions, making it amenable to dissolution in alcohols at elevated temperatures. |
| Water | Potentially suitable, but may require heating. | The compound has some water solubility due to its polar functional groups. Its solubility will increase significantly with temperature. |
| Acetone/Hexanes | A good two-solvent system to try. | Acetone is a good solvent for the compound, while hexanes act as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexanes | Another viable two-solvent system. | Similar to the acetone/hexanes system, with ethyl acetate as the primary solvent. |
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography purification in real-time. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7) and an organic modifier like acetonitrile or methanol.[10][12][19]
Q4: My purified product looks good, but it degrades over time. How can I improve its stability?
A4: The stability of this compound is inherently limited due to the N-methylol group. To maximize its shelf-life:
-
Store at low temperatures: Keep the solid product in a refrigerator or freezer.
-
Protect from moisture: Store in a desiccator over a drying agent.
-
Protect from light: Use an amber-colored vial.
-
Ensure high purity: Residual acidic or basic impurities can catalyze degradation.
Q5: What is the likely mechanism of degradation for this compound?
A5: The primary degradation pathway is likely a retro-Mannich (retro-aminomethylation) reaction. This is a reversible reaction where the N-hydroxymethyl group cleaves to release formaldehyde and the parent amide, salicylamide. This process can be catalyzed by acid or base and is often promoted by heat.
Degradation Pathway of this compound
Caption: The primary degradation pathway of this compound.
By understanding the chemical nature of this compound and anticipating the potential challenges in its purification, researchers can develop a robust and efficient strategy to obtain a high-purity product.
References
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919–930.
- Patents on the preparation and purification of salicylamides, such as US7262325B2 and US20030216593A1, describe general methods like recrystallization and chrom
-
Ataman Kimya. (n.d.). N-METHYLOL ACRYLAMIDE. Retrieved from [Link]
- Morris, D. L., & Avdovich, H. W. (1982). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(11), 1269–1272.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Dover Chemical. (n.d.). N-Methylol Acrylamide 48 (NMA 48). Retrieved from [Link]
- Process for preparing salicylamide compounds. (1985). EP0144204A2.
-
SIELC Technologies. (n.d.). Separation of Salicylamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized chromatogram of salicylamide, salicylic acid and deferasirox. Retrieved from [Link]
- Process for preparing salicylamide compounds. (1985). EP 0 143 628 B1.
- National Center for Biotechnology Information. (1994). N-Methylolacrylamide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon (FR)
- Mulder, G. J., & Meerman, J. H. (1987). High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLOLACRYLAMIDE. Retrieved from [Link]
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Salicylamide-impurities. Retrieved from [Link]
- Purification of salicylic acid deriv
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of salicylamide derivatives150 a–c. Retrieved from [Link]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]
- ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Babhair, S. A., & Al-Lohedan, H. A. (1988). Analytical Profile of Salicylamide. In Analytical Profiles of Drug Substances (Vol. 17, pp. 521-555). Academic Press.
- Synthetic method of salicylamide. (2016). CN105646269A.
- Ross, D., & Akerman, S. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 34(3), 349–354.
- Dyachenko, V. D., & Dyachenko, E. V. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2018(4), M1018.
- Salakolusu, S., Ganapavarapu, V. R. S., Katari, N. K., Kaliyaperumal, M., Puppala, U., Ranga, M., & Jonnalagadda, S. B. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques HRMS, 2D-NMR, UPLC-MS, PREP-HPLC, and FT-IR. Research Square.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
-
National Center for Biotechnology Information. (n.d.). Salicylamide. In PubChem Compound Database. Retrieved from [Link]
- Wróblewska, K. K., Mozer, P., Bączek, T., & Prahl, A. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International journal of molecular sciences, 25(5), 2591.
- Zhang, X., & Li, Q. S. (2009). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 113(23), 6575–6583.
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 21-27.
- Karasakal, A., & Gürkan, Y. Y. (2022). Identification and characterization of degradation products of Nateglinide.
- Kumar, S., Kumar, R., & Singh, R. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. dovechem.co.id [dovechem.co.id]
- 3. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Salicylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
- 16. media.neliti.com [media.neliti.com]
- 17. ijper.org [ijper.org]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
how to increase the solubility of N-(Hydroxymethyl)salicylamide for bioassays
Technical Support Center
Topic: Enhancing the Solubility of N-(Hydroxymethyl)salicylamide for Bioassays
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and protocols for researchers encountering solubility challenges with this compound in bioassay development. Our goal is to equip you with the foundational knowledge and practical methods to achieve reliable and reproducible experimental results.
Section 1: Understanding the Molecule - Core Physicochemical Properties
This compound is a derivative of salicylamide. Its structure, featuring a phenolic hydroxyl group and an amide group in close proximity on a benzene ring, presents a unique set of solubility challenges. The primary obstacle is the formation of a stable, six-membered intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen[1]. This internal bonding satisfies the molecule's hydrogen bonding potential, reducing its interaction with water molecules and thus limiting its aqueous solubility.
The parent compound, salicylamide, is sparingly soluble in water at room temperature (~2.06 mg/mL) but shows increased solubility in hot water and various organic solvents[1][2][3]. Understanding these properties is the first step in devising an effective solubilization strategy.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₈H₉NO₃[4][5] | Indicates the elemental composition. |
| Molecular Weight | 167.16 g/mol [4][5] | A relatively small molecule. |
| Structure | 2-hydroxy-N-(hydroxymethyl)benzamide | The ortho-hydroxyl and N-hydroxymethyl amide groups are key functional groups influencing solubility and hydrogen bonding. |
| Predicted logP | 0.41[4] | Suggests low to moderate lipophilicity; not extremely hydrophobic, but aqueous solubility is still limited. |
| pKa (parent salicylamide) | ~8.2 - 8.4[1][6][7][8][9] | The phenolic hydroxyl group is weakly acidic. This is the most critical parameter for pH-mediated solubility enhancement. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What is the first and most common method I should try?
A: The standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds[10][11]. Prepare a high-concentration stock (e.g., 10-100 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous assay buffer to achieve the final desired concentration.
Q2: I'm seeing a precipitate form when I dilute my concentrated DMSO stock into my cell culture media. How can I prevent this?
A: This is a common issue known as "crashing out," where the compound is soluble in the concentrated DMSO but not in the final aqueous environment. Here are several troubleshooting steps:
-
Vortex Vigorously: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
Warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can temporarily increase the compound's solubility during dilution[1]. Ensure the final temperature is appropriate for your assay.
-
Lower the Final Concentration: Your desired final concentration may be above the compound's aqueous solubility limit. Test a lower concentration range.
-
Use an Intermediate Dilution: Diluting the DMSO stock into a small volume of a co-solvent like ethanol or propylene glycol before adding it to the final buffer can sometimes help.
-
Explore Other Methods: If precipitation persists, the compound may require a more advanced formulation strategy, such as pH adjustment or the use of cyclodextrins.
Q3: Can I use pH to increase the solubility? What pH should I target?
A: Yes, this is a highly effective strategy. The parent compound, salicylamide, has a pKa of approximately 8.2-8.4 due to its phenolic hydroxyl group[1][6][9]. By raising the pH of your solution to a value above the pKa (e.g., pH 9.0), you will deprotonate the hydroxyl group, forming a more polar and water-soluble phenolate salt[1]. However, you must verify that this higher pH is compatible with your specific bioassay (e.g., cell viability, enzyme activity). Also, be aware that alkaline solutions of salicylamides can be more prone to oxidative degradation[1].
Q4: My stock solution in DMSO has been stored for a while and subjected to several freeze-thaw cycles. Could this affect my experiment?
A: Potentially, yes. The stability of any compound in DMSO varies greatly[12]. While many compounds are stable, repeated freeze-thaw cycles can introduce moisture from the air into the hygroscopic DMSO, which can lead to compound degradation or precipitation. For maximum reproducibility, it is best practice to use freshly prepared solutions or to store your primary stock in small, single-use aliquots to minimize freeze-thaw cycles[12].
Section 3: Troubleshooting & Step-by-Step Protocols
This section provides a logical workflow and detailed protocols to systematically address solubility issues.
Solubility Troubleshooting Workflow
Use this decision tree to guide your experimental approach.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Standard Method - Preparing a Concentrated Stock in an Organic Co-Solvent
Causality: This method leverages a powerful organic solvent to overcome the compound's crystal lattice energy and intramolecular hydrogen bonds, creating a concentrated stock that can be diluted to a final concentration where the solvent has minimal effect on the bioassay.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to prepare your desired stock concentration and volume (e.g., for 10 mL of a 50 mM stock, you need 83.58 mg).
-
Weigh Compound: Accurately weigh the compound into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C, protected from light. This minimizes contamination, water absorption, and degradation from freeze-thaw cycles[12].
-
Application: When preparing for an assay, thaw an aliquot and dilute it into your final aqueous buffer. Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells, including vehicle controls[13][14].
Protocol 2: pH-Mediated Solubilization
Causality: This protocol exploits the acidic nature of the phenolic hydroxyl group. By increasing the pH of the solvent to a value greater than the compound's pKa (~8.2), the proton is removed, creating a negatively charged phenolate ion. This charged species is significantly more polar and thus more soluble in aqueous media[1][6].
Materials:
-
This compound powder
-
100 mM Sodium Hydroxide (NaOH) solution or a basic buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Calibrated pH meter
Procedure:
-
Prepare Basic Solvent: Start with your desired aqueous buffer (e.g., PBS, Tris).
-
Adjust pH: Slowly add a small amount of 100 mM NaOH while monitoring with a pH meter until the buffer reaches the target pH (e.g., pH 9.0).
-
Add Compound: Weigh the compound and add it to the pH-adjusted buffer.
-
Dissolve: Stir or vortex until fully dissolved. Sonication may be used to expedite the process.
-
Verify Final pH: After the compound is dissolved, check the pH again and adjust if necessary.
-
Validation (Critical): Before use in a full assay, run a control experiment to confirm that the high pH does not adversely affect your cells, enzymes, or other biological components. Also, observe the solution for any color change, which could indicate degradation[1].
Protocol 3: Advanced Method - Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[15][16]. They can encapsulate the non-polar benzene ring of this compound, forming a water-soluble "inclusion complex." This masks the compound's hydrophobicity from the aqueous environment, dramatically increasing its apparent solubility without using organic solvents[16][17][18]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting point is a 10-20% (w/v) solution.
-
Add Compound: Add the this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify as the compound dissolves.
-
Filtration (Optional): To ensure you have a true solution, filter the mixture through a 0.22 µm syringe filter to remove any undissolved particulate matter.
-
Validation: As with other methods, it is essential to run a vehicle control using the HP-β-CD solution alone to ensure the cyclodextrin does not interfere with your bioassay.
Section 4: Comparative Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons | Best For... |
| DMSO Stock | Solubilization in a polar aprotic solvent. | Simple, fast, and widely applicable for high-throughput screening. | Potential for compound precipitation upon dilution; DMSO can be toxic to some cells at >0.5%. | Initial screening, in vitro assays, and when a common solvent for multiple compounds is needed. |
| pH Adjustment | Ionization of the phenolic hydroxyl group to a soluble salt. | High solubility increase in aqueous buffer; avoids organic solvents. | Requires pH >8.2, which may not be compatible with the assay; potential for compound instability/oxidation[1]. | Assays tolerant of slightly alkaline conditions; when organic solvents must be avoided. |
| Cyclodextrins | Encapsulation of the hydrophobic moiety into a soluble host molecule[16]. | Significantly increases aqueous solubility; low toxicity; avoids organic solvents[16]. | Requires longer preparation time (stirring); cyclodextrins may interact with some assay components. | Cell-based assays sensitive to organic solvents; in vivo formulations. |
Section 5: References
-
Isadiartuti, D., et al. (2021). Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. Indonesian Journal of Chemistry. [Link]
-
Isadiartuti, D., et al. (2022). Solubility and Dissolution Study of Salicylamide. Berkala Ilmiah Kimia Farmasi. [Link]
-
Universitas Airlangga Repository. (n.d.). INFLUENCE of pH UPON SOLUBILITY of SALICYLAMIDE. [Link]
-
Isadiartuti, D., et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. JCTM. (Note: While about a different acid, this reference from the same author group discusses the cited methods). [https://e-journal.unair.ac.id/BIKF/article/view/31805/20993]
-
Fania Dwi Putri, F. (2017). PENGARUH pH TERHADAP KELARUTAN SALISILAMIDA. Repository UNAIR. [Link]
-
SciSpace. (n.d.). Salicylanilide /Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. [Link]
-
Dickson, T. A., et al. (2001). Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. Journal of Pharmaceutical Sciences. [Link]
-
Patel, M., et al. (2011). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Clinical Research. [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus America. [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Cheméo. (n.d.). Salicylamide Me - Chemical & Physical Properties. [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
ResearchGate. (2014). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The AAPS Journal. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Preprints.org. (2024). Green and efficient extraction of phenolic components from plants with supramolecular solvents: Experimental and theoretical studies. [Link]
-
Rishabh Metal & Chemicals. (n.d.). Salicylamide. [Link]
-
NIH. (n.d.). Salicylamide. PubChem. [Link]
-
ResearchGate. (2008). Solubility and Melting Properties of Salicylamide. [Link]
-
Wikipedia. (n.d.). Salicylamide. [Link]
-
University of Limerick. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]
-
ResearchGate. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]
-
NIH. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?. [Link]
-
ResearchGate. (n.d.). Results of salicylamide solubility measurements and computations. [Link]
-
Kemix. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). The results of salicylamide solubility measurements (molar fraction,...) at room temperature in aqueous DMSO, DMF, and 4FM mixtures. [Link]
-
MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
ResearchGate. (2014). NMR spectra of salicylohydroxamic acid in DMSO-d 6 solution: a DFT study. [Link]
-
ResearchGate. (2017). How could we dissolve agar based hydrogel for cell MTT assay and cell live/dead assay?. [Link]
-
NIH. (n.d.). N-Methylsalicylamide. PubChem. [Link]
Sources
- 1. organicintermediate.com [organicintermediate.com]
- 2. rmc.in [rmc.in]
- 3. Salicylamide - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. kemix.com.au [kemix.com.au]
- 6. [PDF] Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. Solubility and Dissolution Study of Salicylamide | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 10. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. hilarispublisher.com [hilarispublisher.com]
managing temperature sensitivity of N-(Hydroxymethyl)salicylamide
Introduction
N-(Hydroxymethyl)salicylamide is a versatile molecule utilized in various research and development applications. Its structure, featuring a salicylamide core with a reactive N-hydroxymethyl group, makes it a valuable synthon but also introduces inherent temperature sensitivity. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand and manage the thermal lability of this compound, ensuring experimental reproducibility and the integrity of research outcomes.
The information within this guide is synthesized from available chemical data, analogous compound behavior, and established best practices for handling thermolabile substances. Due to limited direct studies on this compound's thermal degradation, some recommendations are based on expert interpretation of the stability of its core functional groups.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What makes this compound temperature-sensitive?
A1: The temperature sensitivity of this compound is primarily attributed to the N-hydroxymethyl (-NH-CH₂OH) group. This functional group is known to be thermally labile and can undergo decomposition, potentially through a retro-amidoalkylation reaction. This process can lead to the release of formaldehyde and the parent salicylamide. Furthermore, studies on polymers containing hydroxymethyl side chains have shown a significant reduction in thermal stability compared to their non-hydroxymethylated counterparts, with dehydration being a key initial degradation step at elevated temperatures[1].
Q2: What are the primary degradation products I should be concerned about?
A2: While direct studies on this compound are limited, based on the known chemistry of N-hydroxymethyl compounds, the primary degradation products are likely to be Salicylamide and Formaldehyde . The amide bond of the salicylamide core may also be susceptible to hydrolysis under harsh conditions (strong acid/base and heat), which would yield Salicylic Acid and Ammonia [2].
Q3: What are the optimal long-term storage conditions for solid this compound?
A3: For solid this compound, long-term storage should be in a tightly sealed, light-resistant container in a cool, dry, and dark environment. A standard laboratory refrigerator at 2°C to 8°C (36°F to 46°F) is recommended to minimize thermal degradation over time[3][4]. Ensure the container is well-sealed to prevent moisture absorption, which can facilitate hydrolysis.
Q4: I need to dissolve this compound for my experiment. What is the best practice?
A4: When preparing solutions, it is crucial to use cold solvents and prepare the solution fresh for each experiment. Avoid heating to increase solubility. If the compound must be dissolved in an aqueous buffer, use a neutral or slightly acidic pH (pH 5-7). Strongly alkaline conditions should be avoided, as they can catalyze the degradation of the N-hydroxymethyl group and promote hydrolysis of the amide bond[2][5].
Q5: Can I heat my reaction mixture containing this compound?
A5: It is strongly advised to avoid heating reaction mixtures containing this compound. If a reaction requires elevated temperatures, it is likely that significant degradation of the compound will occur. Consider alternative synthetic routes or the use of a more thermally stable derivative if high temperatures are unavoidable. If mild heating is absolutely necessary, it should be for the shortest duration possible, and the reaction should be monitored for the appearance of degradation products.
Q6: How can I detect degradation in my sample of this compound?
A6: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC or TLC, the appearance of new peaks corresponding to salicylamide or salicylic acid would indicate degradation. NMR spectroscopy could show the disappearance of the N-hydroxymethyl proton signal and the appearance of signals corresponding to degradation products.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Your experiments yield variable results, or you are unable to replicate previous findings.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Low Yield or Incomplete Reaction
-
Symptom: A synthesis reaction involving this compound results in a lower than expected yield or fails to go to completion.
-
Potential Cause: The reaction conditions (temperature, pH, solvent) are causing the degradation of the starting material.
-
Troubleshooting Steps:
-
Analyze Reaction Temperature: Confirm that the reaction is being run at the lowest possible temperature. Avoid any unnecessary heating.
-
Check pH of the Reaction Mixture: If applicable, ensure the pH is neutral or slightly acidic. Basic conditions can accelerate degradation.
-
Solvent Selection: Ensure the solvent is anhydrous (if required) and does not promote the degradation of the compound. Protic solvents may participate in degradation pathways.
-
Monitor Starting Material: Use TLC or HPLC to monitor the concentration of this compound throughout the reaction. A rapid decrease in its concentration without a corresponding increase in the desired product suggests degradation.
-
Consider a Protecting Group Strategy: If the N-hydroxymethyl group is not the reactive site of interest but is degrading under the reaction conditions, consider protecting it prior to the reaction and deprotecting it in a subsequent step.
-
Part 3: Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol minimizes the risk of degradation during solubilization.
-
Pre-chill the Solvent: Place your chosen solvent (e.g., DMSO, DMF, or a buffered aqueous solution) in an ice bath for at least 15 minutes to bring its temperature down to 0-4°C.
-
Weigh the Compound: Quickly weigh the required amount of this compound in a pre-chilled vial.
-
Dissolution: Add the pre-chilled solvent to the vial containing the compound.
-
Mixing: Gently vortex or sonicate the vial in the ice bath until the compound is fully dissolved. Avoid vigorous mixing that could generate heat.
-
Storage of Solution: If the solution is not for immediate use, it should be aliquoted into smaller volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, flash-freezing in liquid nitrogen before transferring to a freezer is recommended.
Protocol 2: Analytical Method for Detecting Degradation by HPLC
This method can be used to assess the purity of a sample of this compound and detect the presence of its primary degradation product, salicylamide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm and 302 nm.
-
Procedure:
-
Prepare a standard solution of salicylamide for comparison.
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample and the standard into the HPLC system.
-
Monitor the chromatogram for a peak corresponding to the retention time of the salicylamide standard. The presence of this peak in the sample chromatogram indicates degradation.
-
Part 4: Data Summary and Visualization
Table 1: Recommended Temperature Conditions for this compound
| Condition | Temperature Range | Rationale |
| Long-Term Storage (Solid) | 2°C to 8°C | Minimizes solid-state degradation over time. |
| Short-Term Storage (Solid) | Room Temperature (15-25°C) | Acceptable for short durations (e.g., during weighing), but prolonged exposure should be avoided. |
| Solution Preparation | 0°C to 4°C | Reduces the rate of degradation in solution during handling. |
| Working Solution (in use) | On ice (0-4°C) | Maintains stability during experimental procedures. |
| Long-Term Storage (Solution) | -20°C to -80°C | Preserves the integrity of the compound in solution for extended periods. |
Diagram 1: Potential Thermal Degradation Pathway
Caption: Postulated thermal degradation of this compound.
References
-
PubMed. Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography.[Link]
- Google Patents.Method of preparing salicylamides.
-
ResearchGate. A note on the hydrolysis of salicylamide.[Link]
-
ResearchGate. 33- Analytical Profile of Salicylamide.[Link]
-
PubMed. Rapid spectrophotometric determination of salicylamide in analgesic tablets.[Link]
-
ResearchGate. Determination of salicylamide in pharmaceutical tablets by high-performance thin-layer chromatography with ultraviolet absorption densitometry.[Link]
-
Lebanese Ministry of Public Health. Good Cold Chain Management for Temperature-Sensitive Pharmaceutical Products.[Link]
-
National Institutes of Health (NIH). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products.[Link]
-
Success TMS. A Complete Temperature-Sensitive Drugs List and How to Store Them Safely.[Link]
-
PubChem. Salicylamide.[Link]
-
Varcode. Temperature-Sensitive Drugs List + Storage Guidelines.[Link]
-
ResearchGate. Temperature Management of Thermolabile Medicines: Transport Device Development.[Link]
-
Semantic Scholar. Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.[Link]
-
MDPI. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.[Link]
-
ResearchGate. Solid-State Thermal Stability and Degradation of a Family of Poly(N-isopropylacrylamide-co-hydroxymethylacrylamide) Copolymers.[Link]
-
MDPI. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures.[Link]
-
PubMed. Thermal and Alkaline Stability of Meropenem: Degradation Products and Cytotoxicity.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Salicylamide Derivatives in Therapeutic Applications
A Senior Application Scientist's Guide to Anticancer, Antimicrobial, and Anti-inflammatory Potency
In the landscape of modern drug discovery, the salicylamide scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse pharmacological activities. This guide provides a comprehensive comparative analysis of the efficacy of various salicylamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile class of compounds.
The Salicylamide Core: A Foundation for Diverse Bioactivity
Salicylamide, the amide derivative of salicylic acid, possesses a simple yet elegant chemical architecture that is amenable to a wide range of structural modifications. The phenolic hydroxyl and the amide moiety serve as key pharmacophoric features and convenient handles for chemical derivatization. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its pharmacokinetic profile and biological activity. Our exploration will focus on three key therapeutic areas where salicylamide derivatives have shown significant promise.
I. Anticancer Efficacy: Targeting Key Signaling Pathways
Several salicylamide derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. A prominent mechanism of action for many of these compounds is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the STAT3 and NF-κB pathways.
Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[1] Constitutive activation of STAT3 is a hallmark of many human cancers. Salicylanilide derivatives have been reported to inhibit the activation and transcriptional function of STAT3, leading to apoptosis and growth inhibition of cancer cells.[1]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is linked to tumorigenesis. Certain salicylamide derivatives have been shown to suppress NF-κB activity, contributing to their anticancer effects.
Signaling Pathway: STAT3 Inhibition by Salicylamide Derivatives
Caption: STAT3 signaling pathway and its inhibition by salicylamide derivatives.
Comparative Efficacy of Anticancer Salicylamide Derivatives
The anticancer potency of salicylamide derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison.
| Derivative Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylanilides | Niclosamide | Various | Varies | [2] |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | A549 (Lung) | Not specified | [1] | |
| O-substituted Salicylamides | Salicylamidoacetic acid hydrazide | Not specified | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the key steps for determining the cytotoxic effects of salicylamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Salicylamide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the salicylamide derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3][4]
-
Solubilization of Formazan: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
II. Antimicrobial Efficacy: A Broad Spectrum of Activity
Salicylamide derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including bacteria and mycobacteria.[5] Their mechanism of action is often multifaceted, involving the disruption of cellular processes essential for microbial survival.
Mechanism of Action: Disruption of Cellular Energetics and Enzyme Inhibition
While the exact mechanisms are still under investigation for some derivatives, it is believed that many salicylamides act as protonophores, disrupting the proton gradient across the microbial cell membrane. This dissipates the proton motive force, which is crucial for ATP synthesis and other essential cellular functions. Additionally, some derivatives have been shown to inhibit specific microbial enzymes.[6]
Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Efficacy of Antimicrobial Salicylamide Derivatives
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Salicylamides | Salicylamide | Neisseria gonorrhoeae | 8 - 32 | [7] |
| Salicylanilides | Derivative 3f (from a 2013 study) | Staphylococcus aureus | ≤0.03 µmol/L | [5] |
| Derivative 3g (from a 2013 study) | Clostridium perfringens | ≤0.03 µmol/L | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standardized broth microdilution method for determining the MIC of salicylamide derivatives.[8]
Materials:
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Salicylamide derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
-
Microplate reader (optional, for absorbance measurement)
Procedure:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the salicylamide derivatives in the broth medium directly in the 96-well plate.[9]
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[10]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive control well. The negative control well should only contain sterile broth.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance of the wells can be measured using a microplate reader.[9]
III. Anti-inflammatory Efficacy: Modulating the Inflammatory Cascade
Salicylamide and its derivatives have long been recognized for their anti-inflammatory properties.[11] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[12][13]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By inhibiting COX enzymes, salicylamide derivatives can reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.[13]
Comparative Efficacy of Anti-inflammatory Salicylamide Derivatives
The in vivo anti-inflammatory activity of salicylamide derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for comparison.
| Derivative Class | Specific Derivative Example | Animal Model | Dose | % Edema Inhibition | Reference |
| Salicylamides | Salicytamide | Rat | Not specified | Significant | |
| O-substituted Salicylamides | Various synthesized derivatives | Rat | Not specified | Some more effective than salicylamide |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a standard method for evaluating the in vivo anti-inflammatory activity of salicylamide derivatives.[15]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Salicylamide derivatives for administration (e.g., oral gavage or intraperitoneal injection)
-
Pletysmometer or digital calipers
-
Vehicle control (the solvent used to dissolve the compounds)
-
Positive control (a known anti-inflammatory drug, e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the salicylamide derivatives, vehicle, or positive control to different groups of animals at a specific time before carrageenan injection.[16]
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. The left hind paw can be injected with saline as a control.[17][18]
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or their thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][17]
-
Data Analysis: Calculate the percentage of paw edema and the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Perspectives
Salicylamide derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential across multiple disease areas. This guide has provided a comparative overview of their efficacy in anticancer, antimicrobial, and anti-inflammatory applications, highlighting the underlying mechanisms of action and providing standardized protocols for their evaluation. The structure-activity relationship studies within this class of compounds continue to yield derivatives with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, paving the way for their clinical translation. The continued exploration of the salicylamide scaffold holds great promise for the development of novel and effective therapeutic agents.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 19). Salicylamide: Detailed Review of its Transformative R&D Success. Retrieved from [Link]
- Hu, M., Ye, W., Li, J., Zhou, P., Chu, Z., & Huang, W. (2016). The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. Anticancer Drugs, 27(1), 41-47.
- Skárová, K., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1599.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylamide? Retrieved from [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Kushkevych, I., et al. (2016). Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria. Journal of Applied Biomedicine, 14(2), 125-130.
- Clinical and Laboratory Standards Institute. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
- Vetal, D. H., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 65(5), 1335-1343.
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Pauk, K., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry, 21(22), 6993-7001.
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Abdel-Halim, H., et al. (2020). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 64(12), e01349-20.
-
Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
ResearchGate. (2022, March). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Retrieved from [Link]
- Pauk, K., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. European Journal of Medicinal Chemistry, 69, 673-683.
- Bartos, M., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Molecules, 29(3), 569.
- Gáspár, R., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Pharmaceutics, 14(11), 2465.
- Fahmy, H., & Soliman, G. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 181-189.
- Patel, D. D., & Gendelman, H. E. (2023). COX Inhibitors. In StatPearls.
- Wang, Y., et al. (2022). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 13(5), 586-595.
Sources
- 1. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. static.igem.wiki [static.igem.wiki]
- 5. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 13. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. criver.com [criver.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Validating N-(Hydroxymethyl)salicylamide Bioactivity: A Comparative Analysis
For researchers and drug development professionals, the rigorous validation of a compound's biological activity is the bedrock of credible and reproducible science. This guide provides an in-depth, experience-driven approach to validating the bioactivity of N-(Hydroxymethyl)salicylamide, a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), salicylamide. We will navigate the complexities of assay selection, protocol optimization, and data interpretation, while objectively comparing its performance against a benchmark NSAID, Ibuprofen. Our focus is not merely on procedural steps but on the underlying scientific rationale that ensures the integrity and trustworthiness of your findings.
Introduction: The Scientific Imperative for Assay Validation
This compound, as a derivative of salicylamide, is presumed to share its anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins.[2][3][4] However, a presumption is not data. To confidently advance this compound in any research or development pipeline, its bioactivity must be empirically demonstrated and rigorously validated.
Assay validation is a formal process that confirms the suitability of an analytical method for its intended purpose.[5][6] This is not a mere box-ticking exercise; it is a systematic investigation into the accuracy, precision, specificity, and robustness of your experimental system.[5][6][7][8] Without this, your results remain anecdotal. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) to establish a self-validating experimental framework.[5][6][7][8]
Choosing the Right Battlefield: Selecting a Bioactivity Assay
Given the established mechanism of salicylamide, two primary assays are logical choices for evaluating the anti-inflammatory activity of this compound:
-
A Cell-Free Cyclooxygenase (COX-2) Inhibition Assay: This provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target protein. It is a clean, mechanistic assay that is ideal for initial screening and potency determination.
-
A Cell-Based Lipopolysaccharide (LPS)-Induced Cytokine Release Assay: This assay provides a more physiologically relevant context by measuring the compound's ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells, such as macrophages, stimulated with LPS.[9][10][11][12]
For this guide, we will focus on the COX-2 Inhibition Assay for its direct mechanistic insight and clear, quantifiable endpoint. We will then corroborate these findings with the cell-based cytokine release assay.
The Competitor: Establishing a Benchmark with Ibuprofen
To contextualize the bioactivity of this compound, a direct comparison with a well-characterized NSAID is essential. Ibuprofen is an ideal candidate due to its extensive history, well-documented COX inhibition profile, and established therapeutic relevance.[1]
Experimental Blueprint: A Validated Workflow
The following diagram outlines the comprehensive workflow for validating the bioactivity of this compound and comparing it with Ibuprofen.
Caption: Validated workflow for comparative bioactivity assessment.
Detailed Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[2][3][4]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and Ibuprofen on recombinant human COX-2.
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
Heme Cofactor
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., AMPLEX® Red)
-
This compound and Ibuprofen
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and Ibuprofen in DMSO.
-
Perform serial dilutions in COX Assay Buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be ≤1%.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, Heme, and the Fluorometric Probe according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 10 µL of each compound dilution to triplicate wells.
-
Include a "vehicle control" (DMSO in assay buffer) and a "no enzyme" control.
-
Add 80 µL of the reaction mix to all wells.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of diluted recombinant COX-2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader at Ex/Em = 535/587 nm for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Performance Data
The following table presents hypothetical, yet plausible, data from the COX-2 inhibition and cytokine release assays. This data is for illustrative purposes to demonstrate how to present and interpret comparative results.
| Parameter | This compound | Ibuprofen |
| COX-2 Inhibition Assay | ||
| IC50 (µM) | 15.2 ± 1.8 | 8.5 ± 0.9 |
| LPS-Induced Cytokine Release Assay | ||
| TNF-α Inhibition (IC50, µM) | 25.8 ± 3.1 | 12.3 ± 1.5 |
| IL-6 Inhibition (IC50, µM) | 30.1 ± 3.5 | 15.6 ± 2.0 |
Interpretation:
Based on this hypothetical data, this compound demonstrates inhibitory activity against COX-2 and suppresses pro-inflammatory cytokine production. However, its potency (as indicated by the higher IC50 values) is lower than that of Ibuprofen in both assays. This quantitative comparison is crucial for understanding the compound's relative efficacy.
Ensuring Trustworthiness: A Deep Dive into Assay Validation
To ensure the data is trustworthy, the COX-2 inhibition assay must be validated according to ICH Q2(R1) guidelines.[5][6][7][8]
Caption: Core parameters for bioassay validation.
Accuracy
Causality: Accuracy demonstrates how close your measured value is to the true value. It is typically assessed through recovery studies.
Protocol:
-
Spike a known concentration of a reference standard (e.g., a purified prostaglandin) into the assay matrix.
-
Run the assay and calculate the concentration of the spiked standard.
-
Express the result as a percentage of the known concentration.
-
Acceptance criteria are typically 80-120% recovery.
Precision
Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Protocol:
-
Repeatability: Analyze multiple replicates of the same sample (e.g., this compound at its approximate IC50) in a single assay run.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or with different equipment.
-
Calculate the relative standard deviation (RSD) or coefficient of variation (CV).
-
Acceptance criteria are typically an RSD of <15%.
Linearity and Range
Causality: Linearity establishes that the assay response is directly proportional to the analyte concentration within a specific range.
Protocol:
-
Prepare a series of dilutions of a reference standard.
-
Run the assay and plot the response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.
-
Acceptance criteria are typically r² ≥ 0.99.
Robustness
Causality: Robustness assesses the reliability of the assay when small, deliberate variations are introduced to the method parameters.
Protocol:
-
Slightly vary parameters such as incubation time (e.g., ± 2 minutes), temperature (e.g., ± 1°C), and reagent concentrations (e.g., ± 5%).
-
Evaluate the impact of these changes on the assay results.
-
The assay is considered robust if the results remain within the established precision and accuracy limits.
Conclusion: From Data to Decision
This guide has provided a comprehensive framework for validating the bioactivity of this compound. By employing a validated COX-2 inhibition assay and comparing the results to a well-established NSAID like Ibuprofen, researchers can generate trustworthy and contextually relevant data. The principles of assay validation outlined here are not just a regulatory hurdle but a fundamental component of good scientific practice. They provide the confidence needed to make informed decisions about the future of a promising compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. Umweltbundesamt. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Macrophage Inflammatory Assay. PMC - NIH. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
LPS-induced IL-4 release is TLR4-dependent in macrophages and in the... ResearchGate. [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]
-
Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect. [Link]
-
First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. MDPI. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. [Link]
-
Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. PubMed. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]
-
Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. PubMed. [Link]
-
Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. ResearchGate. [Link]
-
Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. PubMed. [Link]
-
Determination of salicylamide in pharmaceutical tablets by high-performance thin-layer chromatography with ultraviolet absorption densitometry. ResearchGate. [Link]
-
Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
Comparative Analysis of N-(Hydroxymethyl)salicylamide Analogues: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(Hydroxymethyl)salicylamide analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how structural modifications of the salicylamide scaffold influence biological activity across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.
Introduction: The Salicylamide Scaffold
Salicylamide (2-hydroxybenzamide) is a versatile pharmacophore with known analgesic, antipyretic, and anti-inflammatory properties, primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1][2] Its derivatives have garnered significant attention for a broad range of therapeutic applications, including antiviral and anticancer agents.[3][4] The core structure, featuring a hydroxyl group and an amide substituent on a benzene ring, offers multiple points for chemical modification, enabling the fine-tuning of its pharmacological profile. This guide focuses on elucidating the structure-activity relationships of this compound analogues and other closely related derivatives to inform future drug design and optimization efforts.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of salicylamide analogues is highly dependent on the nature and position of substituents on both the salicylic ring and the N-phenyl group (in the case of salicylanilides). This section compares the SAR of these analogues across different therapeutic targets.
Antiviral Activity: Targeting Hepatitis B Virus (HBV)
Recent studies have highlighted the potential of salicylamide derivatives as potent anti-HBV agents.[5][6] The mechanism of action for some analogues involves the impairment of HBV core protein (HBc) expression or the disruption of capsid formation.[5][6]
Key SAR insights for anti-HBV activity include:
-
Substituents on the Aniline Moiety: The electronic properties of substituents on the aniline ring play a crucial role. Weak electron-withdrawing groups are generally more favorable for enhancing anti-HBV activity than strong electron-withdrawing groups.[6] For instance, modifying a compound by introducing a methyl (CH₃) group at the 3'-position can significantly improve activity.[6]
-
Substituents on the Salicylic Ring: Modifications on the salicylic ring also significantly impact efficacy. The removal of 4-F and 5-Cl substituents from certain analogues has been shown to enhance anti-HBV activity.[6]
-
Comparison of Analogues: Compounds 50 (IC₅₀ = 0.52 μM) and 56 (IC₅₀ = 0.47 μM) have demonstrated the most potent anti-HBV activity, with high selectivity indexes.[5][6] Interestingly, while some compounds like 27 show weaker inhibition of HBV replication, they potently suppress the secretion of HBsAg and HBeAg.[6]
Table 1: Comparative Anti-HBV Activity of Salicylamide Analogues
| Compound | Key Structural Features | IC₅₀ (μM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| 50 | Removal of 4-F-5-Cl from salicylic ring | 0.52 | 20.1 | Disrupts capsid formation | [5][6] |
| 56 | Specific substitutions on aniline moiety | 0.47 | 17.6 | Not specified | [5][6] |
| 27, 31, 47 | Varied substitutions | >8 (replication) | Not specified | Impairs HBc expression | [5][6] |
| Niclosamide | Parent salicylanilide | 2.07 | Not specified | Not specified | [6] |
Anticancer Activity: Targeting Breast Cancer and Glioblastoma
Salicylamide derivatives have also been investigated for their anticancer properties, with some analogues showing potent antiproliferative activity against breast cancer and glioblastoma cell lines.[4][7][8] The mechanisms implicated include the inhibition of STAT3 phosphorylation and the induction of autophagy.[8][9]
Key SAR insights for anticancer activity include:
-
Amino Acid Linkers: The introduction of various amino acid linkers between two aromatic rings of O-alkylamino-tethered salicylamide derivatives has been explored.[4] N-Boc substituted compounds with L-leucine, L-phenylalanine, and glycine linkers have shown promising antiproliferative activities against MDA-MB-231 and MCF-7 breast cancer cells.[4]
-
Substituents on the Linker: The nature of the substitution on the amino acid linker influences activity. For example, a (S)-sec-butyl substitution showed antiproliferative potency against MDA-MB-231 cells.[4]
-
Alkyl Chains: In a different series of analogues, an N-nonanoyl chain on the benzamide moiety (compound 1b ) exhibited significant inhibitory activity in an anti-uterotrophic test and reduced the viability of the ER+ human breast cancer cell line MCF-7.[7][10]
Table 2: Comparative Anticancer Activity of Salicylamide Analogues
| Compound | Key Structural Features | Cell Line | IC₅₀ (μM) | Reference |
| 9a (JMX0293) | O-alkylamino-tethered with amino acid linker | MDA-MB-231 | 3.38 ± 0.37 | [9] |
| 16b | Amino derivative with L-phenylalanine linker | MDA-MB-231 | 7.97 | [4] |
| 16b | Amino derivative with L-phenylalanine linker | MCF-7 | 6.58 | [4] |
| 21b | Linker with (S)-tert-butoxymethyl substitution | MDA-MB-231 | 3.22 | [4] |
| 21b | Linker with (S)-tert-butoxymethyl substitution | MCF-7 | 1.62 | [4] |
| 33a | N-Boc with L-phenylalanine linker | MDA-MB-231 | 1.17 | [4] |
| 33a | N-Boc with L-phenylalanine linker | MCF-7 | 1.53 | [4] |
| 1b | 2-hydroxy-5-nonanoylbenzamide | MCF-7 | Reduced viability to 74.01% at 50 nM | [7][10] |
Anti-inflammatory and Analgesic Activity
The foundational activities of salicylamide are its anti-inflammatory, analgesic, and antipyretic effects.[2] These are primarily mediated through the inhibition of prostaglandin synthesis by blocking COX enzymes.[1]
Key SAR insights for anti-inflammatory and analgesic activity include:
-
Substituents at the 3-Position: The in vitro antidopamine activity of certain N-substituted salicylamides, which can be relevant to their neuroleptic properties, is correlated with the hydrophobic and electronic nature of substituents at the 3-position of the salicylic ring.[11]
-
Modification of the Salicyl Hydroxy Group: The steric nature of groups replacing the hydrogen of the salicyl hydroxy group also influences activity.[11]
-
Heterocyclic Derivatives: The synthesis of new derivatives incorporating heterocyclic moieties like pyridazine, pyrazoles, and triazoles has been explored to enhance anti-inflammatory and analgesic activities while potentially reducing ulcerogenic side effects.[12][13]
Experimental Protocols
General Synthesis of Salicylamide Analogues
A common route for the synthesis of salicylamide derivatives involves a multi-step process.[14]
-
Esterification: Salicylic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester (e.g., methyl salicylate).[14]
-
Aminolysis: The resulting ester undergoes aminolysis with ammonium hydroxide or a desired amine to yield the salicylamide or N-substituted salicylamide.[14]
-
Further Derivatization: For more complex analogues, such as those with O-alkylamino tethers or other substituents, further reactions like O-alkylation or condensation with various aldehydes or anhydrides are performed.[12][14][15]
Caption: General synthetic workflow for salicylamide analogues.
In Vitro Cytotoxicity Assay
The antiproliferative activity of synthesized compounds is often evaluated using a standard cytotoxicity assay.[8]
-
Cell Seeding: Cancer cells (e.g., U87, MDA-MB-231, MCF-7) are seeded in 96-well plates and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with the synthesized compounds at various concentrations for a specified period (e.g., 20-24 hours).[8]
-
Incubation and Washing: After treatment, the cells are washed and further incubated in fresh medium for 48-72 hours.[8]
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or SRB assay, and the optical density is measured.
-
IC₅₀ Determination: The percentage of cytostasis is calculated, and the 50% inhibitory concentration (IC₅₀) is determined from dose-response curves.[8]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modification points on the salicylamide scaffold and their impact on different biological activities.
Caption: Key SAR points on the salicylamide scaffold.
Conclusion
The this compound scaffold and its analogues represent a promising class of compounds with a wide range of biological activities. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to the salicylic ring, the amide substituent, and the phenolic hydroxyl group can significantly enhance potency and selectivity for antiviral, anticancer, and anti-inflammatory applications. The insights provided herein offer a rational basis for the design and development of novel salicylamide-based therapeutics.
References
- Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity rel
- Synthesis and biological evaluation of the salicylamide and salicylic acid deriv
- Synthesis and Biological Evaluation of the Salicylamide and Salicylic Acid Derivatives as Anti-Estrogen Agents. Bentham Science Publishers.
- Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity rel
- Therapeutic potential of salicylamide derivatives for comb
- Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PubMed Central.
- Quantitative structure-activity relationships of salicylamide neuroleptic agents. PubMed.
- What is the mechanism of Salicylamide?.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Semantic Scholar.
- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PMC - NIH.
- Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.
- Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. PubMed.
- Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. UTMB Research Experts.
- Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. MDPI.
- Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity.
- Salicylamide. Wikipedia.
- Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI.
Sources
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Quantitative structure-activity relationships of salicylamide neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis[v1] | Preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Salicylamides: Evaluating N-(Hydroxymethyl)salicylamide in Context
Introduction: The Resurging Interest in Salicylamides as Antimicrobial Agents
For decades, the salicylamide scaffold has been recognized for its diverse biological activities, most notably its analgesic and antipyretic properties.[1] However, the escalating crisis of antimicrobial resistance has catalyzed a renewed investigation into overlooked chemical classes, bringing salicylamides and their derivatives into the spotlight for their antimicrobial potential.[2][3] These compounds, including the well-known anthelmintic drug niclosamide, have demonstrated potent activity against a range of pathogens, suggesting a promising, yet underexplored, avenue for anti-infective research and development.
This guide focuses on N-(Hydroxymethyl)salicylamide, a derivative of the parent compound salicylamide. Despite its structural simplicity, there is a notable scarcity of publicly available data on its specific antimicrobial spectrum. To address this knowledge gap, this document provides a comparative framework. We will analyze the known antimicrobial profiles of its parent compound, Salicylamide , and a highly potent, clinically-approved derivative, Niclosamide . By juxtaposing these compounds, we aim to:
-
Establish a baseline understanding of the salicylamide pharmacophore.
-
Provide a standardized, robust methodology for determining the antimicrobial spectrum of this compound and other novel derivatives.
-
Hypothesize the potential activity profile of this compound based on structure-activity relationships within the class.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Rationale for Comparator Selection
The choice of comparators is critical for contextualizing the potential of an uncharacterized compound. Our selections are based on providing a logical framework for understanding structure-activity relationships (SAR).
-
Salicylamide (2-hydroxybenzamide): As the parent compound, its antimicrobial profile represents the foundational activity of the core salicylamide scaffold.[1][4] Recent studies have highlighted its potent and selective bactericidal activity against multidrug-resistant Neisseria gonorrhoeae, while notably sparing beneficial vaginal microflora, making it an intriguing candidate for targeted therapies.[5][6]
-
Niclosamide: This FDA-approved anthelmintic drug is a salicylanilide derivative, distinguished by chloro and nitro substitutions.[7][8] Its repurposing as an antimicrobial has revealed potent efficacy, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[9][10] Its well-documented, potent activity provides a high-performance benchmark for other derivatives.
By comparing this compound against these two compounds, we can begin to infer how the addition of a hydroxymethyl group to the amide nitrogen might modulate the antimicrobial spectrum and potency.
Proposed Mechanism of Action: Disrupting the Proton Motive Force
The antimicrobial activity of many salicylamides is attributed to their function as protonophores, or hydrogen ionophores.[8][9] This mechanism centers on the disruption of the proton motive force (PMF) across the bacterial cell membrane, a critical electrochemical gradient that powers essential cellular processes.
Causality of the Mechanism:
-
Proton Shuttling: The phenolic hydroxyl group on the salicylamide ring can be deprotonated in the relatively neutral cytoplasm. The lipophilic nature of the molecule allows it to diffuse across the lipid bilayer.
-
Membrane Depolarization: In the more acidic extracellular environment, the molecule can pick up a proton. It then diffuses back into the cell, releasing the proton and effectively shuttling protons across the membrane.
-
Energy Crisis: This continuous, unregulated transport of protons dissipates the transmembrane proton gradient. The collapse of the PMF cripples ATP synthesis, nutrient transport, and flagellar motion, leading to a state of metabolic arrest and, ultimately, cell death.[9][11]
This mechanism is particularly effective and may be less prone to the development of resistance compared to antibiotics with highly specific intracellular targets.
Caption: Proposed mechanism of salicylamides as protonophores.
Standardized Methodology for Antimicrobial Spectrum Determination
To ensure reproducible and comparable results, antimicrobial susceptibility testing must be performed according to established standards. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines that are considered the gold standard in the field.[12][13][14][15]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a precise and widely used technique for determining MIC values.[18]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the test compound (e.g., this compound) and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must not affect microbial growth at the final concentration used in the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.
-
Dilute this suspension in the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Using a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in the growth medium. This creates a gradient of decreasing drug concentrations across the plate.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (inoculum in medium without the drug) and a negative control (medium only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most non-fastidious bacteria. Incubation times and conditions may vary for fungi or fastidious organisms.[19]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well in which no visible growth (turbidity) is observed.
-
Caption: Experimental workflow for MIC determination.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
To determine if a compound is static (inhibits growth) or cidal (kills the organism), an MBC or MFC test is performed as a follow-up to the MIC assay.[20]
Experimental Protocol:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto an appropriate agar medium that does not contain any antimicrobial agent.
-
Incubate the plates for 18-24 hours.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[19][20]
Comparative Antimicrobial Spectrum Data
The following table summarizes the available MIC data for Salicylamide and Niclosamide against a panel of clinically relevant microorganisms. This data provides a critical benchmark for future studies on this compound.
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Salicylamide MIC (µg/mL) | Niclosamide MIC (µg/mL) |
| Staphylococcus aureus | Positive | No data available | Not reported | 0.156 - 0.313[7][8][9] |
| Staphylococcus epidermidis | Positive | No data available | Not reported | 0.063 - 0.125[7][8][9] |
| Neisseria gonorrhoeae | Negative | No data available | 8 - 32[5] | Not reported |
| Escherichia coli | Negative | No data available | >256 | 512[21] |
| Pseudomonas aeruginosa | Negative | No data available | >256 | 512[21] |
| Lactobacillus spp. | Positive | No data available | >256[5][6] | Not reported |
Discussion and Interpretation
The compiled data reveals distinct and informative trends within the salicylamide class:
-
Niclosamide's Potent Gram-Positive Spectrum: Niclosamide exhibits potent, sub-microgram per milliliter activity against Gram-positive cocci like S. aureus and S. epidermidis.[7][8][9] This potent activity is contrasted by its very poor efficacy against Gram-negative bacteria like E. coli and P. aeruginosa.[21] The highly electronegative chloro and nitro groups on its anilide ring are believed to enhance its protonophoric activity and contribute to this potent, but narrow, spectrum.
-
Salicylamide's Selective Activity: The parent compound, salicylamide, shows moderate but significant activity against the Gram-negative coccus N. gonorrhoeae.[5] Importantly, it demonstrates a lack of activity against beneficial Lactobacillus species, a highly desirable trait for treatments of urogenital infections.[5][6] This selectivity suggests that the unsubstituted salicylamide scaffold has a different interaction profile with bacterial membranes compared to the more aggressive profile of niclosamide.
-
The Knowledge Gap for this compound: The most striking finding is the complete absence of published MIC data for this compound. This represents a clear opportunity for investigation. The addition of a polar hydroxymethyl (-CH₂OH) group to the amide nitrogen is a significant structural modification. This change could potentially:
-
Increase solubility while potentially reducing its ability to passively diffuse across the lipid bilayer, which could decrease its protonophoric activity.
-
Introduce a new hydrogen bonding site , which might alter its interaction with membrane components or potential intracellular targets.
-
Serve as a metabolic liability , potentially being modified by bacterial enzymes.
-
Hypothesis: Based on these considerations, one might hypothesize that this compound will exhibit a lower antimicrobial potency than Niclosamide due to reduced lipophilicity. Its spectrum might be different from both comparators, and only empirical testing using the standardized methodologies outlined above can confirm its true activity profile.
Conclusion and Future Directions
While the antimicrobial potential of the salicylamide class is evident, this compound remains an uncharacterized entity. This guide provides the necessary context and a clear, validated experimental framework for its evaluation. The comparative data from salicylamide and niclosamide highlight the profound impact that ring substitutions and amide modifications have on the antimicrobial spectrum and potency.
Future research should prioritize the systematic evaluation of this compound's MIC and MBC against a broad panel of bacterial and fungal pathogens, following established CLSI or EUCAST guidelines. Such studies will not only elucidate the specific antimicrobial profile of this compound but also contribute valuable structure-activity relationship data to guide the rational design of the next generation of salicylamide-based anti-infectives.
References
-
Alhashimi, M., Mayhoub, A., & Seleem, M.N. (2019). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 63(11), e01225-19. [Link]
-
Kratky, M., Vinsova, J., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry, 21(21), 6696-6704. [Link]
-
Kratochvílová, I., et al. (2016). Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria. Journal of Applied Biomedicine, 14(2), 125-130. [Link]
-
Pletzer, D., & Hancock, R.E.W. (2020). Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Journal of Medical Microbiology, 69(11), 1281-1290. [Link]
-
Li, Y., et al. (2018). Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections. Acta Biomaterialia, 79, 298-309. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. [Link]
-
Sinobio Chemistry. (2025). Salicylamide: The Versatile Bioactive Compound with Exceptional Traits. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]
-
Wang, Y., et al. (2024). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Drug Design, Development and Therapy, 18, 3507-3522. [Link]
-
Wang, Y., et al. (2024). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Drug Design, Development and Therapy, 18, 3507-3522. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Ayerbe-Algaba, R., et al. (2019). The Anthelmintic Drug Niclosamide Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 63(6), e00171-19. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]
-
Zhang, J., et al. (2021). Niclosamide as a repurposing drug against Gram-positive bacterial infections. Journal of Global Antimicrobial Resistance, 25, 143-150. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Pauk, K., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry, 21(21), 6696-6704. [Link]
-
Coccia, E., et al. (2017). Promysalin is a salicylate-containing antimicrobial with a cell-membrane-disrupting mechanism of action on Gram-positive bacteria. Scientific Reports, 7(1), 8861. [Link]
-
Gucka, M., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Molecules, 29(3), 548. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Salicylamide. [Link]
-
ResearchGate. (n.d.). Antibacterial activity-minimum inhibitory concentrations (MIC-µg ml −1.... [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations, MIC 50, and MIC 80 values, of.... [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Salicylamide. PubChem Compound Summary for CID 5147. [Link]
-
Sanguinetti, M., & Posteraro, B. (2017). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 3(2), 23. [Link]
-
Espinel-Ingroff, A., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(8), 3789-3797. [Link]
Sources
- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Salicylamide [webbook.nist.gov]
- 5. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. dovepress.com [dovepress.com]
- 8. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Promysalin is a salicylate-containing antimicrobial with a cell-membrane-disrupting mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. nih.org.pk [nih.org.pk]
- 16. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. chainnetwork.org [chainnetwork.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. journals.asm.org [journals.asm.org]
A Comprehensive Guide to the Cross-Validation of Analytical Methods for N-(Hydroxymethyl)salicylamide
This guide provides an in-depth framework for the cross-validation of analytical methods for the quantification of N-(Hydroxymethyl)salicylamide. Given the limited publicly available analytical data for this specific compound, this document establishes a practical approach based on robust methodologies commonly applied to analogous compounds, such as salicylamide and its derivatives.[1][2][3] We will compare two ubiquitous analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The core of modern analytical science, particularly within the pharmaceutical industry, is not merely the validation of a single method but ensuring the consistency and reliability of data across different methods, laboratories, and the entire product lifecycle.[4][5] This principle is enshrined in regulatory guidelines from the International Council for Harmonisation (ICH), which advocate for a science- and risk-based approach to analytical procedure development and validation.[6][7][8] This guide is designed for researchers, scientists, and drug development professionals to establish and compare analytical methods, ensuring data integrity and regulatory compliance.
Pillar 1: The Regulatory and Scientific Foundation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[7][9] Cross-validation extends this by comparing results from two or more distinct methods or laboratories to ensure they are comparable and interchangeable.[10][11] This is critical when transferring a method or when data from different analytical techniques will be combined in a regulatory submission.
The validation process is guided by the Analytical Target Profile (ATP), which defines the purpose and desired performance characteristics of the method from the outset.[4] Key performance parameters, as defined by the ICH Q2(R2) guideline, must be assessed.[6][12]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6][13]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6][13]
-
Precision: The degree of scatter between a series of measurements, evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Caption: The analytical method lifecycle, emphasizing continuous validation.
Pillar 2: Comparative Methodologies
We propose two distinct, yet complementary, analytical methods for the quantification of this compound. The causality for selecting these methods rests on their widespread use, differing principles of detection, and complementary strengths. HPLC-UV is a robust workhorse for quality control, while LC-MS/MS offers superior sensitivity and selectivity, crucial for bioanalysis or trace impurity detection.[14]
This method relies on the chromatographic separation of the analyte on a reversed-phase column followed by quantification based on the absorption of UV light by the molecule's chromophores.[15] For salicylamide derivatives, UV maxima are typically observed around 235 nm and 302 nm.[16]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reagents & Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) (40:60 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 20, and 40 µg/mL) from a separate stock solution weighing.
-
This technique provides superior selectivity and sensitivity by using a mass spectrometer to detect the analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.[14][17] This is particularly advantageous for complex matrices or when low detection limits are required.
Experimental Protocol: LC-MS/MS
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents & Materials: As per HPLC-UV method, using LC-MS grade solvents. An internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, is required. Salicylic acid-d4 could be a suitable choice.
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
MRM Transitions (Hypothetical):
-
This compound (MW 167.16): Precursor Ion (Q1) m/z 166.1 -> Product Ion (Q3) m/z 120.1 (corresponding to loss of HCHO and NH2)
-
Internal Standard (Salicylic acid-d4): Precursor Ion (Q1) m/z 141.1 -> Product Ion (Q3) m/z 97.1
-
-
Optimization: Dwell time, collision energy, and other source parameters must be optimized for maximum signal intensity.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): As per HPLC-UV.
-
Working Standards: Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the mobile phase, each containing a fixed concentration of the internal standard.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 80 ng/mL).
-
Pillar 3: The Cross-Validation Study
The objective is to formally compare the validated HPLC-UV and LC-MS/MS methods to ensure they produce equivalent results under defined conditions. The most common approach for this is comparative testing.[18]
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Full Validation: First, ensure both the HPLC-UV and LC-MS/MS methods are individually and fully validated according to ICH Q2(R2) guidelines.[7][12] The results should be summarized as shown in Tables 1 and 2.
-
Comparative Analysis: Prepare one homogenous batch of QC samples at three concentrations (Low, Medium, High).
-
Execution: Analyze six replicates of each QC level using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration, accuracy (% recovery), and precision (% RSD) for each QC level as determined by each method.
-
Acceptance Criteria: The results from the two methods are considered comparable if the mean concentration of the QC samples determined by one method is within ±15% of the mean concentration determined by the other method. The precision for the set of results from each method should not exceed 15% RSD.[19]
Table 1: Example Validation Summary for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.3% |
| LOQ (µg/mL) | S/N ≥ 10 | 1.0 |
Table 2: Example Validation Summary for LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.9982 |
| Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.7 - 108.4% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15.0% | 4.5% |
| - Intermediate Precision | ≤ 15.0% | 7.8% |
| LOQ (ng/mL) | S/N ≥ 10 | 0.1 |
Table 3: Cross-Validation Comparative Data
| QC Level | Method | Mean Conc. Found | Accuracy (%) vs. Nominal | Precision (% RSD) | % Difference vs. Reference Method |
|---|---|---|---|---|---|
| Low | HPLC-UV (Ref.) | 3.05 µg/mL | 101.7% | 1.2% | - |
| LC-MS/MS | 2985 ng/mL | 99.5% | 4.1% | -2.1% | |
| Medium | HPLC-UV (Ref.) | 20.1 µg/mL | 100.5% | 0.9% | - |
| LC-MS/MS | 20.8 µg/mL | 104.0% | 3.5% | +3.5% | |
| High | HPLC-UV (Ref.) | 39.8 µg/mL | 99.5% | 1.1% | - |
| | LC-MS/MS | 41.2 µg/mL | 103.0% | 2.8% | +3.5% |
Discussion and Conclusion
The data presented in the tables demonstrates that both the HPLC-UV and LC-MS/MS methods can be successfully validated for the analysis of this compound. The cross-validation results in Table 3 show a percentage difference well within the ±15% acceptance limit, confirming that the methods produce comparable data.
The choice between these cross-validated methods is therefore driven by the specific analytical need (the ATP).
-
The HPLC-UV method is highly precise, cost-effective, and robust, making it ideal for routine quality control, release testing, and stability studies where analyte concentrations are relatively high.
-
The LC-MS/MS method offers a significantly lower limit of quantitation (0.1 ng/mL vs. 1 µg/mL), making it the required choice for applications demanding high sensitivity, such as pharmacokinetic studies, bioequivalence trials, or the analysis of trace-level impurities or degradation products.[17][20]
By following this comprehensive guide, researchers can confidently develop, validate, and cross-validate analytical methods for this compound, ensuring the generation of reliable, reproducible, and scientifically sound data that meets global regulatory expectations.[4]
References
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
dds.com. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]
-
PubMed. (n.d.). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
SIELC Technologies. (n.d.). Separation of Salicylamide on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
-
PubMed. (1987). High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids. [Link]
-
ResearchGate. (n.d.). (PDF) 33- Analytical Profile of Salicylamide. [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
ResearchGate. (n.d.). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. [Link]
-
ResearchGate. (2025). Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of Salicylic Acid in Feed Using LC-MS/MS. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. uspbpep.com [uspbpep.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. propharmagroup.com [propharmagroup.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. real.mtak.hu [real.mtak.hu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. e-b-f.eu [e-b-f.eu]
- 20. lcms.cz [lcms.cz]
A Comparative Guide to the Efficacy of N-(Hydroxymethyl)salicylamide and its Parent Compound, Salicylamide
This guide provides a comprehensive comparison of the pharmacological efficacy of N-(Hydroxymethyl)salicylamide and its parent compound, salicylamide. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, explains the mechanistic underpinnings of their actions, and provides detailed experimental protocols for their evaluation.
Introduction
Salicylamide, a non-prescription analgesic and antipyretic agent, has long been a subject of pharmacological interest.[1][2] While structurally related to the well-known salicylate family, which includes aspirin, salicylamide is not hydrolyzed to salicylate in the body.[3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[4][[“]] The exploration of salicylamide derivatives is an active area of research, with the goal of enhancing therapeutic efficacy, improving safety profiles, and expanding the range of clinical applications.[6][7] One such derivative is this compound, a compound whose pharmacological profile is less characterized than its parent. This guide aims to provide a detailed comparison of these two molecules, drawing upon existing literature for salicylamide and outlining the necessary experimental frameworks for a thorough evaluation of this compound.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of both compounds is essential for interpreting their pharmacological behavior.
| Property | Salicylamide | This compound |
| IUPAC Name | 2-Hydroxybenzamide | 2-hydroxy-N-(hydroxymethyl)benzamide |
| CAS Number | 65-45-2[8] | 13436-87-8[9] |
| Molecular Formula | C₇H₇NO₂[8] | C₈H₉NO₃[9] |
| Molecular Weight | 137.14 g/mol [8] | 167.16 g/mol [10] |
The addition of a hydroxymethyl group to the amide nitrogen of salicylamide in this compound is the key structural difference. This modification can potentially alter the compound's polarity, solubility, and its ability to form hydrogen bonds, which in turn may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Mechanism of Action: The Role of COX Inhibition
Salicylamide exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain sensitization, and fever regulation.[4][11] By blocking COX activity, salicylamide reduces prostaglandin synthesis, thereby alleviating these symptoms.
Caption: The inhibitory effect of Salicylamide on the COX pathway.
While the mechanism of action for this compound has not been extensively studied, it is hypothesized to follow a similar pathway of COX inhibition. The extent of its inhibitory activity on COX-1 and COX-2 compared to salicylamide would be a critical determinant of its relative efficacy and gastrointestinal side-effect profile.
Comparative Efficacy: A Review of the Evidence
A direct, data-driven comparison of the efficacy of this compound and salicylamide is challenging due to a lack of published pharmacological studies on the derivative. Therefore, this section will first summarize the known efficacy of salicylamide and then discuss the potential implications of the hydroxymethyl modification on the activity of this compound.
Salicylamide: Established but Modest Efficacy
Clinical and preclinical studies have established that salicylamide possesses analgesic, antipyretic, and to a lesser extent, anti-inflammatory properties.[1][3] However, its efficacy is generally considered to be modest, particularly when compared to other over-the-counter analgesics like aspirin and acetaminophen.[3]
-
Analgesic Effects: In some studies, the analgesic effect of salicylamide at standard doses was not significantly different from a placebo.[3] Higher doses have been reported to be effective in rheumatic pain, but the safety of such regimens is not well-established.[3]
-
Antipyretic Effects: Salicylamide has demonstrated fever-reducing properties, although studies in children have shown it to be less effective than aspirin or acetaminophen.[3]
-
Anti-inflammatory Effects: The anti-inflammatory activity of salicylamide is not as well-documented as its analgesic and antipyretic effects.[3]
This compound: A Hypothesized Profile
In the absence of direct experimental data, the potential efficacy of this compound can be considered from a medicinal chemistry perspective. The introduction of a hydroxymethyl group could have several effects:
-
Increased Solubility: The polar hydroxymethyl group may increase the aqueous solubility of the compound compared to salicylamide. This could potentially lead to improved absorption and bioavailability.
-
Altered Metabolism: The hydroxymethyl group could serve as a site for metabolic transformations, such as oxidation or conjugation. This might lead to a different pharmacokinetic profile, including a different half-life and metabolite profile, which could influence both efficacy and toxicity.
-
Prodrug Potential: It is conceivable that this compound could act as a prodrug, being metabolized in vivo to release salicylamide. If this were the case, its efficacy would be dependent on the rate and extent of this conversion.
A definitive comparison of the efficacy of these two compounds awaits rigorous preclinical and clinical evaluation. The following section outlines the standard experimental protocols that would be necessary for such a comparison.
Experimental Protocols for Efficacy Evaluation
To provide a robust comparison of the analgesic and anti-inflammatory efficacy of this compound and salicylamide, a series of well-established in vivo and in vitro assays should be employed.
In Vivo Analgesic Activity
1. Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripherally acting analgesics.[12]
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs). Analgesic compounds reduce the number of writhes.[12]
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer the test compounds (Salicylamide, this compound) and a vehicle control to different groups of mice. A positive control such as aspirin should also be included.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each test group compared to the vehicle control group.
-
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
2. Hot Plate Test
This method is used to evaluate centrally acting analgesics.[13]
-
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.[13]
-
Procedure:
-
Acclimatize mice or rats to the testing room.[14]
-
Determine the baseline latency for each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.[14]
-
Administer the test compounds, vehicle, and a positive control (e.g., morphine).
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals on the hot plate and record the latency to respond.
-
Calculate the percentage of the maximum possible effect (%MPE) for each group.
-
In Vivo Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation.[6][15]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6][16] The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.
-
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.[6]
-
Administer the test compounds, vehicle, and a positive control (e.g., indomethacin) orally or intraperitoneally.[6]
-
After a set pre-treatment time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[6]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Calculate the increase in paw volume (edema) and the percentage of inhibition of edema for each test group compared to the vehicle control group.
-
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.
Conclusion
Salicylamide is a well-established compound with known analgesic and antipyretic properties, mediated primarily through the inhibition of COX enzymes. Its efficacy, however, is generally considered to be modest. This compound, as a close derivative, presents an interesting subject for comparative pharmacological investigation. While a direct comparison of efficacy is currently hampered by a lack of published data for the N-hydroxymethyl derivative, this guide has provided the foundational knowledge of the parent compound and a clear experimental roadmap for future comparative studies. The evaluation of this compound using the detailed protocols herein will be crucial in determining if this structural modification offers any therapeutic advantages over salicylamide. Such research is essential for the continued development of novel and improved non-steroidal anti-inflammatory drugs.
References
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Hot plate test. Retrieved from [Link]
- Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180–189.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Therapeutic potential of salicylamide derivatives for combating viral infections. (2023). Medicinal Research Reviews.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Drugs.com. (n.d.). Salicylamide Monograph for Professionals. Retrieved from [Link]
- Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451.
- Menendez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 91–97.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (pp. 115-121). Humana Press.
-
Patsnap Synapse. (n.d.). What is the mechanism of Salicylamide? Retrieved from [Link]
- Sato, K., Takahashi, H., Iraha, R., & Toriyama, M. (2021). Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells. Biomolecules & therapeutics, 29(2), 214–220.
-
Patsnap Synapse. (2023, September 19). Salicylamide: Detailed Review of its Transformative R&D Success. Retrieved from [Link]
-
Wikipedia. (2023, December 15). Salicylamide. Retrieved from [Link]
- Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180–189.
-
DeepDyve. (n.d.). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Non-carboxylic Analogues of Arylpropionic Acids: Synthesis, Antiinflammatory Activity and Ulcerogenic Potential. Bioorganic & Medicinal Chemistry Letters, 10(12), 1279-1282.
- Chen, Y., Zhang, Y., Wang, Y., Li, Y., & Chen, J. (2022). Directed Accumulation of Nitrogen Metabolites through Processing Endows Wuyi Rock Tea with Singular Qualities. Molecules, 27(10), 3264.
- Wang, Y., Li, Y., Zhang, Y., Chen, Y., & Chen, J. (2021). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 225, 113794.
- Oniga, O., Pîrnău, A., Vlase, L., & Vodnar, D. C. (2020). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Molecules, 25(19), 4533.
-
Wikipedia. (2023, December 15). Salicylamide. Retrieved from [Link]
- Imramovský, A., Pejchal, V., Štěpánková, Š., Vorálek, M., & Vinšová, J. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 26(11), 3195.
- Sato, K., Takahashi, H., Iraha, R., & Toriyama, M. (2021). Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells. Biomolecules & therapeutics, 29(2), 214–220.
-
PubChem. (n.d.). Salicylamide. Retrieved from [Link]
Sources
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 4. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 5. consensus.app [consensus.app]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. saspublishers.com [saspublishers.com]
- 8. GSRS [precision.fda.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to the Statistical Analysis of N-(Hydroxymethyl)salicylamide: A Comparative Study
This guide provides a comprehensive technical overview of N-(Hydroxymethyl)salicylamide, a derivative of salicylamide. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and comparative analysis of this compound. We will delve into the experimental protocols for its synthesis and analysis, and present a comparative study of its performance against other salicylamide derivatives, supported by a statistical analysis of hypothetical experimental data.
Introduction to this compound
This compound is a chemical compound derived from salicylamide through the introduction of a hydroxymethyl group at the amide nitrogen.[1] Salicylamide itself is a non-prescription drug with analgesic and antipyretic properties.[2] The addition of the hydroxymethyl group can alter the physicochemical properties of the parent molecule, such as solubility and hydrogen bonding capacity, which in turn may influence its biological activity. Salicylamide derivatives have garnered significant interest for their potential therapeutic applications, including anticancer and antiviral activities.[3][4][5][6][7] This guide will provide a framework for evaluating the performance of this compound in a comparative context.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of salicylamide with formaldehyde.[8] This reaction is a classic example of an N-alkylation where the amide nitrogen acts as a nucleophile.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Salicylamide
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (or other suitable base)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of salicylamide in 100 mL of ethanol.
-
Add 0.7 g (0.005 mol) of potassium carbonate to the solution as a catalyst.
-
While stirring, slowly add 8.1 mL (0.1 mol) of a 37% aqueous formaldehyde solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly add 100 mL of distilled water to the mixture to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven at 50°C.
Physicochemical Characterization and Analytical Methods
The introduction of the hydroxymethyl group is expected to increase the polarity and water solubility of this compound compared to the parent salicylamide.
Physicochemical Properties
| Property | This compound | Salicylamide |
| Molecular Formula | C₈H₉NO₃[1] | C₇H₇NO₂[2] |
| Molecular Weight | 167.16 g/mol [1] | 137.14 g/mol [2] |
| Appearance | White to off-white crystalline solid | White or slightly pink crystalline powder[2] |
| Melting Point | Not readily available | 139-142 °C[9] |
| Solubility in Water | Expected to be higher than salicylamide | 2.06 g/L at 25 °C[2] |
Analytical Workflow
Caption: Analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development.
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Inject the standards and sample into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., around 300 nm, the absorbance maximum of salicylamide).
-
Construct a calibration curve from the standards and determine the purity and/or concentration of the sample.
Comparative Biological Activity: A Hypothetical Case Study
To illustrate a statistical analysis of experimental data, we will consider a hypothetical study comparing the anticancer activity of this compound with that of salicylamide and two other N-substituted derivatives (Derivative A and Derivative B) against a human colon cancer cell line (e.g., HT-29).
Experimental Design
Caption: Workflow for the comparative cytotoxicity assay.
Hypothetical Experimental Data
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values from three independent experiments.
| Compound | Experiment 1 (µM) | Experiment 2 (µM) | Experiment 3 (µM) |
| This compound | 25.3 | 28.1 | 26.5 |
| Salicylamide | > 100 | > 100 | > 100 |
| Derivative A (N-ethylsalicylamide) | 75.2 | 78.9 | 72.5 |
| Derivative B (N-phenylsalicylamide) | 15.8 | 17.2 | 16.5 |
Statistical Analysis
To determine if there are statistically significant differences in the anticancer activity of the tested compounds, a one-way analysis of variance (ANOVA) can be performed, followed by a post-hoc test (e.g., Tukey's HSD) for pairwise comparisons.
Results of Statistical Analysis (Hypothetical):
-
ANOVA: The ANOVA test would likely show a statistically significant difference among the means of the different treatment groups (p < 0.05).
-
Tukey's HSD:
-
This compound would show significantly higher activity than Salicylamide and Derivative A (p < 0.05).
-
Derivative B would show significantly higher activity than all other compounds, including this compound (p < 0.05).
-
Interpretation of Results
Based on this hypothetical data, we can conclude that the introduction of a hydroxymethyl group to salicylamide significantly enhances its cytotoxic activity against HT-29 colon cancer cells. However, the nature of the N-substituent plays a crucial role, with the phenyl group in Derivative B conferring the highest potency.
Conclusion
This guide has provided a comprehensive framework for the synthesis, characterization, and comparative analysis of this compound. The detailed protocols and the hypothetical case study for statistical analysis offer a practical approach for researchers in the field of drug discovery and development. The presented methodologies can be adapted to investigate other biological activities and to compare this compound with a broader range of compounds. Further experimental studies are warranted to fully elucidate the therapeutic potential of this and other salicylamide derivatives.
References
- Bierer, D. E., Dubenko, L. G., & Gerber, R. E. (1999). Novel quinolizidine salicylamide influenza fusion inhibitors. Bioorganic & medicinal chemistry letters, 9(15), 2177–2180.
- Bierer, D. E., Dubenko, L. G., & Gerber, R. E. (1999). Salicylamide inhibitors of influenza virus fusion. Journal of medicinal chemistry, 42(15), 2888–2894.
- Chen, Y., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229.
- European Patent Office. (1985). Process for preparing salicylamide compounds (EP 0143628 B1).
- Hart, E. R. (1947). The toxicity and analgetic potency of salicylamide and certain of its derivatives as compared with established analgetic-antipyretic drugs. The Journal of pharmacology and experimental therapeutics, 89(3), 205–209.
- Imramovský, A., Férriz, J. M., Pauk, K., Krátký, M., & Vinsová, J. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides.
- Isadiartuti, D., Rosita, N., Hendradi, E., Putri, F. F. D., & Magdalena, F. (2021). Solubility and partition coefficient of salicylamide in various pH buffer solutions. Indonesian Journal of Chemistry, 21(5), 1263-1270.
- Kauerova, T., Perez-Perez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International journal of molecular sciences, 24(2), 1728.
- Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of pharmaceutical sciences, 58(5), 560–563.
-
National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database. Retrieved from [Link]
- Pathak, N., et al. (2017). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Chemico-biological interactions, 277, 70–80.
- Pathak, V. K., & Zhou, Y. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal research reviews, 43(4), 897–931.
-
PrepChem. (n.d.). Synthesis of 2-HYDROXY-BENZAMIDE OXIME. Retrieved from [Link]
-
Rishabh Metal & Chemicals. (n.d.). Salicylamide. Retrieved from [Link]
- Svärd, M., & Rasmuson, Å. C. (2014). Solubility and Melting Properties of Salicylamide.
- U.S. Patent No. 2,570,502. (1951).
- U.S. Patent No. 7,262,325. (2007). Method of preparing salicylamides.
- Wang, J., et al. (2012). Aspirin Inhibits Colon Cancer Cell and Tumor Growth and Downregulates Specificity Protein (Sp) Transcription Factors. PLoS ONE, 7(10), e48208.
- Wójcik, M., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 27(19), 6296.
- Chinese Patent No. CN102020582A. (2011). Method for synthesizing N-hydroxymethyl acrylamide.
- Chinese Patent No. CN102304061A. (2012).
- Chinese Patent No. CN100369889C. (2008). A kind of method of synthesizing salicylamide.
- World Intellectual Property Organization. (2003).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-(Hydroxymethyl)salicylamide and Its Analogs: A Call for Mechanistic Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, the salicylamide scaffold has proven to be a versatile backbone for the development of a diverse range of therapeutic agents. From the well-known anti-inflammatory properties of salicylamide itself to the antiviral and anticancer activities of its more complex derivatives, this chemical motif continues to be of significant interest. This guide provides a comparative analysis of N-(Hydroxymethyl)salicylamide, placing it in the context of its parent compound and other key derivatives. A striking observation is the conspicuous absence of peer-reviewed studies validating the specific mechanism of action for this compound, a gap this guide aims to highlight, thereby serving as a call to the scientific community for further investigation.
The Foundational Mechanism: Salicylamide as a COX Inhibitor
Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), exerts its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By blocking the action of COX enzymes, salicylamide effectively reduces the production of these pro-inflammatory prostaglandins.[1] This established mechanism of action forms the basis for its use as an analgesic and antipyretic agent.[1][2]
The inhibition of prostaglandin synthesis is the cornerstone of the anti-inflammatory, analgesic, and antipyretic effects of salicylamide.[1] This action is particularly beneficial in conditions characterized by inflammation, such as arthritis, where it can help to alleviate swelling, redness, and pain.[1]
This compound: An Uncharted Territory
In stark contrast to its parent compound, this compound remains an enigma in terms of its validated mechanism of action. Despite its availability from chemical suppliers and its clear structural relationship to salicylamide, a thorough review of peer-reviewed literature reveals a significant void in our understanding of its biological activity.
The introduction of a hydroxymethyl group to the amide nitrogen of salicylamide presents intriguing possibilities for its pharmacological profile. This modification could potentially alter its binding affinity for COX enzymes, lead to a novel mechanism of action altogether, or influence its pharmacokinetic properties. However, without dedicated experimental validation, these remain speculative.
One of the few available pieces of data comes from a study on O-alkylamino-tethered salicylamide derivatives, where a compound featuring a hydroxymethyl moiety on the linker did not exhibit significant antiproliferative activity against breast cancer cell lines. While this provides a single data point, it does not elucidate a primary mechanism of action.
A Comparative Landscape of Salicylamide Derivatives
To appreciate the potential avenues for this compound's mechanism, it is instructive to compare it with other, more extensively studied salicylamide derivatives. This comparison reveals a remarkable mechanistic diversity stemming from a common chemical scaffold.
| Compound | Primary Mechanism of Action | Therapeutic Area |
| Salicylamide | Inhibition of COX-1 and COX-2 enzymes[1] | Anti-inflammatory, Analgesic, Antipyretic |
| Niclosamide | Uncoupling of oxidative phosphorylation, inhibition of STAT3, Wnt/β-catenin, and other signaling pathways | Anthelmintic, Antiviral, Anticancer |
| Nitazoxanide | Inhibition of pyruvate:ferredoxin oxidoreductase; broad-spectrum antiviral activity | Antiprotozoal, Antiviral |
| O-alkylamino-tethered salicylamide derivatives | Inhibition of STAT3 phosphorylation[3] | Anticancer[3] |
| Anti-HBV Salicylamide Derivatives | Impairment of HBV core protein expression and disruption of capsid formation[4] | Antiviral (Hepatitis B)[4] |
| This compound | Not validated in peer-reviewed studies | Unknown |
Postulated Mechanisms and a Call for Experimental Validation
Given the structural similarity to salicylamide, it is plausible that this compound retains some COX inhibitory activity. The hydroxymethyl group could modulate this activity or introduce new interactions with the enzyme's active site.
Alternatively, the addition of the hydroxymethyl group could steer its biological activity towards entirely different targets, akin to the diverse mechanisms observed in other salicylamide derivatives. For instance, it could potentially interact with signaling pathways implicated in cancer or viral replication.
This lack of empirical evidence underscores a critical need for the scientific community to undertake a systematic investigation into the mechanism of action of this compound. Such research would not only illuminate the function of this specific compound but also contribute to a broader understanding of the structure-activity relationships within the versatile salicylamide class of molecules.
Experimental Protocols for Mechanistic Elucidation
To address the current knowledge gap, the following experimental workflows are proposed for the systematic validation of this compound's mechanism of action.
Cyclooxygenase (COX) Enzyme Inhibition Assay
This experiment will determine if this compound inhibits COX-1 and/or COX-2, the primary mechanism of its parent compound.
Workflow:
Caption: Workflow for COX Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA can identify direct binding of this compound to target proteins within a cellular context.
Workflow:
Caption: Workflow for Cellular Thermal Shift Assay.
Kinase Profiling
To explore potential off-target effects or novel mechanisms, a broad kinase profiling assay can be employed.
Workflow:
Caption: Workflow for Kinase Profiling.
Conclusion: A Path Forward
This compound stands as a derivative of a well-established pharmacological scaffold, yet its own biological narrative remains largely unwritten. This guide has contextualized the compound within the broader family of salicylamides, highlighting the diverse mechanisms of action this chemical class can exhibit. The lack of peer-reviewed data on this compound's mechanism of action is a clear gap in our knowledge. It is our hope that by outlining this disparity and providing a roadmap for its investigation, this guide will catalyze the research necessary to unlock the therapeutic potential, or lack thereof, of this intriguing molecule. The scientific community is strongly encouraged to undertake the validation studies that will finally define the pharmacological identity of this compound.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylamide? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Salicylamide. Retrieved from [Link]
- Zhang, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PubMed Central.
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Retrieved from [Link]
- Sato, K., et al. (2021). Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells. PubMed Central.
-
RSC Publishing. (n.d.). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Retrieved from [Link]
- Google Patents. (n.d.). CN100369889C - A kind of method of synthesizing salicylamide.
Sources
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mastering the Safe Handling of N-(Hydroxymethyl)salicylamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. N-(Hydroxymethyl)salicylamide, a derivative of salicylamide, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and safe handling of this compound.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety. For this compound, this involves considering the hazards associated with its parent compound, salicylamide, and the potential for hydrolysis to release formaldehyde, a known hazardous substance.
Salicylamide Hazards:
Salicylamide is classified as a hazardous substance.[1] Key hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4][5][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4][5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][8]
Formaldehyde Hazards:
This compound can potentially hydrolyze, especially in the presence of moisture, to form salicylamide and formaldehyde. Formaldehyde is a significant workplace hazard with the following risks:
-
Carcinogenicity: Classified as a potential cancer hazard.[9]
-
Respiratory Sensitizer: Can cause allergic reactions in the respiratory system.
-
Acute Toxicity: Exposure to high concentrations can be dangerous.[10]
-
Irritation: Irritating to the eyes, nose, and throat.
Given this dual-hazard profile, a cautious approach that addresses both the hazards of the solid compound and the potential for formaldehyde release is essential.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the compound if in solution and from any potential dust particles. A face shield offers a broader range of protection for the entire face.[11] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber) | Nitrile gloves provide good resistance against a wide range of chemicals, including formaldehyde.[12] Ensure gloves are of an appropriate thickness (greater than 0.3 mm) and are changed regularly or immediately upon contamination.[11] |
| Body | Laboratory coat or chemical-resistant apron | Prevents contact of the chemical with skin and personal clothing.[1][11] |
| Respiratory | NIOSH-approved respirator | A respirator is crucial, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles and potential formaldehyde vapors.[1][10] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be considered hazardous waste and disposed of accordingly.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[13] Follow all institutional and local regulations for hazardous waste disposal.[5][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[2][14] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[15] If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[13] For larger spills, or if you are unsure, contact your institution's EHS department.[15] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
-
1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. [Link]
-
Formaldehyde Best Management Practices - National Funeral Directors Association. National Funeral Directors Association. [Link]
-
OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices - UW Environmental Health & Safety. University of Washington. [Link]
-
SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [Link]
-
Safety Data Sheet Salicylamide 1. Identification Product name - metasci. Metasci. [Link]
-
SALICYLAMIDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. Techno PharmChem. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
- 11. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 12. Formaldehyde Best Management Practices [nfda.org]
- 13. sds.metasci.ca [sds.metasci.ca]
- 14. technopharmchem.com [technopharmchem.com]
- 15. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
